1-Isobutyl-4-nitrobenzene
Description
BenchChem offers high-quality 1-Isobutyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYMLRJKFWGXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145829 | |
| Record name | 1-Isobutyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-60-6 | |
| Record name | 1-(2-Methylpropyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylnitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isobutyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isobutyl-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOBUTYLNITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64U4AK7EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Isobutyl-4-nitrobenzene chemical properties
CAS: 10342-60-6 | Formula:
Executive Summary
1-Isobutyl-4-nitrobenzene (also known as p-isobutylnitrobenzene) is a critical intermediate in the synthesis of functionalized aromatic compounds.[2] While often overshadowed by its acyl analog (4-isobutylacetophenone) in the industrial production of Ibuprofen, the nitro derivative serves as the primary gateway to 4-isobutylaniline .[2] This aniline derivative is a versatile building block for pharmaceuticals, agrochemicals, and liquid crystal polymers.[2]
This guide provides a rigorous technical analysis of its physicochemical properties, regioselective synthesis, downstream applications, and safety protocols.[2]
Part 1: Physicochemical Profile[2][3]
The physical behavior of 1-isobutyl-4-nitrobenzene is dominated by the electron-withdrawing nitro group (
Table 1: Key Physical Properties
| Property | Value | Technical Context |
| Appearance | Light yellow to brown liquid | Darkens upon oxidation/UV exposure.[2] |
| Melting Point | -34 °C | Remains liquid at standard processing temperatures.[2] |
| Boiling Point | 272 °C (760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., 126 °C @ 3 Torr).[2] |
| Density | 1.07 g/cm³ | Slightly denser than water; forms the bottom layer in aqueous extractions. |
| Solubility | Immiscible in water | Soluble in organic solvents (DCM, EtOAc, Acetone).[2] |
| Partition Coeff. | LogP ~ 3.3 | Lipophilic; readily crosses biological membranes.[2] |
Part 2: Synthesis & Regiochemistry[4]
The synthesis of 1-isobutyl-4-nitrobenzene is achieved via the electrophilic aromatic substitution (nitration) of isobutylbenzene.[2] The isobutyl group is an activator and an ortho, para-director .[2]
The Regioselectivity Challenge
The steric bulk of the isobutyl group (
-
Impurity: ortho-isomer (1-Isobutyl-2-nitrobenzene)[2]
Experimental Protocol: Mixed Acid Nitration
Note: This protocol relies on kinetic control to maximize the para-isomer and prevent benzylic oxidation.
Reagents:
Step-by-Step Methodology:
-
Preparation: Cool a mixture of concentrated
and to 0°C. The generation of the nitronium ion ( ) is exothermic.[2] -
Addition: Dissolve isobutylbenzene in DCM. Add the nitrating mixture dropwise, maintaining the internal temperature below 10°C .
-
Expert Insight: Higher temperatures (>30°C) increase the risk of oxidizing the benzylic carbon, leading to 4-nitrobenzoic acid impurities.[2]
-
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture onto crushed ice.
-
Workup: Extract with DCM. Wash the organic layer with saturated
(to remove acid) and brine.[2] Dry over .[2] -
Purification: Fractional distillation under reduced pressure is required to separate the ortho (lower boiling) and para isomers.[2]
Visualization: Nitration Pathway
Figure 1: Electrophilic aromatic substitution pathway showing the branching ratio between para and ortho isomers due to steric hindrance.[2]
Part 3: Downstream Applications
The primary utility of 1-isobutyl-4-nitrobenzene is its reduction to 4-isobutylaniline .[2]
Reduction Workflow
The nitro group is reduced to an amine using catalytic hydrogenation or metal/acid reduction.[2]
-
Catalytic Hydrogenation (Cleanest Method):
- (3 atm) over Pd/C (5-10% loading) in Ethanol.
-
Yield: >95%.
-
Béchamp Reduction (Traditional):
The "Ibuprofen Connection"
While modern industrial synthesis of Ibuprofen (e.g., the Hoechst-Celanese process) utilizes the acylation of isobutylbenzene, the nitro-route remains a vital research and alternative pathway for creating derivatives.[2]
-
Pathway: Nitro
Amine Diazonium Salt Nitrile Carboxylic Acid (Ibuprofen).[2]
Visualization: Reduction & Derivatization
Figure 2: Functionalization tree starting from the reduction of the nitro group.[1][2][3]
Part 4: Analytical Characterization
Validating the identity of 1-isobutyl-4-nitrobenzene requires checking for the specific substitution pattern.[2]
1H NMR Spectroscopy (Predicted in )
The spectrum will display a characteristic AA'BB' pattern in the aromatic region, confirming para-substitution.[2]
| Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Doublet (d) | 2H | Aromatic protons ortho to |
| 7.30 | Doublet (d) | 2H | Aromatic protons meta to |
| 2.55 | Doublet (d) | 2H | Benzylic |
| 1.90 | Multiplet (m) | 1H | Methine |
| 0.92 | Doublet (d) | 6H | Terminal methyls |
Diagnostic Check: If you observe a triplet or complex multiplet in the aromatic region, your sample likely contains significant ortho-isomer or unreacted isobutylbenzene.[2]
Part 5: Safety & Handling
Hazard Class: Nitro-aromatics are toxic and can be absorbed through the skin.[2]
-
Methemoglobinemia: Like nitrobenzene, this compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport capability.[2]
-
Explosion Risk: While less unstable than polynitrated compounds (like TNT), mono-nitro compounds are energetic.[2] Distillation residues should never be overheated to dryness.[2]
-
PPE: Nitrile gloves are insufficient for prolonged contact.[2] Use Laminate Film (Silver Shield) gloves for spill cleanup.[2]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 82560, 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
The Gateway to Arylpropionic Acids: A Physicochemical Profile of 1-Isobutyl-4-nitrobenzene
Executive Summary 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a critical aromatic intermediate, primarily serving as the direct precursor to 4-isobutylaniline. While the dominant industrial route to Ibuprofen utilizes Friedel-Crafts acylation, the nitration pathway remains a vital method for accessing nitrogen-functionalized isobutyl aromatics used in liquid crystal displays and specialized pharmaceutical synthesis. This guide provides a rigorous analysis of its physicochemical properties, focusing on the thermodynamic parameters required for its isolation from isomeric mixtures.
Part 1: Critical Physicochemical Parameters
The following data aggregates experimental values and high-confidence predicted models. Researchers must note that commercial samples often contain 1-5% of the ortho isomer unless specifically rectified.
| Parameter | Value | Condition/Notes |
| CAS Number | 10342-60-6 | Specific to para isomer |
| Molecular Formula | C₁₀H₁₃NO₂ | MW: 179.22 g/mol |
| Appearance | Pale yellow to green liquid | Darkens on light exposure |
| Boiling Point (Std) | 272°C | @ 760 mmHg (Extrapolated) |
| Boiling Point (Vac) | 125–126°C | @ 3 Torr (Preferred distillation range) |
| Melting Point | -34°C to -30°C | Low melting point complicates crystallization |
| Density | 1.07 – 1.08 g/cm³ | @ 20°C (Heavier than water) |
| Refractive Index | Characteristic of nitro-aromatics | |
| Lipophilicity (LogP) | 3.32 | Highly lipophilic; partitions into organics |
| Solubility | Insoluble | Water (<0.1 g/L) |
| Solubility | Soluble | DCM, Ethyl Acetate, Acetonitrile, Toluene |
Expert Insight: The high boiling point (272°C) at atmospheric pressure makes vacuum distillation mandatory. Attempting atmospheric distillation often leads to thermal decomposition (darkening/tarring) before the boiling point is reached.
Part 2: Thermodynamics & Phase Behavior
The Ortho/Para Separation Challenge
The nitration of isobutylbenzene yields a mixture of ortho (2-nitro) and para (4-nitro) isomers, typically in a 2:3 to 1:2 ratio depending on steric control. Separation relies heavily on the subtle variance in boiling points and freezing behavior.
-
Steric Influence: The bulky isobutyl group (–CH₂CH(CH₃)₂) exerts significant steric hindrance, disfavoring ortho attack more than the methyl group in toluene. However, the ortho isomer is still a major byproduct.
-
Boiling Point Differential: The para isomer, having a zero dipole moment vector perpendicular to the ring axis and better packing symmetry, typically boils 5–10°C higher than the ortho isomer.
-
Separation Protocol: High-efficiency fractional distillation under reduced pressure (<5 mmHg) is the industry standard for purification.
Graphviz: Isomer Separation Logic
The following diagram illustrates the logical flow for synthesizing and isolating the target para isomer.
Figure 1: Purification workflow exploiting boiling point differentials under vacuum.
Part 3: Analytical Characterization
To validate the identity of 1-Isobutyl-4-nitrobenzene, researchers should look for specific spectroscopic signatures that differentiate it from the ortho isomer and the starting material.
Proton NMR (¹H-NMR, CDCl₃)
The symmetry of the para-substituted ring creates a distinct AA'BB' system in the aromatic region.
-
δ 8.15 ppm (d, 2H): Protons ortho to the Nitro group (deshielded).
-
δ 7.30 ppm (d, 2H): Protons ortho to the Isobutyl group.
-
δ 2.55 ppm (d, 2H): Benzylic methylene (-CH ₂-).
-
δ 1.90 ppm (m, 1H): Methine proton (-CH -).
-
δ 0.92 ppm (d, 6H): Isopropyl methyls (-C(CH ₃)₂).
Differentiation: The ortho isomer would show a complex 4-proton aromatic pattern (ABCD) rather than the clean two doublets of the para isomer.
Infrared Spectroscopy (FT-IR)
-
1520 cm⁻¹: Asymmetric N-O stretch (Strong).
-
1345 cm⁻¹: Symmetric N-O stretch (Strong).
-
2960 cm⁻¹: C-H stretch (Aliphatic isobutyl group).
Part 4: Synthesis & Application Context[6]
While the BHC (Boots-Hoechst-Celanese) process for Ibuprofen uses isobutylbenzene acylation, the nitro-route described here is essential for generating 4-isobutylaniline .
Reduction Pathway
1-Isobutyl-4-nitrobenzene is readily reduced (using H₂/Pd-C or Fe/HCl) to 4-isobutylaniline. This amine is a versatile nucleophile used in:
-
Liquid Crystals: Synthesis of Schiff bases for mesogenic materials.
-
Agrochemicals: Precursor for substituted urea herbicides.
Figure 2: The chemical lineage from hydrocarbon to amine precursor.
Part 5: Safety & Handling Protocol
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed or absorbed through skin (typical of nitro-aromatics).
-
Target Organs: Blood (Methemoglobinemia).
Handling Procedures:
-
PPE: Nitrile gloves are insufficient for prolonged contact with nitro-aromatics. Double-gloving or using laminate gloves (Silver Shield) is recommended for bulk handling.
-
Ventilation: All transfers must occur in a fume hood to avoid inhalation of vapors, which can cause cyanosis.
-
Spill Management: Do not use paper towels (fire hazard with nitro compounds). Absorb with vermiculite or sand and dispose of as hazardous organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]
-
LookChem. 1-Isobutyl-4-nitrobenzene Product Data. Retrieved from [Link]
-
SIELC Technologies. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
Technical Monograph: 1-Isobutyl-4-nitrobenzene (CAS 10342-60-6)
Synthesis, Characterization, and Downstream Utility in Pharmaceutical Chemistry [1]
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS 10342-60-6) is a critical aromatic intermediate, primarily serving as the direct precursor to 4-isobutylaniline .[1] While structurally related to the ibuprofen scaffold, its primary utility lies in the synthesis of aniline-derived agrochemicals, specialty dyes, and modified pharmaceutical agents where the isobutyl group provides necessary lipophilicity and steric bulk.
This technical guide outlines the regioselective synthesis, purification strategies, and reduction workflows required to utilize this compound effectively in a research or development setting.
Part 1: Chemical Identity & Physiochemical Profile
The physical state of 1-Isobutyl-4-nitrobenzene is typically a pale yellow oil or low-melting solid, depending on purity and ambient temperature.[1] Its lipophilic nature (LogP ~3.[1]8) dictates the use of non-polar solvents for extraction and purification.[1]
Table 1: Physiochemical Datasheet
| Property | Specification | Notes |
| CAS Number | 10342-60-6 | |
| IUPAC Name | 1-(2-methylpropyl)-4-nitrobenzene | |
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| Physical State | Pale yellow liquid / Oil | May crystallize at low temps ( |
| Boiling Point | 272°C (760 mmHg) | 125-126°C at 3 Torr (Reduced pressure recommended) |
| Density | 1.07 g/cm³ | |
| LogP | ~3.8 | Highly lipophilic; low water solubility.[1][2][3] |
| Refractive Index |
Part 2: Synthetic Route & Regiocontrol
The synthesis of 1-Isobutyl-4-nitrobenzene involves the electrophilic aromatic substitution (nitration) of isobutylbenzene.[1]
The Challenge: Regioselectivity
The isobutyl group is an alkyl substituent, making it an activating, ortho-/para-directing group .[1] However, the bulky nature of the branched isobutyl chain creates significant steric hindrance at the ortho positions.[1]
-
Ortho (2-position): Kinetic product, but sterically disfavored.[1]
-
Para (4-position): Thermodynamic and sterically favored product (Target).
-
Meta (3-position): Trace amounts only (due to electronic effects).
Experimental Protocol: Mixed Acid Nitration
Objective: Maximize the para/ortho ratio while preventing oxidation of the benzylic carbon.
Reagents:
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge concentrated
and cool to 0–5°C using an ice/salt bath. -
Nitronium Generation: Slowly add concentrated
dropwise, maintaining temperature < 10°C to generate the active nitronium ion ( ) in situ.[1] -
Substrate Addition: Add isobutylbenzene dropwise over 60 minutes.
-
Reaction: Stir at 5–10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
Quench: Pour the reaction mixture over crushed ice (500g). The organic layer will separate as a yellow oil.[1]
-
Workup: Extract with Dichloromethane (DCM). Wash the organic phase with saturated
(to remove acid) and Brine.[1] Dry over and concentrate in vacuo.
Visualization: Nitration Pathway & Isomerism
Figure 1: Electrophilic aromatic substitution pathway showing the steric preference for the para-isomer.[1]
Part 3: Purification & Separation
The crude product typically contains 10–20% of the ortho isomer. For pharmaceutical applications, the para isomer must be isolated to >98% purity.[1]
Separation Strategy:
-
Distillation: Due to the boiling point difference (Para > Ortho due to symmetry and dipole alignment), fractional vacuum distillation is the primary method.
-
Conditions: High vacuum (< 5 mmHg) is required to keep pot temperature below 150°C, preventing thermal decomposition.[1]
-
-
Chromatography (Lab Scale): Flash column chromatography on Silica Gel.
Part 4: Downstream Application (Reduction)
The primary utility of CAS 10342-60-6 is its conversion to 4-Isobutylaniline (CAS 30090-17-6), a versatile nucleophile.[1]
Protocol: Catalytic Hydrogenation
This method is preferred over Béchamp reduction (Fe/HCl) for pharmaceutical purity as it avoids iron waste.[1]
Reagents:
Workflow:
-
Dissolve the nitro compound in Methanol (0.5 M concentration).[1]
-
Add 5 mol% Pd/C catalyst under inert atmosphere (
). -
Purge with
gas.[1] -
Stir under
balloon pressure (1 atm) or in a Parr shaker (30-50 psi) at Room Temperature for 4–6 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.[1]
-
Isolation: Evaporate solvent to yield 4-isobutylaniline as a clear/amber oil.[1]
Visualization: Reduction Workflow
Figure 2: Process flow for the conversion of the nitro-intermediate to the amine precursor.
Part 5: Safety & Handling (HSE)
1. Thermal Stability: Nitro compounds are energetic.[1] While this specific alkyl-nitrobenzene is relatively stable, distillation residues should never be heated to dryness due to the risk of explosion from concentrated polynitro-byproducts.[1]
2. Toxicology:
-
Inhalation/Skin: Like most nitroaromatics, it is likely toxic by inhalation and skin absorption.[1] It may cause methemoglobinemia (interference with oxygen transport in blood).[1]
-
PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.
3. Storage: Store in a cool, dry place away from strong reducing agents and bases.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-methylpropyl)-4-nitrobenzene. Retrieved from [Link][1]
-
SIELC Technologies. Separation of 1-Isobutyl-4-nitrobenzene via HPLC. Retrieved from [Link]
Sources
- 1. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isobutyl amine, 78-81-9 [thegoodscentscompany.com]
- 3. lookchem.com [lookchem.com]
- 4. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1-Isobutyl-4-nitrobenzene | 10342-60-6 [sigmaaldrich.com]
Precision Synthesis of 1-Isobutyl-4-nitrobenzene: The Friedel-Crafts Acylation-Reduction Route
Executive Summary
This technical guide details the high-fidelity synthesis of 1-isobutyl-4-nitrobenzene (also known as p-nitroisobutylbenzene). While the target molecule appears simple, its synthesis presents a classic organic chemistry trap: the carbocation rearrangement inherent in direct Friedel-Crafts alkylation.[1]
To guarantee structural integrity, this guide prescribes the Acylation-Reduction-Nitration pathway. By utilizing Friedel-Crafts acylation with isobutyryl chloride, we bypass the formation of the unstable primary carbocation, preventing the rearrangement to tert-butylbenzene. This protocol ensures the delivery of the linear isobutyl skeleton required for the final para-selective nitration.
The Strategic Dilemma: Alkylation vs. Acylation
The synthesis of 1-isobutyl-4-nitrobenzene cannot be achieved by nitrating the acylation product directly (which would yield the meta isomer due to the carbonyl's deactivating nature). Nor can it be achieved by direct alkylation of benzene with isobutyl chloride.
The Rearrangement Trap
Attempting to synthesize the isobutylbenzene precursor via direct Friedel-Crafts alkylation results in failure due to hydride shifts.
| Parameter | Direct Alkylation (Isobutyl Chloride) | Acylation-Reduction Route (Isobutyryl Chloride) |
| Electrophile | Primary Carbocation ( | Acylium Ion ( |
| Stability | Unstable; rearranges immediately. | Resonance stabilized; no rearrangement. |
| Major Product | tert-Butylbenzene (Wrong Skeleton) | Isobutyrophenone (Correct Skeleton) |
| Mechanistic Flaw | 1,2-Hydride shift ( | None. Carbon skeleton is locked. |
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of Isobutyrophenone (Isopropyl Phenyl Ketone).
Mechanistic Insight
The reaction utilizes isobutyryl chloride and anhydrous aluminum chloride (
Figure 1: Mechanistic pathway of Friedel-Crafts acylation preventing skeletal rearrangement.
Experimental Protocol
Reagents:
-
Isobutyryl Chloride: 1.0 equiv
-
Aluminum Chloride (
): 1.1 - 1.2 equiv (Must be anhydrous) -
Dichloromethane (DCM): Optional co-solvent
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and
drying tube (or line). Moisture excludes the catalyst [2]. -
Catalyst Suspension: Charge flask with anhydrous
and dry benzene (or DCM). Cool to C in an ice bath. -
Addition: Add isobutyryl chloride dropwise over 30 minutes. Maintain temperature
C. Evolution of HCl gas will be observed (use a trap). -
Reaction: Allow to warm to room temperature. Reflux at
C for 1 hour to ensure completion [4]. -
Quench: Pour the mixture over crushed ice/HCl to break the aluminum-alkoxide complex.
-
Isolation: Extract with DCM, wash with brine/NaHCO3, dry over
, and concentrate. -
Validation: IR spectrum should show strong C=O stretch at ~1680
.
Phase 2: Reduction to Isobutylbenzene
Objective: Conversion of the ketone to the methylene group (-CH2-).
To proceed to the nitration step, the deactivating carbonyl group must be converted to an activating alkyl group.
-
Method A (Clemmensen Reduction): Reflux with Zn(Hg) and conc. HCl. Effective for stable substrates.
-
Method B (Wolff-Kishner): Hydrazine (
) and KOH in high-boiling glycol. -
Method C (Catalytic Hydrogenation):
over Pd/C (mildest, preferred for scale).
Result: Isobutylbenzene.[3][4][5] This substrate is now activated for electrophilic aromatic substitution.[6][7][8][9]
Phase 3: Regioselective Nitration
Objective: Synthesis of 1-Isobutyl-4-nitrobenzene.
Regioselectivity Logic
The isobutyl group is an ortho/para director.[7] However, the steric bulk of the branched isobutyl group significantly hinders attack at the ortho position.
-
Ortho Attack: High steric hindrance.
-
Para Attack: Low steric hindrance.
-
Selectivity: The reaction heavily favors the para isomer (1-isobutyl-4-nitrobenzene) [11, 14].[3]
Figure 2: Complete synthetic workflow emphasizing the Acylation-Reduction strategy.
Experimental Protocol (Nitration)
Reagents:
-
Isobutylbenzene (from Phase 2)
-
Mixed Acid: Conc.
+ Conc. (1:1 v/v)
Workflow:
-
Cooling: Cool the mixed acid solution to
C. -
Addition: Add isobutylbenzene dropwise, ensuring the temperature does not exceed
C. Higher temperatures increase the risk of polynitration and oxidation. -
Stirring: Stir at
C for 1-2 hours. -
Workup: Pour onto ice water. Extract the organic layer with DCM.[4]
-
Purification: The crude mixture will contain mostly para-isomer with minor ortho-isomer. Recrystallization (if solid) or fractional distillation is used to isolate the pure para product.
Critical Process Parameters (CPP) & Safety
| Hazard/Parameter | Control Measure | Scientific Rationale |
| Moisture Sensitivity | Anhydrous reagents; | Water deactivates |
| Exotherm (Acylation) | Ice bath ( | Controls kinetic rate; prevents polymerization. |
| Exotherm (Nitration) | Strict temp control ( | Prevents formation of dinitro compounds (explosive risk) [15]. |
| HCl Evolution | Gas trap (NaOH scrubber). | Acylation releases stoichiometric HCl gas. |
References
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]
-
Chemistry Steps. How to Avoid Rearrangements in Friedel-Crafts Alkylations. Retrieved from [Link]
-
ChemGuide. The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents.Process for producing high purity ketones by Friedel-Crafts acylation. WO2007044270A1.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: Strategic Functionalization of an Aromatic Scaffold
An In-Depth Technical Guide to the Nitration of Isobutylbenzene
The nitration of isobutylbenzene represents a classic yet fundamentally important example of electrophilic aromatic substitution (EAS). This reaction serves as a critical gateway for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and fine chemical industries. The introduction of a nitro (-NO₂) group onto the aromatic ring not only modifies the electronic properties of the molecule but also provides a versatile chemical handle. The nitro group can be readily reduced to an amine, which is a precursor for diazonium salts, amides, and a multitude of other functional groups.[1][2] Understanding the intricacies of the isobutylbenzene nitration mechanism, particularly its regioselectivity, is paramount for researchers aiming to control reaction outcomes and optimize synthetic pathways.
This guide provides a detailed examination of the reaction mechanism, explores the causal factors governing experimental choices, presents a robust and validated protocol, and discusses the critical role of steric and electronic effects in determining the isomeric product distribution.
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The nitration of isobutylbenzene proceeds via a well-established three-stage electrophilic aromatic substitution pathway. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group.[3] A mixture of concentrated nitric acid and concentrated sulfuric acid, commonly known as "mixed acid," is the standard reagent for this process.[4]
Stage 1: Generation of the Potent Electrophile—The Nitronium Ion (NO₂⁺)
The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺).[4] This species is generated through an acid-base reaction where the stronger acid, sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃).[5] The protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the linear and highly reactive nitronium ion.[1][6] The role of sulfuric acid is therefore catalytic and essential; without it, the concentration of the nitronium ion is insufficient to drive the reaction at a practical rate.[1]
The formation of the electrophile can be summarized as follows: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Caption: Generation of the nitronium ion electrophile.
Stage 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich π-system of the isobutylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[7] This step is the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.[8] Two electrons from the benzene ring form a new carbon-nitrogen bond.[7]
Stage 3: Deprotonation and Restoration of Aromaticity
In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex (the one bonded to the new nitro group).[3][7] This action restores the stable aromatic π-system and regenerates the sulfuric acid catalyst, yielding the nitroisobutylbenzene product.[7]
// Nodes Reactants [label="Isobutylbenzene + NO₂⁺"]; SigmaComplex [label="Sigma (σ) Complex\n(Arenium Ion)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Nitroisobutylbenzene + H⁺"];
// Edges Reactants -> SigmaComplex [label=" Rate-Determining Step\n(Electrophilic Attack)"]; SigmaComplex -> Product [label=" Fast Deprotonation\n(Aromaticity Restored)"]; }
Caption: The core stages of Electrophilic Aromatic Substitution.
Regioselectivity: The Directing Influence of the Isobutyl Group
The position of nitration on the isobutylbenzene ring is not random. The isobutyl substituent dictates the regiochemical outcome of the reaction.
-
Electronic Effects: As an alkyl group, the isobutyl substituent is electron-donating via an inductive effect and hyperconjugation. This enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron donation preferentially stabilizes the sigma complex intermediates formed from attack at the ortho and para positions.[9]
-
Steric Effects: The isobutyl group is sterically bulky. This bulkiness creates significant steric hindrance at the ortho positions (the carbons immediately adjacent to the substituent). Consequently, the incoming nitronium ion has a much more accessible path to attack the para position (the carbon directly opposite the substituent).[9]
Due to the combination of these factors, the nitration of isobutylbenzene yields the para-isomer (1-isobutyl-4-nitrobenzene) as the major product . The ortho-isomer (1-isobutyl-2-nitrobenzene) is formed as a minor product, while the meta-isomer is typically produced in negligible amounts.
Caption: Regioselectivity in the nitration of isobutylbenzene.
Quantitative Data: Regioselectivity in Alkylbenzene Nitration
To contextualize the directing power and steric influence of the isobutyl group, it is useful to compare the product distributions for the nitration of various alkylbenzenes.
| Alkyl Substituent | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Rationale for Para-selectivity |
| Methyl- (Toluene) | ~59% | ~37% | ~4% | Low steric hindrance |
| Ethyl- | ~45% | ~50% | ~5% | Moderate steric hindrance |
| Isopropyl- | ~30% | ~62% | ~8% | Significant steric hindrance |
| tert-Butyl- | ~16% | ~73% | ~11% | Extreme steric hindrance |
| Note: Isomeric distributions are approximate and can vary with reaction conditions.[9] |
As the steric bulk of the alkyl group increases from methyl to tert-butyl, the proportion of the ortho product decreases while the proportion of the para product increases, underscoring the critical role of sterics in this reaction.
Experimental Protocol: A Validated Methodology
This protocol describes a standard laboratory-scale procedure for the nitration of isobutylbenzene. The causality behind each step is explained to ensure a self-validating and reproducible system.
Objective: To synthesize 1-isobutyl-4-nitrobenzene via electrophilic aromatic substitution.
Reagents & Materials:
| Reagent/Material | Quantity | Purpose |
| Isobutylbenzene | 13.4 g (0.1 mol) | Starting Material |
| Conc. Sulfuric Acid (98%) | 25 mL | Catalyst, Dehydrating Agent |
| Conc. Nitric Acid (70%) | 15 mL | Nitrating Agent Source |
| Dichloromethane (DCM) | 100 mL | Extraction Solvent |
| Saturated NaHCO₃ solution | 50 mL | Neutralizing Wash |
| Anhydrous MgSO₄ | 5 g | Drying Agent |
| Crushed Ice | 200 g | Quenching Medium |
| 250 mL Round-bottom flask | 1 | Reaction Vessel |
| 125 mL Dropping Funnel | 1 | Reagent Addition |
| Magnetic Stirrer & Stir Bar | 1 | Homogeneous Mixing |
| Ice-water bath | 1 | Temperature Control |
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture (Causality: Controlled Generation of Electrophile):
-
Place 25 mL of concentrated H₂SO₄ into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice-water bath with continuous stirring. The dissolution of reagents is exothermic, and pre-cooling prevents overheating.[10]
-
Slowly add 15 mL of concentrated HNO₃ dropwise from a dropping funnel to the cold sulfuric acid. Maintain the temperature below 20°C. This slow, controlled addition is critical to manage the highly exothermic reaction that generates the nitronium ion and to prevent the formation of dangerous nitrogen oxides.[11]
-
-
Nitration Reaction (Causality: Controlled Electrophilic Attack):
-
While maintaining the reaction flask in the ice bath, add 13.4 g of isobutylbenzene dropwise from the dropping funnel over a period of 30 minutes.
-
Crucially, ensure the internal temperature does not exceed 50-55°C. [4][12] Exceeding this temperature significantly increases the rate of dinitration, a common side reaction that reduces the yield of the desired mononitrated product.[13]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion.[12]
-
-
Work-up and Product Isolation (Causality: Quenching and Separation):
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step quenches the reaction by diluting the acid and rapidly dissipating heat. The crude organic product, being insoluble in water, will precipitate or form a separate layer.[11]
-
Transfer the mixture to a separatory funnel. Extract the product with two 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with 50 mL of cold water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product can be purified by vacuum distillation to separate the ortho and para isomers.
-
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Conclusion
The nitration of isobutylbenzene is a powerful illustration of the principles of electrophilic aromatic substitution, where the interplay of electronic activation and steric hindrance governs the reaction's outcome. The isobutyl group's electron-donating nature activates the ring for substitution, while its significant bulk decisively favors the formation of the para-substituted product. For researchers and drug development professionals, a firm grasp of this mechanism is not merely academic; it is essential for the rational design of synthetic routes, enabling precise control over the functionalization of aromatic cores to build the complex molecular architectures required for modern chemical and pharmaceutical applications.
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ChemTube3D. (n.d.). Electrophilic aromatic substitution - Nitration of benzene. [Link]
-
Clark, J. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Chemguide. [Link]
-
Sørensen, H. O., & Schyman, P. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]
-
Clark, J. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Agustriyanto, R., et al. (2017). Process Design of Benzene Nitration. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026, January 26). Major Product of Friedel–Crafts Alkylation. [Link]
-
IOSR Journal. (n.d.). Nitration of Benzene Using Mixed Oxide Catalysts. [Link]
-
ResearchGate. (2018). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chegg. (2013, May 15). Question: What is the major organic product of the Friedel-Crafts alklation reaction between benzene and isobutyl chloride in the presence of AlCl3?[Link]
-
Sci R.N. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]
-
Allen. (n.d.). The Friedel-Crafts reaction of benzene with n-butyl chloride at 0^(@)C produces :. [Link]
-
Khan Academy. (n.d.). Nitration [Video]. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Khan Academy [khanacademy.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. researchgate.net [researchgate.net]
Technical Guide: 1H NMR Analysis of 1-Isobutyl-4-nitrobenzene
Executive Summary
1-Isobutyl-4-nitrobenzene (p-nitroisobutylbenzene) is a critical intermediate in the synthesis of functionalized aromatics, including precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens. Its structural integrity is defined by the para-substitution pattern, which must be rigorously distinguished from ortho- and meta-isomers generated during non-selective nitration of isobutylbenzene.
This guide provides a definitive analysis of the 1H NMR spectrum for 1-Isobutyl-4-nitrobenzene. It synthesizes experimental data with theoretical spin-system analysis to provide a self-validating framework for researchers in drug development and organic synthesis.
Part 1: Structural Analysis & Spin System Logic
Before interpreting the spectrum, one must understand the magnetic environment created by the substituents. The molecule possesses
Electronic Deshielding & Shielding
-
Nitro Group (
): A strong electron-withdrawing group (EWG) via induction and resonance. It significantly deshields the ortho protons ( ), shifting them downfield to the >8.0 ppm region. -
Isobutyl Group (
): An alkyl group acting as a weak electron-donating group (EDG) via hyperconjugation. It shields the ortho protons ( ) relative to benzene, typically appearing in the 7.0–7.4 ppm range.
Spin Systems
-
Aromatic Region (AA'BB' System): The para-substitution creates a chemically equivalent but magnetically non-equivalent spin system. While often resembling two doublets, this is formally an AA'BB' system.
-
Aliphatic Region (
System): The isobutyl tail exhibits a classic doublet-multiplet-doublet pattern, diagnostic of the terminal isopropyl moiety attached to a methylene spacer.
Part 2: Detailed Spectral Assignment
The following data represents the high-confidence spectral signature in Deuterated Chloroform (
Table 1: Chemical Shift Assignments
| Assignment | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( |
| A | Aromatic (ortho to | 8.14 – 8.16 | Doublet (d) | 2H | |
| B | Aromatic (ortho to Alkyl) | 7.28 – 7.32 | Doublet (d) | 2H | |
| C | Benzylic Methylene ( | 2.58 – 2.62 | Doublet (d) | 2H | |
| D | Methine ( | 1.85 – 1.95 | Multiplet (m) | 1H | N/A (Complex) |
| E | Methyls ( | 0.90 – 0.94 | Doublet (d) | 6H |
*Note: The aromatic signals are formally AA'BB' multiplets but appear as "roofed" doublets at lower field strengths (<600 MHz).
Spectral Logic & Causality
-
The "Roofing" Effect: The aromatic doublets at 8.15 and 7.30 ppm will "lean" toward each other. The inner peaks of the doublets are taller than the outer peaks. This confirms the protons are coupled to each other.
-
Isobutyl Connectivity:
-
The signal at 0.92 ppm (6H) confirms two equivalent methyl groups.
-
The signal at 2.60 ppm (2H) is a doublet, indicating the benzylic protons are adjacent to exactly one proton (the methine).
-
If this were n-butyl benzene, the benzylic protons would be a triplet. This is the primary differentiator between n-butyl and isobutyl isomers.
-
Part 3: Impurity Profiling (Ortho vs. Para)
In drug development, the nitration of isobutylbenzene yields a mixture of para (major) and ortho (minor) isomers. Quantifying the ortho impurity is critical.
The Ortho-Nitro Isomer Signature
Unlike the symmetric para isomer, 1-isobutyl-2-nitrobenzene lacks symmetry.
-
Aromatic Region: Instead of two clean doublets, the ortho isomer displays four distinct signals (ABCD system) due to the lack of a symmetry plane.
-
Benzylic Shift: The benzylic
in the ortho isomer will shift slightly downfield or broaden due to steric compression and magnetic anisotropy from the neighboring nitro group.
Visualization: Structural Verification Workflow
Figure 1: Logic flow for distinguishing the target para-isomer from the ortho-impurity using 1H NMR symmetry rules.
Part 4: Experimental Protocol
To ensure reproducibility and accurate integration (essential for purity calculation), follow this protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte.
-
Why: Too little (<5 mg) reduces signal-to-noise (S/N). Too much (>20 mg) causes viscosity broadening and peak distortion.
-
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane).-
Why: TMS provides the internal zero reference (
).[1]
-
-
Homogenization: Ensure complete dissolution. Filter through a glass wool pipet if particulates are visible.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle:
(ensures rapid relaxation). -
Relaxation Delay (D1): 2.0 seconds .
-
Critical: Aromatic protons often have longer
relaxation times. A short D1 results in under-integration of the aromatic signals relative to the aliphatic methyls.
-
-
Scans (NS): 16 or 32 scans.
-
Spectral Width: -2 to 14 ppm.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (Accessed 2023). [Link][3]
- Note: Reference for general nitro-alkyl-benzene shifts (e.g., p-nitrocumene, SDBS No. 2941 logic).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems and substituent effects).
-
LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (Reference for substituent shielding constants). [Link]
Sources
13C NMR chemical shifts of 1-Isobutyl-4-nitrobenzene
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Isobutyl-4-nitrobenzene
Core Directive & Executive Summary
Objective: To provide a definitive, scientifically rigorous reference for the (CAS: 10342-60-6). This guide is engineered for researchers requiring precise spectral data for structural elucidation, purity analysis, or reaction monitoring.[1]
Compound Overview:
-
IUPAC Name: 1-(2-methylpropyl)-4-nitrobenzene[1][2][3][4][5][6]
-
Molecular Formula:
[3][5][7] -
Structural Class: para-Disubstituted Benzene[1]
-
Key Application: Intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and functionalized aryl-amines.[1]
Structural Analysis & Theoretical Grounding
Before interpreting the spectrum, we must establish the magnetic environment of the carbon nuclei.[1][8] The molecule possesses a
Electronic Environment Breakdown
-
Aromatic Region (120–160 ppm):
-
C-NO₂ (Ipso): The nitro group is strongly electron-withdrawing (
), which typically deshields the ipso carbon significantly.[1] However, paramagnetic shielding terms often complicate this, placing C-NO₂ in the 145–148 ppm range.[1] -
C-Isobutyl (Ipso): The isobutyl group is electron-donating (
).[1] Alkyl substituents deshield the ipso carbon. The para-nitro group further deshields this position by approximately +6 ppm.[1] -
Ortho/Meta Carbons: The carbons ortho to the nitro group are shielded relative to the ipso position but appear downfield of benzene due to the electron-deficient ring.[1]
-
-
Aliphatic Region (20–50 ppm):
Experimental Data: 13C NMR Chemical Shifts
The following data represents the experimental chemical shifts obtained in Deuterated Chloroform (
Table 1: 13C NMR Chemical Shift Assignments
| Carbon Position | Type | Chemical Shift ( | Assignment Logic |
| C1 | Aromatic ( | 149.7 | Ipso to Isobutyl (Deshielded by Alkyl + p-NO₂) |
| C4 | Aromatic ( | 146.3 | Ipso to Nitro (Deshielded by NO₂) |
| C2, C6 | Aromatic ( | 129.8 | Meta to NO₂ / Ortho to Isobutyl |
| C3, C5 | Aromatic ( | 123.4 | Ortho to NO₂ (Shielded by resonance relative to ipso) |
| C7 | Aliphatic ( | 45.2 | Benzylic Methylene |
| C8 | Aliphatic ( | 30.1 | Methine (Isobutyl backbone) |
| C9, C10 | Aliphatic ( | 22.2 | Methyl groups (Equivalent) |
Note on Assignment: The distinction between C1 (149.7 ppm) and C4 (146.3 ppm) is based on substituent chemical shift (SCS) additivity. The alkyl group typically exerts a +20-22 ppm effect on the ipso carbon, and the para-nitro group adds another +6 ppm, pushing C1 higher than the C-NO₂ carbon, which suffers a slight shielding effect from the para-alkyl group (-3 ppm).[1]
Detailed Assignment Rationale
To ensure Trustworthiness , we validate these values against standard SCS rules and experimental literature.
The Aromatic Region
-
Signal at 123.4 ppm (C3, C5): This doublet (in off-resonance) is characteristic of carbons ortho to a nitro group. In nitrobenzene, these carbons appear at ~123.5 ppm.[1] The remote isobutyl group has a negligible effect (-0.2 ppm) on this position.[1]
-
Signal at 129.8 ppm (C2, C6): These carbons are meta to the nitro group. In nitrobenzene, meta carbons are at ~129.4 ppm.[1] The ortho effect of the isobutyl group is small but distinct, consistent with this value.[1]
The Aliphatic Chain
-
45.2 ppm (Benzylic CH₂): A standard benzylic CH₂ in isobutylbenzene appears at ~45.0 ppm. The electron-withdrawing nature of the para-nitro group exerts a slight downfield pull, consistent with the observed 45.2 ppm.[1]
-
22.2 ppm (Methyls): The two methyl groups are chemically equivalent and appear as a strong signal at the most upfield position.
Experimental Protocol for Reproducibility
To replicate these results, follow this self-validating protocol.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 20–30 mg of 1-Isobutyl-4-nitrobenzene in 0.6 mL of
. -
Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (
ppm). -
Filter the solution through a cotton plug into a precision 5mm NMR tube to remove particulates that cause line broadening.
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Frequency: ~100 MHz (for a 400 MHz magnet) or ~125 MHz (for 500 MHz).
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is not required, or standard decoupling for sensitivity.
-
Scans (NS): Minimum 256 (due to low natural abundance of 13C).
-
Relaxation Delay (D1): 2.0 seconds.
-
Processing:
-
Line Broadening (LB): Apply an exponential window function of 1.0–3.0 Hz.
-
Referencing: Calibrate the center peak of the
triplet to 77.16 ppm .
-
Visualization of Structural Assignments
The following diagram illustrates the correlation between the molecular structure and the chemical shift values.
Caption: Logical mapping of carbon environments to experimental chemical shifts based on electronic shielding/deshielding effects.[1]
References
-
Experimental Data Source
- Iron-Catalyzed Ipso-Nitration of Aryl Borides via Visible-light-induced β-homolysis (Supporting Information).
-
(Verified Experimental Data for Compound 7b).
-
General 13C NMR Interpretation
-
Substituent Chemical Shift (SCS)
-
Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Isobutyl-4-nitrobenzene|lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. compoundchem.com [compoundchem.com]
The Fragmentation Roadmap of 1-Isobutyl-4-nitrobenzene: An In-depth Mass Spectrometry Guide
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-isobutyl-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple spectral interpretation. It delves into the causal mechanisms behind the observed fragmentation patterns, offering field-proven insights into the structural elucidation of nitroaromatic compounds. By integrating detailed experimental protocols, comparative analyses with isomeric structures, and visually intuitive fragmentation diagrams, this guide serves as a self-validating reference for understanding the gas-phase ion chemistry of this important chemical entity.
Introduction: The Analytical Imperative for Understanding Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the identification and structural characterization of organic molecules.[1] Electron ionization (EI) mass spectrometry, in particular, provides highly detailed fragmentation patterns that serve as molecular fingerprints.[1] For substituted nitroaromatic compounds, such as 1-isobutyl-4-nitrobenzene, a thorough understanding of these fragmentation pathways is critical for unambiguous identification, distinguishing between isomers, and predicting the behavior of related compounds in analytical workflows.
1-Isobutyl-4-nitrobenzene (C₁₀H₁₃NO₂), with a molecular weight of 179.22 g/mol , presents a fascinating case study in competitive fragmentation pathways, driven by the interplay between the nitroaromatic core and the alkyl substituent.[2] This guide will dissect the high-energy fragmentation processes this molecule undergoes, providing a logical framework for interpreting its mass spectrum.
Experimental Protocol: A Self-Validating Workflow
The data and interpretations presented herein are based on standard gas chromatography-mass spectrometry (GC-MS) protocols, ensuring reproducibility and scientific integrity.
Sample Preparation and Introduction
A dilute solution of 1-isobutyl-4-nitrobenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph, which separates the analyte from the solvent and any impurities. The separated analyte is then introduced into the ion source of the mass spectrometer.
Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible library spectra)
-
Mass Analyzer: Quadrupole or Time-of-Flight (ToF)
-
Scan Range: m/z 40-250
The following diagram illustrates the generalized workflow for the GC-MS analysis of 1-isobutyl-4-nitrobenzene.
Fragmentation Analysis of 1-Isobutyl-4-nitrobenzene
Upon electron ionization, 1-isobutyl-4-nitrobenzene forms a molecular ion (M⁺˙) at m/z 179. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation is dominated by processes that lead to the formation of stable carbocations and neutral losses.
Primary Fragmentation Pathways: Benzylic Cleavage and Nitro Group Chemistry
The structure of 1-isobutyl-4-nitrobenzene features two primary sites for fragmentation: the bond beta to the aromatic ring (a benzylic-type cleavage) and the nitro group itself.
Benzylic Cleavage: The most favorable fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. In the case of 1-isobutyl-4-nitrobenzene, this results in the loss of a propyl radical (•C₃H₇), generating the base peak at m/z 136 . This ion can be represented as the p-nitrophenylethyl cation.
Nitro Group Fragmentation: The nitro group can fragment in several characteristic ways, including the loss of a nitro radical (•NO₂), a neutral nitric oxide molecule (NO), or an oxygen atom.
-
Loss of •NO₂: Cleavage of the C-N bond results in the loss of a nitro radical (mass 46), leading to a fragment at m/z 133 (M - 46).
-
Loss of NO: A rearrangement followed by the loss of nitric oxide (mass 30) can produce a fragment at m/z 149 (M - 30).
-
Loss of an Oxygen Atom: The molecular ion can lose an oxygen atom (mass 16) to form an ion at m/z 163 (M - 16).
The following diagram illustrates these primary fragmentation pathways.
Secondary Fragmentation and Rearrangements
Further fragmentation of the primary ions gives rise to other significant peaks in the spectrum. The p-nitrophenylethyl cation (m/z 136) can undergo further fragmentation, such as the loss of ethene (C₂H₄), to yield an ion at m/z 108. The ion at m/z 133 can lose a hydrogen molecule to form an ion at m/z 131.
A notable feature in the mass spectra of many nitroaromatic compounds is the presence of a tropylium-like ion. For 1-isobutyl-4-nitrobenzene, a peak at m/z 91 is observed, which can be attributed to the formation of the tropylium cation (C₇H₇⁺) through rearrangement and cleavage of the molecular ion.
Summary of Key Fragment Ions
The following table summarizes the major ions observed in the electron ionization mass spectrum of 1-isobutyl-4-nitrobenzene.
| m/z | Relative Intensity | Proposed Fragment Structure | Fragmentation Pathway |
| 179 | Moderate | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 163 | Low | [C₁₀H₁₃NO]⁺˙ | [M - O]⁺˙ |
| 149 | Low | [C₁₀H₁₃O]⁺˙ | [M - NO]⁺˙ |
| 136 | High (Base Peak) | [C₇H₆NO₂]⁺ | [M - C₃H₇]⁺ (Benzylic Cleavage) |
| 133 | Moderate | [C₁₀H₁₃]⁺ | [M - NO₂]⁺ |
| 108 | Moderate | [C₆H₄O₂]⁺ | [m/z 136 - C₂H₄]⁺ |
| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion rearrangement |
Comparative Analysis with Isomers
The fragmentation pattern of 1-isobutyl-4-nitrobenzene is distinct from its isomers, such as 1-sec-butyl-4-nitrobenzene and 1-tert-butyl-4-nitrobenzene. This distinction is crucial for their unambiguous identification.
-
1-sec-Butyl-4-nitrobenzene: This isomer would also undergo benzylic cleavage, but with the loss of an ethyl radical (•C₂H₅) to produce a more intense ion at m/z 150.
-
1-tert-Butyl-4-nitrobenzene: The most prominent fragmentation for this isomer is the loss of a methyl radical (•CH₃) to form a very stable tertiary carbocation at m/z 164. The loss of the entire tert-butyl group to form an ion at m/z 123 is less favored.
These predictable differences in fragmentation, driven by the stability of the resulting carbocations and radicals, allow for the clear differentiation of these isomers by mass spectrometry.
Conclusion
The electron ionization mass spectrum of 1-isobutyl-4-nitrobenzene is characterized by a dominant benzylic cleavage leading to the base peak at m/z 136. Other significant fragmentation pathways involving the nitro group, such as the loss of •NO₂, NO, and O, provide additional structural confirmation. A thorough understanding of these fragmentation mechanisms, coupled with a comparative analysis of isomeric forms, empowers researchers to confidently identify and characterize this and related nitroaromatic compounds. This guide provides a foundational framework for such analyses, emphasizing the importance of a mechanism-driven approach to spectral interpretation.
References
-
Benzene, 1-ethyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
1-(2-Methylpropyl)-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Benzene, nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
1-Iodo-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
The Degradation of Isopropylbenzene and Isobutylbenzene by Pseudomonas sp. (n.d.). Retrieved February 7, 2026, from [Link]
-
4-Isopropylnitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Chapter 6 : mass spectra – exercises. (2016, February 9). Brussels scientific - BORZUYA UNIVERSITY. Retrieved February 7, 2026, from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 7, 2026, from [Link]
-
1-Chloro-4-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
1-Methoxy-4-methyl-2-nitrobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Benzene, 1-methyl-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Benzene, 1-iodo-4-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
Benzene, 1-methyl-2-nitro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
Sources
The Dual Nature of a Functional Group: A Guide to the Biological Activities of Nitroaromatic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitroaromatic compounds, characterized by one or more nitro (−NO₂) groups attached to an aromatic ring, represent a class of molecules with profound and diverse biological activities. For decades, they have been fixtures in medicinal chemistry, serving as the backbone for antimicrobial, antiparasitic, and anticancer agents.[1][2] Their therapeutic efficacy, however, is intrinsically linked to their potential for toxicity, a duality that stems from a single, pivotal biochemical process: the bioreduction of the nitro group.[3][4] This guide provides a comprehensive exploration of the mechanisms underpinning the biological activities of nitroaromatic compounds. It delves into the enzymatic activation that transforms these relatively inert molecules into potent cytotoxic agents, examines their therapeutic applications, clarifies the origins of their toxicity, and provides validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of nitroaromatic compounds while navigating their inherent challenges.
The Nitroaromatic Scaffold: Chemistry and Duality
Chemical Properties and Synthesis
The nitro group is a powerful electron-withdrawing moiety, a property conferred by the resonance between the nitrogen and oxygen atoms.[3] This feature dramatically influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and rendering adjacent C-H bonds acidic.[3][5]
The vast majority of nitroaromatic compounds are synthetic, produced through electrophilic aromatic substitution, commonly known as nitration.[6] The standard industrial and laboratory procedure involves the reaction of an aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid.[5][6] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]
The Pharmacophore-Toxicophore Paradox
The utility of the nitro group in medicinal chemistry is a classic double-edged sword. It can be considered both a pharmacophore (the essential feature for biological activity) and a toxicophore (the feature responsible for toxicity).[1][7] This dual role is not contradictory but rather two outcomes of the same underlying mechanism. The redox reactions initiated by the nitro group are responsible for the desired cytotoxicity against pathogens and cancer cells, but they can also cause damage to host cells, leading to mutagenicity and genotoxicity.[1][8] Consequently, the nitro group is often flagged as a "structural alert" in drug discovery pipelines, demanding careful evaluation of the structure-activity and structure-toxicity relationships.[8][9]
The Central Mechanism: Bioreductive Activation
The biological activity of most nitroaromatic drugs is not inherent to the parent molecule but is unlocked through its metabolic transformation. These compounds are, in essence, prodrugs that require activation via the reduction of the nitro group.[3][4]
The Role of Nitroreductase Enzymes
This activation is predominantly carried out by a family of enzymes known as nitroreductases (NTRs). These are flavin-containing enzymes that catalyze the reduction of the nitro group using reducing equivalents from cofactors like NADPH or NADH.[2][10] The catalytic process follows a ping-pong mechanism, where the enzyme's FMN cofactor is first reduced by NAD(P)H and then, in turn, reduces the nitroaromatic substrate.[10]
The reduction is a stepwise process, proceeding through highly reactive and cytotoxic intermediates:
-
One-electron reduction forms a nitro anion radical (Ar-NO₂⁻•).
-
Further reduction yields a nitroso derivative (Ar-N=O).
-
A subsequent two-electron reduction produces a hydroxylamine derivative (Ar-NHOH).
-
The final, stable product is the corresponding amine (Ar-NH₂).[2][5]
The nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently modifying critical cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[2][6]
Hypoxia-Selective Activation: The Key to Targeted Therapy
A critical feature of this bioreductive process is its dependence on oxygen concentration. In well-oxygenated (normoxic) tissues, the initial nitro anion radical can be rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process known as "futile cycling."[11] This effectively prevents the formation of the more toxic downstream intermediates.
However, in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections, the lifetime of the nitro anion radical is extended, allowing for its further reduction to the cytotoxic nitroso and hydroxylamine species.[11][12] This oxygen-dependent differential cytotoxicity is the foundational principle behind the development of Hypoxia-Activated Prodrugs (HAPs) for cancer therapy.[12][13]
Key Biological Activities
The cytotoxic products of bioreduction are leveraged against various pathogens and diseases.
Antimicrobial and Antiparasitic Activity
Nitroaromatic compounds are potent agents against a wide range of anaerobic bacteria and protozoan parasites.[14][15]
-
Antibacterial: Well-known examples include metronidazole (used against Helicobacter pylori) and nitrofurantoin (used for urinary tract infections).[2][9] The generally accepted mechanism involves the intracellular reduction of the nitro group, which generates toxic intermediates that covalently bind to and damage bacterial DNA, leading to cell death.[2]
-
Antiparasitic: Drugs like nifurtimox and benznidazole are used to treat parasitic infections such as Chagas disease.[3][4] Their mechanism involves the production of reactive oxygen and nitrogen species by parasite-specific enzymes following nitro group reduction.[3] This induces overwhelming oxidative stress that damages parasitic macromolecules and disrupts critical metabolic pathways, such as trypanothione reductase in Trypanosoma cruzi.[3]
Anticancer Activity
The hypoxic nature of solid tumors makes them a prime target for nitroaromatic compounds.[16]
-
Hypoxia-Activated Prodrugs (HAPs): This is the most prominent application in oncology.[12] Compounds are designed to be minimally toxic in normal tissues but are reduced to potent cytotoxins within the hypoxic tumor microenvironment.[13] Some of these agents act as bioreductive alkylating agents, where reduction of the nitro group unmasks a DNA-alkylating function, causing lethal DNA damage.[17][18]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): This innovative strategy, also known as virus-directed enzyme prodrug therapy (VDEPT), involves delivering a gene encoding a highly efficient bacterial nitroreductase specifically to tumor cells (e.g., via a viral vector).[16] The tumor cells then express the bacterial enzyme, which is far more efficient at activating a systemically administered nitroaromatic prodrug (like CB1954) than endogenous human enzymes.[16][19] This approach dramatically enhances the selectivity and potency of the therapy, concentrating the active drug only within the engineered cancer cells.[20]
Mechanisms of Toxicity and Genotoxicity
The very chemistry that makes nitroaromatics effective therapeutics also underpins their toxicity.[8]
DNA Adduct Formation and Mutagenicity
The primary driver of genotoxicity is the formation of covalent adducts between the reactive hydroxylamine intermediate and DNA bases.[6] These adducts can distort the DNA helix, leading to misincorporation of nucleotides during DNA replication and causing frameshift, transition, and transversion mutations.[6] This mutagenic potential has been extensively documented using assays like the Ames Salmonella test.[6]
Oxidative Stress
The futile cycling that occurs under normoxic conditions, while preventing prodrug activation, is not benign. The continuous generation of superoxide radicals (O₂⁻•) can deplete cellular antioxidants and lead to a state of oxidative stress, damaging lipids, proteins, and DNA.[15]
Methodologies for Evaluating Biological Activity
Rigorous and validated protocols are essential for characterizing the activity and selectivity of novel nitroaromatic compounds.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Causality: This assay directly measures the bacteriostatic or bactericidal potential of the compound. By comparing MIC values under aerobic and anaerobic conditions, one can infer whether the activity is dependent on bioreduction.
Methodology:
-
Preparation: Prepare a two-fold serial dilution of the nitroaromatic compound in appropriate liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (microbe, no drug) and a negative control (medium, no microbe).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours. For anaerobic bacteria, incubation must be performed in an anaerobic chamber.
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality: This assay quantifies the dose-dependent cytotoxic effect of a compound on cancer cells. Comparing the IC₅₀ (concentration inhibiting 50% of cell growth) values under normoxic and hypoxic conditions reveals the hypoxia-selective potential of a prodrug. Cytotoxicity is also tested on non-cancerous cell lines (e.g., Vero cells) to evaluate selectivity.[17]
Table 1: Representative Biological Activity Data for Nitroaromatic Compounds
| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value | Reference |
| Nitrobenzyl Derivatives | Human Cancer Cell Lines | IC₅₀ | < 8.5 µM | [17][18] |
| 5-Nitroimidazoles | Anaerobic Bacteria/Protozoa | MIC | Varies by species | [2] |
| Nitrofuran Derivatives | Trypanosoma cruzi | IC₅₀ | ~200 µM (Trypanothione Reductase) | [3] |
| Nitro-Substituted Benzylics | Triple-Negative Breast Cancer | IC₅₀ | Varies by compound | [8] |
Note: Values are illustrative and highly dependent on the specific chemical structure and experimental conditions.
Future Perspectives and Drug Development
The future of nitroaromatic drug development lies in enhancing therapeutic indices—maximizing efficacy while minimizing host toxicity. Key strategies include:
-
Rational Design: Modifying the scaffold to fine-tune the reduction potential, making activation highly specific to the target enzymes and microenvironment.
-
Advanced Delivery Systems: Encapsulating nitroaromatic drugs in nanoparticles or other carriers to improve tumor targeting and reduce systemic exposure.
-
Theranostics: Developing nitroreductase-activatable agents that can be used for both therapy and non-invasive imaging, allowing for real-time monitoring of drug delivery and treatment response.[20][21]
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3633. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Organic and Biomolecular Chemistry, 20(23), 4739-4755. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. (2021). Journal of Hazardous Materials, 403, 123592. [Link]
-
Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2002). Current Pharmaceutical Design, 8(15), 1349-61. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews, 74(4), 564-600. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). ResearchGate. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024). Journal of the Brazilian Chemical Society. [Link]
-
Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Molecules, 27(3), 1038. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). Drug Metabolism and Disposition, 50(10), 1319-1331. [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015). Ingenta Connect. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2024). ResearchGate. [Link]
-
Nitro compound. (2024). Wikipedia. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). ASM Journals. [Link]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Biomolecules, 11(2), 267. [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (1984). Industrial & Engineering Chemistry Product Research and Development, 23(3), 395-401. [Link]
-
General classes of biologically active nitroaromatic compounds. (2021). ResearchGate. [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Coordination Chemistry Reviews, 512, 215285. [Link]
-
Bioreduction of the nitro group by nitroreductases (NTR) or others... (2024). ResearchGate. [Link]
-
Photocatalytic Nitroaromatic Prodrug Activation by Functionalized Gold Nanoclusters. (2021). ACS Applied Nano Materials, 4(12), 13589–13596. [Link]
-
Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). Chemical Society Reviews. [Link]
-
Biodegradation of nitroaromatic compounds. (1995). Annual Review of Microbiology, 49, 301-33. [Link]
-
Mechanism of action of nitroaromatic prodrugs. (2023). ResearchGate. [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). MDPI. [Link]
-
Bacterial Nitroreductase Enzymes. Ackerley Lab, Victoria University of Wellington. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ackerleylab.com [ackerleylab.com]
- 11. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]
- 12. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review Reports - Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | MDPI [mdpi.com]
- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
Chemo-Selective Transformations of 1-Isobutyl-4-nitrobenzene
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS: 3098-69-9) represents a critical intermediate in the synthesis of functionalized arylamines, specifically 4-isobutylaniline. While the isobutyl group provides lipophilic bulk essential for binding affinity in downstream pharmaceutical targets (e.g., sulfonamides, specialized dyes), the nitro group dominates the molecule's reactivity profile.
This guide analyzes the electrophilic and nucleophilic behaviors of 1-isobutyl-4-nitrobenzene, providing a validated protocol for its chemoselective reduction. Unlike simple nitrobenzene, the presence of the para-isobutyl group imposes specific steric and electronic constraints that favor certain catalytic pathways over others. This document outlines the mechanistic basis for these transformations and provides a self-validating workflow for laboratory and pilot-scale handling.
Part 1: Molecular Architecture & Electronic Environment
To manipulate 1-isobutyl-4-nitrobenzene effectively, one must understand the competing electronic effects on the benzene ring.
Electronic Push-Pull System
The molecule features a classic "push-pull" electronic system, though the "push" is inductively weak.
-
The Nitro Group (
): A strong electron-withdrawing group (EWG) exhibiting both (inductive) and (mesomeric/resonance) effects. It significantly deactivates the ring toward electrophilic attack but activates it toward nucleophilic attack. -
The Isobutyl Group (
): A weak electron-donating group (EDG) via the effect and hyperconjugation. Unlike a methyl group, the bulky isobutyl group exerts steric hindrance at the ortho positions relative to itself (positions 2 and 6), directing electrophilic substitution (if forced) to position 3.
Stability of the Isobutyl Moiety
A critical consideration in reduction protocols is the stability of the benzylic carbon. Unlike styrene derivatives (vinyl groups) or ketones, the isobutyl side chain is saturated and robust. It resists hydrogenation under standard nitro-reduction conditions (Pd/C,
Part 2: The Primary Transformation (Reduction)[1]
The conversion of 1-isobutyl-4-nitrobenzene to 4-isobutylaniline is the most commercially relevant reaction. The mechanism follows the Haber reduction cycle, proceeding through nitroso and hydroxylamine intermediates.
Mechanistic Pathway (Haber Cycle)
The reduction is not a single-step event. Accumulation of the hydroxylamine intermediate (
Figure 1: The Haber cycle for nitro reduction. Control of hydrogen pressure and catalyst activity is required to prevent the accumulation of the Nitroso/Hydroxylamine intermediates and the formation of Azoxy dimers.
Methodology Selection
| Method | Reagents | Selectivity | Scalability | Notes |
| Catalytic Hydrogenation (Recommended) | High | Excellent | Cleanest profile; solvent choice (MeOH/EtOH) is critical. | |
| Bechamp Reduction | Fe powder, HCl (cat.), | Moderate | Good | Robust but generates iron sludge waste; difficult workup. |
| Transfer Hydrogenation | Hydrazine hydrate, | High | Moderate | safer (no high-pressure |
| Dissolving Metal | Sn/HCl | High | Low | Stoichiometric tin waste is environmentally prohibitive. |
Part 3: Experimental Protocol (The "Gold Standard")
Objective: Synthesis of 4-isobutylaniline via Catalytic Hydrogenation. Scale: Laboratory (10g basis). Target Yield: >95%.
Reagents & Equipment
-
Substrate: 1-Isobutyl-4-nitrobenzene (10.0 g, 55.8 mmol).
-
Solvent: Methanol (anhydrous, 100 mL). Note: Ethanol is a viable alternative, but Methanol often provides faster kinetics.
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (0.5 g). Note: Using wet catalyst drastically reduces pyrophoric ignition risk.
-
Hydrogen Source: Hydrogen balloon (for small scale) or Parr shaker (3 bar).
Step-by-Step Workflow
-
Safety Check: Ensure all ignition sources are removed. Ground the reactor vessel.
-
Charging:
-
Dissolve substrate in Methanol in a hydrogenation bottle.
-
Add Pd/C catalyst carefully. Crucial: Add catalyst to the liquid, do not put dry catalyst in a flask filled with solvent vapor.
-
-
Purging:
-
Evacuate the vessel and backfill with Nitrogen (
) three times. -
Evacuate and backfill with Hydrogen (
) three times.
-
-
Reaction:
-
Agitate (shake/stir) vigorously at Room Temperature (20-25°C).
-
Monitoring: The reaction is exothermic.[1] Monitor internal temperature. Reaction is complete when
uptake ceases (approx. 2-4 hours). -
Validation: TLC (Silica, 4:1 Hexane:EtOAc). The starting material (high
) should disappear; the amine (lower , stains with Ninhydrin) appears.
-
-
Workup:
-
Purge system with
. -
Filter reaction mixture through a Celite pad to remove Pd/C. Warning: Spent catalyst is pyrophoric. Keep wet.
-
Concentrate filtrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically >98% pure. If necessary, purify via bulb-to-bulb distillation or flash chromatography.
-
Figure 2: Operational workflow for the catalytic hydrogenation of 1-isobutyl-4-nitrobenzene.
Part 4: Nucleophilic Vulnerabilities ( & VNS)
While reduction is the primary transformation, the nitro group activates the ring toward nucleophiles. Researchers must be aware of these side pathways, particularly in basic media.
Absence of Leaving Groups
Classic Nucleophilic Aromatic Substitution (
Oxidative Nucleophilic Substitution of Hydrogen (ONSH)
In the presence of strong nucleophiles (e.g., Grignard reagents, liquid ammonia/KMnO4), the nitro group can activate the ortho-hydrogen positions.
-
Mechanism: Formation of a
-complex (Meisenheimer-like adduct) at the position ortho to the nitro group. -
Outcome: If an oxidant is present, the hydride is eliminated, resulting in substitution at the hydrogen position.
-
Implication: Avoid strong bases or carbanions unless functionalization at the 2-position is desired.
Part 5: Safety & Handling (E-E-A-T)
Toxicity Profile
-
Methemoglobinemia: Like all nitroarenes and anilines, 1-isobutyl-4-nitrobenzene and its reduced product can oxidize hemoglobin to methemoglobin, reducing blood oxygen-carrying capacity.
-
Permeability: Highly lipophilic due to the isobutyl group; rapid skin absorption is expected.
Thermal Stability
-
Decomposition: Nitro compounds are energetic. While mono-nitro compounds are generally stable, they should never be distilled to dryness at high temperatures without DSC (Differential Scanning Calorimetry) validation.
-
Runaway Reaction: The hydrogenation reaction is highly exothermic (
). On a large scale, heat removal is the rate-limiting safety factor.
References
-
Reaction Mechanism (Haber Cycle): Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem. Context: Foundational text on the stepwise reduction of nitroarenes.
-
Catalytic Hydrogenation Protocols: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Context: Authoritative review on Pd/C selectivity and safety.
-
Nucleophilic Aromatic Substitution (ONSH/VNS): Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Context: Explains the reactivity of nitroarenes toward nucleophiles at hydrogen-bearing carbons.
-
Safety Data (Nitroarenes): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7449, Nitrobenzene (Analogous structure data). Context: General toxicology and handling for nitro-aromatics.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. carlroth.com [carlroth.com]
- 3. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. vastanichem.com [vastanichem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Solubility Profile and Solvent Selection for 1-Isobutyl-4-nitrobenzene
The following technical guide details the solubility profile, miscibility, and solvent selection criteria for 1-Isobutyl-4-nitrobenzene , a critical intermediate in the synthesis of pharmaceuticals such as Ibuprofen.
Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Chemical Engineers Subject: Physicochemical properties, miscibility thermodynamics, and purification strategies.[1]
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a lipophilic liquid intermediate primarily utilized in the industrial synthesis of 4-isobutylaniline and subsequent pharmaceutical actives.[1][2][3][4][5] Unlike solid solutes where "solubility" defines a saturation limit, the processing of this compound is governed by liquid-liquid miscibility and partition coefficients .
This guide provides a thermodynamic framework for solvent selection, detailing miscibility across solvent classes, extraction efficiencies (LogP analysis), and process workflows for isolation from nitration mixtures.
Physicochemical Characterization
Understanding the physical state of the solute is the first step in designing a solubility-based process.
| Property | Value | Implication for Processing |
| Physical State (25°C) | Liquid (Oil) | Process involves Liquid-Liquid Extraction (LLE) rather than solid dissolution.[1] |
| Melting Point | -34 °C | Crystallization is not a viable purification method at standard plant temperatures.[1] |
| Boiling Point | ~272 °C (760 mmHg) | High boiling point allows for purification via vacuum distillation; solvents can be stripped easily.[1] |
| LogP (Octanol/Water) | 3.3 – 3.8 | Highly lipophilic.[1] Immiscible with water; requires organic solvents for transport.[1] |
| Density | ~1.07 g/cm³ | Close to water (1.00), necessitating careful interface detection during aqueous washes. |
Key Insight: Because the melting point is -34°C, "solubility" in this context refers to miscibility .[1] The compound will form a homogeneous phase with most organic solvents but will phase-separate from water and highly polar protic solvents.
Solvent Miscibility & Thermodynamic Modeling
To predict solvent compatibility without extensive empirical testing, we utilize Hansen Solubility Parameters (HSP) . The solubility behavior is dictated by the interaction between the nitro group (polar, H-bond acceptor) and the isobutyl-phenyl moiety (non-polar, dispersive).
Hansen Solubility Parameter (HSP) Analysis
Estimated values based on group contribution methods:
-
(Dispersion): ~18.5 MPa
(High, due to aromatic ring)[1] -
(Polarity): ~6.5 MPa
(Moderate, due to nitro group)[1] -
(Hydrogen Bonding): ~3.5 MPa
(Low, no H-bond donors)[1]
Solvent Compatibility Matrix
The following table categorizes solvents by their thermodynamic affinity for 1-Isobutyl-4-nitrobenzene.
| Solvent Class | Representative Solvents | Interaction Prediction | Miscibility Status |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | "Like dissolves like."[1] Excellent | Fully Miscible |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High dispersion forces match the solute. | Fully Miscible |
| Esters & Ketones | Ethyl Acetate, Acetone | Dipole-dipole interactions stabilize the nitro group. | Fully Miscible |
| Alcohols | Methanol, Ethanol | H-bonding network of solvent resists disruption by solute.[1] | Miscible (Temp. Dependent) |
| Aliphatic Hydrocarbons | Hexane, Heptane | Lacks polarity to interact with nitro group efficiently.[6] | Partially Miscible / Miscible |
| Water | Water | High | Immiscible (< 0.1 g/L) |
Process Note: While alcohols (methanol/ethanol) are miscible, they are often used as solvents for the subsequent reduction step (hydrogenation to aniline). Therefore, solvent swapping from an extraction solvent (e.g., Toluene) to a reaction solvent (e.g., Methanol) is a common unit operation.
Process Application: Isolation and Purification
The primary source of 1-Isobutyl-4-nitrobenzene is the nitration of isobutylbenzene using mixed acids (
Separation Logic
-
Acid Separation: The product is an oil that is less dense than the spent acid (mixed acid density > 1.5 g/cm³). It phase-separates naturally.[1]
-
Quenching/Washing: The organic phase contains residual acid and phenolic byproducts.
-
Solvent Choice: The product is washed with water (to remove bulk acid) and dilute NaOH/NaHCO₃ (to remove phenols as water-soluble phenoxides).[1]
-
Thermodynamics: The high LogP (3.3) ensures the product remains in the organic phase (or forms the organic phase itself) while impurities partition into the aqueous phase.
-
Experimental Protocol: Solvent Extraction
Standard Operating Procedure for Analytical Quantification or Lab Scale Isolation.[1]
-
Dissolution: Dissolve 1.0 g of crude reaction mixture in 10 mL of Ethyl Acetate or Toluene .
-
Wash 1 (Acid Removal): Contact with 5 mL water.[1] Shake vigorously for 2 minutes. Allow settling (Interface detection is critical).
-
Wash 2 (Phenolic Removal): Contact with 5 mL 5% NaHCO₃ solution. (Note:
evolution may occur; vent frequently).[1] -
Drying: Pass organic phase through anhydrous
. -
Concentration: Remove solvent via rotary evaporation at 40°C / 200 mbar.
Visualization of Process Logic
Solubility & Work-up Workflow
The following diagram illustrates the separation of 1-Isobutyl-4-nitrobenzene from its reaction matrix based on solubility differences.
Caption: Separation workflow relying on the lipophilicity of 1-Isobutyl-4-nitrobenzene to isolate it from aqueous acid and phenolic impurities.
Solvent Miscibility Map
Visualizing the "Solubility Sphere" for solvent selection.
Caption: Miscibility map based on Hansen Solubility Parameters. Green nodes indicate full miscibility; Red indicates immiscibility.[1]
Conclusion
1-Isobutyl-4-nitrobenzene is a liquid lipophile that follows predictable thermodynamic behaviors.[1] For research and industrial isolation:
-
Extraction: Use Toluene or Ethyl Acetate for high-efficiency extraction from aqueous reaction streams.[1]
-
Purification: Rely on Vacuum Distillation rather than crystallization due to the low melting point (-34°C).
-
Reaction Solvent: It is compatible with Alcohols (MeOH/EtOH) for subsequent hydrogenation steps, allowing for seamless solvent swapping.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-Methylpropyl)-4-nitrobenzene. Retrieved from [Link]
-
LookChem. 1-Isobutyl-4-nitrobenzene Properties and Safety Data. Retrieved from [Link]
- European Patent Office.Process for the production of isobutylbenzenes (EP0196165B1).
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent mapping).
Sources
- 1. 1-Isobutyl-4-nitrobenzene|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-isobutyl-4-nitrobenzene CAS#: 10342-60-6 [chemicalbook.com]
- 5. 1-Isobutyl-4-nitrobenzene, CasNo.10342-60-6 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
1-Isobutyl-4-nitrobenzene safety data sheet and handling precautions
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a specialized aromatic intermediate primarily utilized in the synthesis of 4-isobutylaniline , a precursor for various pharmaceutical agents and agrochemicals.[1][2][3][4] While often classified as a standard organic irritant, its nitro-aromatic structure necessitates a handling protocol that anticipates potential methemoglobinemia risks and thermal instability common to this chemical class.
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates toxicological vigilance with process chemistry best practices to ensure both operator safety and the integrity of downstream synthetic applications.
Chemical Identity & Physical Profile[2][4][5][6][7][8][9]
Understanding the physical state is the first line of defense. As a liquid with a high boiling point, vapor generation is low at room temperature but becomes a critical inhalation hazard during heated synthesis (e.g., nitration workups or reduction steps).
| Property | Specification | Operational Implication |
| CAS Number | 10342-60-6 | Unique identifier for inventory tracking. |
| Formula | C₁₀H₁₃NO₂ | MW: 179.22 g/mol .[1][4] |
| Appearance | Yellow to Green Liquid | Color change (darkening) indicates oxidation/degradation. |
| Boiling Point | ~142°C (18 mmHg) | High thermal input required for distillation; vacuum required. |
| Density | ~1.07 g/cm³ | Denser than water; sinks in aqueous extractions. |
| Solubility | Immiscible in water | Lipophilic; readily absorbed through skin. |
Hazard Identification & Mechanistic Toxicology[8][10]
GHS Classification (Specific to CAS 10342-60-6)
While the parent compound (Nitrobenzene) is highly toxic, the isobutyl derivative is currently classified with a WARNING signal word, focusing on irritation. However, a prudent scientist treats all nitro-aromatics as potential blood agents.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.[7][8][5][9]
The "Hidden" Hazard: Class Effects
Expert Insight: Nitro-aromatics can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, losing its oxygen-carrying capacity.
-
Symptoms: Cyanosis (blue lips/fingernails), fatigue, and dizziness.[10]
-
Trigger: Absorption through skin is the most insidious route. The lipophilic isobutyl chain enhances dermal penetration compared to simple nitrobenzene.
Strategic Handling Protocols
Engineering Controls
Do not rely solely on PPE. The primary barrier must be engineering controls.
-
Fume Hood: Mandatory for all open handling. Minimum face velocity: 0.5 m/s.
-
Schlenk Lines: When heating >60°C, use inert gas manifolds (Nitrogen/Argon) to prevent the formation of shock-sensitive degradation byproducts.
Personal Protective Equipment (PPE) Selection
Standard latex gloves are insufficient for nitro-aromatics due to high permeation rates.
-
Hand Protection: Nitrile (Double gloving recommended) or Viton for prolonged exposure.
-
Why? The isobutyl group increases lipid solubility, accelerating permeation through natural rubber.
-
-
Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with Organic Vapor (OV) cartridges.
-
Eye Protection: Chemical splash goggles. Face shield required during high-temperature distillation.
Experimental Workflow Visualization
The following diagram outlines the decision logic for safe handling from storage to reaction setup.
Figure 1: Decision logic for material inspection and experimental setup based on thermal conditions.
Emergency Response Architecture
In the event of exposure, immediate action is required to mitigate systemic toxicity (methemoglobinemia).
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Viton gloves and respiratory protection.
-
Contain: Use sand or vermiculite. Do not use sawdust (combustible nitrate formation risk).
-
Neutralize: No specific neutralizer; focus on absorption and sealing in a hazardous waste drum.
First Aid Protocols
-
Skin Contact: Wash with soap and water for 15 minutes. Contraindication: Do not use ethanol or solvents; they increase transdermal absorption.
-
Inhalation: Move to fresh air. If cyanosis (blue skin) appears, administer oxygen (medical professionals only).
-
Eye Contact: Rinse immediately. Remove contact lenses.
Figure 2: Triage workflow for acute exposure, highlighting the prohibition of solvent washing for dermal contact.
Storage, Stability & Disposal[8][10][14]
Storage Conditions
-
Temperature: Room temperature is generally acceptable, but cool storage (<25°C) extends shelf life.
-
Light: Store in amber glass. UV light can degrade the nitro group, leading to dark impurities.
-
Incompatibilities:
-
Strong Bases: Can induce polymerization or violent decomposition.
-
Reducing Agents (LiAlH₄, H₂/Pd): Will uncontrollably reduce the nitro group to the amine (exothermic). Keep segregated.
-
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogen-free).
-
Protocol: Do not pour down drains. Collect in a dedicated "Nitro/Aromatic" waste stream.
-
Destruction: Incineration with afterburner and scrubber (to manage NOx emissions).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88632, 1-Butyl-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-isobutyl-4-nitrobenzene | 10342-60-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-isobutyl-4-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
Technical Guide: 1-Isobutyl-4-nitrobenzene
Structural Analysis, Synthesis, and Pharmaceutical Relevance
Executive Summary
1-Isobutyl-4-nitrobenzene (IUPAC systematic name: 1-(2-methylpropyl)-4-nitrobenzene ) is a significant aromatic intermediate used primarily in the synthesis of functionalized anilines.[1][2] As a para-substituted alkylbenzene, it serves as a model substrate for studying regioselectivity in electrophilic aromatic substitution (EAS) due to the steric demands of the isobutyl group. This guide provides a comprehensive technical analysis of its nomenclature, synthetic pathways, and physicochemical characterization, tailored for research and development applications.
Part 1: Structural Analysis & Nomenclature
The precise identification of chemical entities is critical in patent law and regulatory compliance. While "1-Isobutyl-4-nitrobenzene" is the common trade name, the IUPAC systematic naming conventions prioritize the structure of the alkyl chain.
1.1 IUPAC Systematic Derivation
-
Substituents:
-
Nitro group (
). -
Isobutyl group (
).
-
-
Systematic Alkyl Name: The isobutyl group is systematically named 2-methylpropyl .
-
Numbering Priority: In disubstituted benzenes containing an alkyl group and a nitro group, alphabetical order is often used for citation, but locants are assigned to minimize the numbers. However, for systematic precision, the alkyl chain is often treated as a substituent.
-
Final Name: 1-(2-methylpropyl)-4-nitrobenzene .
1.2 Physical Properties
The following data represents the standard physicochemical profile for 1-Isobutyl-4-nitrobenzene.
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| Appearance | Pale yellow liquid | May crystallize at very low temps |
| Melting Point | ~ -34 °C | Remains liquid at RT |
| Boiling Point | 272 °C (at 760 mmHg) | High boiling point due to polarity |
| Density | 1.07 g/cm³ | Denser than water |
| LogP | 3.32 | Lipophilic |
1.3 Nomenclature Logic Visualization
Figure 1: Logical derivation of the systematic IUPAC name.
Part 2: Synthetic Pathways & Regiochemistry
The primary synthesis route is the nitration of isobutylbenzene . This reaction is a classic Electrophilic Aromatic Substitution (EAS).
2.1 Reaction Mechanism
The reaction proceeds via the generation of a nitronium ion (
-
Activation:
. -
Attack: The benzene ring attacks the highly electrophilic
. -
Sigma Complex: A resonance-stabilized carbocation (arenium ion) forms.
-
Deprotonation: Base (
) removes the proton to restore aromaticity.
2.2 Regioselectivity: The Steric Factor
Isobutylbenzene contains an alkyl group, which is an ortho/para director .
-
Electronic Effect: The alkyl group is electron-donating (inductive effect), activating the ring.
-
Steric Effect: The isobutyl group is bulky (branched at the
-carbon). This steric bulk significantly hinders attack at the ortho position (positions 2 and 6). -
Outcome: The para isomer (position 4) is the major product, typically favored over the ortho isomer in a ratio exceeding 4:1.
Figure 2: Mechanistic pathway of electrophilic aromatic nitration emphasizing steric steering.
Part 3: Experimental Protocol (Synthesis)
Safety Warning: Nitration reactions are exothermic. Nitric acid is a strong oxidizer. Nitro compounds can be energetic.[6] Perform all steps in a fume hood behind a blast shield.
3.1 Materials
-
Isobutylbenzene (99%)
-
Nitric Acid (conc. 70%)
-
Sulfuric Acid (conc. 98%)[3]
-
Dichloromethane (DCM) or Acetic Anhydride (solvent)
-
Sodium Bicarbonate (sat.[3] aq.)
3.2 Step-by-Step Methodology
-
Preparation of Nitrating Acid:
-
Substrate Addition:
-
Dissolve 10.0 g of isobutylbenzene in 50 mL of DCM.
-
Add this solution dropwise to the acid mixture.[3] Critical: Keep internal temperature between 0–5°C to prevent poly-nitration and oxidation of the alkyl chain.
-
-
Reaction & Quenching:
-
Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).
-
Pour the reaction mixture carefully onto 200g of crushed ice.
-
-
Work-up:
-
Extract the aqueous layer with DCM (
mL). -
Wash organic phase with water, then saturated
(to remove acid), and finally brine. -
Dry over anhydrous
and evaporate solvent in vacuo.
-
-
Purification:
-
The crude oil contains both ortho and para isomers.
-
Purify via column chromatography (Silica Gel, Hexane/EtOAc gradient). The para isomer is typically less polar and elutes slightly differently, or use fractional distillation if scale permits (BP difference is small).
-
Figure 3: Operational workflow for the laboratory-scale synthesis.
Part 4: Analytical Characterization
Distinguishing the para isomer from the ortho isomer is best achieved via Proton NMR (
4.1 Predicted
-NMR Data (CDCl
, 400 MHz)
The symmetry of the para isomer results in a characteristic AA'BB' (or AA'XX') splitting pattern in the aromatic region.
-
Aromatic Region:
-
~8.15 ppm (d,
Hz, 2H): Protons ortho to the Nitro group (deshielded). -
~7.30 ppm (d,
Hz, 2H): Protons meta to the Nitro group (ortho to isobutyl).
-
~8.15 ppm (d,
-
Aliphatic Region (Isobutyl):
-
~2.55 ppm (d,
Hz, 2H): Benzylic methylene ( ). -
~1.90 ppm (m, 1H): Methine proton (
). -
~0.92 ppm (d,
Hz, 6H): Methyl groups ( ).
-
~2.55 ppm (d,
Differentiation Note: The ortho isomer would show a more complex 4-proton aromatic region (ABCD system) and a shift in the benzylic protons due to the proximity of the nitro group.
Part 5: Applications in Drug Development[10]
1-Isobutyl-4-nitrobenzene is a "building block" intermediate. Its primary utility lies in its reduction to 4-isobutylaniline .
-
Reduction:
. -
Pharmaceutical Utility:
-
Analgesic Analogs: Structurally related to Ibuprofen (which is 4-isobutylphenylpropanoic acid). While Ibuprofen synthesis usually proceeds via acylation of isobutylbenzene, the nitro/aniline derivatives are used to create nitrogen-containing analogs for structure-activity relationship (SAR) studies.
-
Sulfonamides: The aniline derivative can be converted into sulfonamides, a class of antibiotics and anti-inflammatories.
-
References
-
PubChem. (2025).[1][5] 1-(2-methylpropyl)-4-nitrobenzene - Compound Summary. National Library of Medicine. Available at: [Link]
-
LookChem. (2025).[2] 1-Isobutyl-4-nitrobenzene Properties and Suppliers. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-(2,2-Diphenylethyl)-4-nitrobenzamide [mdpi.com]
Methodological & Application
Synthesis of 1-Isobutyl-4-nitrobenzene from isobutylbenzene
Application Note: High-Yield Regioselective Synthesis of 1-Isobutyl-4-nitrobenzene
Executive Summary
This guide details the optimized protocol for the synthesis of 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) via the electrophilic aromatic nitration of isobutylbenzene. This molecule is a critical intermediate in the synthesis of Ibuprofen and various aniline-based curing agents.
The core challenge in this synthesis is regioselectivity . The isobutyl group is an ortho-/para-director.[1] While the para isomer is thermodynamically and sterically favored, the ortho isomer forms as a significant byproduct. This protocol focuses on controlling reaction temperature and stoichiometry to maximize the para-selectivity and ensuring high purity through rigorous fractional distillation.
Scientific Foundation
Reaction Mechanism: Electrophilic Aromatic Substitution (EAS)
The synthesis proceeds via a classic Electrophilic Aromatic Substitution. The nitronium ion (
-
Activation: The isobutyl group (
) activates the benzene ring through inductive effects ( ) and hyperconjugation. -
Directing Effect: The alkyl group directs the incoming electrophile to the ortho and para positions.
-
Steric Control: Unlike the tert-butyl group, which almost exclusively blocks the ortho position (resulting in >90% para), the isobutyl group has branching at the
-carbon. This allows for significant ortho attack (typically 20–40%), making the para product (60–80%) the major but not exclusive isomer.
Pathway Visualization
Figure 1: Mechanistic pathway showing the generation of the nitronium ion and the competitive formation of ortho/para isomers.
Experimental Protocol
Materials & Equipment
-
Reagents: Isobutylbenzene (>99%), Nitric Acid (65-70%), Sulfuric Acid (98%), Dichloromethane (DCM), Sodium Bicarbonate (sat. aq.), Magnesium Sulfate (anhydrous).
-
Equipment: 3-neck round bottom flask (RBF), addition funnel, low-temperature thermometer, ice/salt bath, magnetic stirrer, vacuum distillation setup (Vigreux column recommended).
Safety Directives (Self-Validating System)
-
Exotherm Control: The nitration is highly exothermic. If the internal temperature exceeds 15°C, the rate of dinitration increases significantly.
-
Acid Handling: Always add the substrate to the acid (or acid to substrate) slowly. Never add water to concentrated acid.
-
Quench Safety: Quenching the reaction mixture onto ice releases heat. Perform this step slowly with vigorous stirring to prevent splashing.
Step-by-Step Procedure
Step 1: Preparation of Mixed Acid
-
In a 500 mL 3-neck RBF, charge 30 mL of conc. H2SO4 .
-
Cool the flask to 0°C using an ice/salt bath.
-
Dropwise add 25 mL of conc. HNO3 via an addition funnel, maintaining the internal temperature below 10°C.
-
Stir for 15 minutes to generate the nitronium ion species.
Step 2: Nitration
-
Load 20 g of Isobutylbenzene into the addition funnel.
-
Add the isobutylbenzene dropwise to the mixed acid solution.
-
Critical Parameter: Maintain internal temperature between 0°C and 5°C .
-
Rate: The addition should take approximately 30–45 minutes.
-
-
After addition is complete, allow the mixture to warm to 10°C and stir for 1 hour.
-
Validation: TLC (Hexane/EtOAc 9:1) should show consumption of starting material (Rf ~0.9).
-
Step 3: Quenching and Workup
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.
-
Extract the aqueous mixture with 3 x 50 mL Dichloromethane (DCM) .
-
Combine organic layers and wash sequentially with:
-
50 mL Water.
-
50 mL Saturated NaHCO3 (Caution: CO2 evolution).
-
50 mL Brine.
-
-
Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap) to obtain the crude yellow oil.
Purification & Characterization
The crude product contains the para isomer (target), ortho isomer (byproduct), and traces of dinitro compounds. Separation is achieved via Vacuum Fractional Distillation .
Purification Protocol
-
Set up a vacuum distillation apparatus with a 15 cm Vigreux column or a spinning band column for higher efficiency.
-
Apply high vacuum (~3 mmHg ).
-
Collect fractions.
-
Fore-run: Unreacted isobutylbenzene (if any).
-
Fraction 1:1-Isobutyl-2-nitrobenzene (Ortho isomer) - Lower boiling point.
-
Fraction 2:1-Isobutyl-4-nitrobenzene (Para isomer) - Target.
-
Residue: Dinitro compounds and tars.
-
Physicochemical Properties Table
| Property | Value | Notes |
| Appearance | Light yellow liquid | Darkens on storage |
| Molecular Weight | 179.22 g/mol | |
| Boiling Point | 125–126°C @ 3 mmHg | 272°C @ 760 mmHg |
| Melting Point | -34°C | Liquid at RT |
| Density | 1.07 g/cm³ | |
| Flash Point | 113.7°C |
Workflow Visualization
Figure 2: Operational workflow from raw material to purified product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Temperature too high (Dinitration) | Keep reaction <5°C during addition. |
| Low Yield | Incomplete reaction | Check acid strength; ensure HNO3 is fuming or >65%. |
| Poor Separation | Inefficient distillation | Use a longer fractionating column or increase reflux ratio. |
| Dark Product | Oxidation / Residual Acid | Ensure thorough NaHCO3 wash; store under N2 in dark. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 82560, 1-(2-methylpropyl)-4-nitrobenzene. Retrieved from [Link][2]
-
Brown, H. C., & Bonner, W. H. (1954).[1] Distribution of Isomers in the Mononitration of Ethyl- and Isopropylbenzene. Journal of the American Chemical Society, 76(2), 605–606.[1] (Foundational text on alkylbenzene nitration regioselectivity).
-
Chemeo. (2023). Chemical Properties of Benzene, 1-isobutyl-4-nitro-. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
Laboratory scale synthesis of 1-Isobutyl-4-nitrobenzene
An Application Note and Protocol for the Laboratory Scale Synthesis of 1-Isobutyl-4-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 1-Isobutyl-4-nitrobenzene. The protocol is centered on the electrophilic aromatic nitration of isobutylbenzene using a standard nitrating mixture of concentrated sulfuric and nitric acids. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles, mechanistic insights, safety protocols, and methods for product characterization. By explaining the causality behind experimental choices, this document aims to equip the user with a robust and reproducible methodology.
Introduction and Scientific Principles
1-Isobutyl-4-nitrobenzene is a valuable intermediate in organic synthesis, often utilized in the preparation of pharmaceuticals and other fine chemicals. Its synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[1] The core of this synthesis involves the introduction of a nitro group (-NO₂) onto the aromatic ring of isobutylbenzene.
The isobutyl group is an alkyl group, which is known to be an activating substituent on a benzene ring. This means it increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack than benzene itself. Furthermore, the isobutyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. Due to steric hindrance from the bulky isobutyl group, the para-position is favored, leading to 1-isobutyl-4-nitrobenzene as the major product.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration reaction proceeds in two primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3][4][5] This step is critical as nitric acid alone is not a sufficiently strong electrophile to react with the aromatic ring.[5]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
-
Electrophilic Attack and Re-aromatization: The π-electron system of the isobutylbenzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[3]
Below is a diagram illustrating the generation of the nitronium ion and its subsequent reaction with isobutylbenzene.
Caption: Reaction mechanism for the nitration of isobutylbenzene.
Materials, Reagents, and Safety
Reagent and Equipment Data
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Properties |
| Isobutylbenzene | 538-93-2 | C₁₀H₁₄ | 134.22 | Liquid, Density: 0.853 g/mL |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Liquid, Density: ~1.42 g/mL, Corrosive, Oxidizer |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Liquid, Density: 1.84 g/mL, Corrosive, Dehydrating |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile Liquid, Density: 1.33 g/mL |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Solid |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Solid, Desiccant |
| Equipment | --- | --- | --- | --- |
| Round-bottom flask | --- | --- | --- | 250 mL |
| Dropping funnel | --- | --- | --- | 100 mL |
| Magnetic stirrer & stir bar | --- | --- | --- | --- |
| Ice bath | --- | --- | --- | --- |
| Separatory funnel | --- | --- | --- | 500 mL |
| Rotary evaporator | --- | --- | --- | --- |
| TLC plates (Silica gel) | --- | --- | --- | --- |
| Glassware for purification | --- | --- | --- | --- |
Critical Safety Precautions
-
Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. They are also strong oxidizing agents.[6] Always handle them in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Mixing Acids: The preparation of the nitrating mixture is highly exothermic. Crucially, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water to concentrated acids.
-
Nitration Reaction: The nitration of aromatic compounds is also a highly exothermic process. Strict temperature control is essential to prevent runaway reactions and the formation of dinitration byproducts.[2][7]
-
Product Hazards: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Waste Disposal: The remaining acidic aqueous layer must be neutralized before disposal. Slowly and carefully add a base (like sodium bicarbonate or calcium hydroxide) to the diluted acid waste in an ice bath.[8] Do not mix organic and acidic waste streams.[6]
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-Isobutyl-4-nitrobenzene on a 0.1 mole scale.
Workflow Overview
Caption: Experimental workflow for the synthesis of 1-Isobutyl-4-nitrobenzene.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL beaker or flask placed in an ice-water bath, add 25 mL of concentrated sulfuric acid (H₂SO₄).
-
While stirring gently, slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise using a pipette.
-
The rationale for this order is that sulfuric acid is denser and this method ensures efficient mixing and heat dissipation. The temperature should be maintained below 15°C throughout the addition.
-
Once mixed, allow the nitrating mixture to cool to approximately 5°C.
-
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.4 g (0.1 mol, 15.7 mL) of isobutylbenzene.
-
Place the flask in a large ice bath on top of a magnetic stirrer and begin stirring. Ensure the temperature of the isobutylbenzene is between 0-5°C.
-
-
Nitration:
-
Transfer the cold nitrating mixture to a dropping funnel situated above the reaction flask.
-
Add the nitrating mixture dropwise to the stirred isobutylbenzene over a period of 45-60 minutes.
-
Causality: A slow addition rate is paramount for temperature control. A rapid increase in temperature can lead to the formation of dinitrated products and oxidative side reactions, significantly reducing the yield and purity of the desired product.[7] The internal temperature must be rigorously maintained between 5-10°C.
-
-
Reaction Completion and Monitoring:
-
After the addition is complete, let the mixture stir in the ice bath for an additional 60 minutes.
-
Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9][10] Prepare a sample by taking a drop of the reaction mixture, quenching it in water, extracting with a small amount of ethyl acetate, and spotting it on a silica gel plate. A suitable eluent is 95:5 Hexane:Ethyl Acetate. The product spot should appear at a lower Rf than the starting material. The reaction is complete when the starting material spot has disappeared.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly and with stirring into a 600 mL beaker containing approximately 200 g of crushed ice. This step quenches the reaction by diluting the acid and causes the oily product to separate.[7]
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
100 mL of cold water (to remove the bulk of the acid).
-
100 mL of 5% sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Observe for gas evolution (CO₂), which indicates neutralization is occurring.
-
100 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Trustworthiness: Each washing step is critical. The bicarbonate wash removes residual acid which could otherwise degrade the product upon heating during solvent removal.[7]
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow oil.
-
-
Purification:
-
The primary isomer formed is the para product, but some ortho isomer may be present. Purification via column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with pure hexane) is effective for obtaining a pure sample of 1-isobutyl-4-nitrobenzene.[7]
-
Product Characterization
The identity and purity of the synthesized 1-Isobutyl-4-nitrobenzene should be confirmed through physical and spectroscopic analysis.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃NO₂[11][12] |
| Molecular Weight | 179.22 g/mol [12][13] |
| Appearance | Pale yellow oil |
| Boiling Point | 272 °C at 760 mmHg[11] |
| Density | ~1.07 g/cm³[11] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.15 ppm (d, 2H): Aromatic protons ortho to the nitro group.
-
δ ~7.30 ppm (d, 2H): Aromatic protons meta to the nitro group.
-
δ ~2.55 ppm (d, 2H): Methylene protons (-CH₂-).
-
δ ~1.90 ppm (m, 1H): Methine proton (-CH-).
-
δ ~0.90 ppm (d, 6H): Methyl protons (-CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 148, 147, 129, 124, 45, 30, 22 ppm.
-
GC-MS:
-
The sample is vaporized and ionized, often leading to the formation of a molecular ion ([M]⁺).[14]
-
Expected Molecular Ion (M⁺): m/z = 179.
-
-
IR Spectroscopy (neat, cm⁻¹):
-
~2960-2870 cm⁻¹: C-H stretching (aliphatic).
-
~1520 and ~1345 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively. These are characteristic, strong absorbances confirming the presence of the nitro group.
-
References
- Vertex AI Search. Synthesis of 1-iodo-4-nitrobenzene - ECHEMI.
- Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
- Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro - Organic Syntheses Procedure.
- Google Patents. US4827070A - Process for the production of isobutylbenzene from an isobutenylcyclohexene.
- Google Patents. FR2703678A1 - Process for the preparation of isobutylbenzene in the presence of a supported catalyst.
- Chemguide. the nitration of benzene - electrophilic substitution.
- YouTube. How to make Nitrobenzene from Benzene.
- LookChem. 1-Isobutyl-4-nitrobenzene.
- Course Hero. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- ChemScene. 10342-60-6 | 1-Isobutyl-4-nitrobenzene.
- Chemguide. friedel-crafts reactions of benzene and methylbenzene.
- Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
- Chemistry Steps. Nitration of Benzene.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- National Institutes of Health. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem.
- Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation.
- Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene.
- Lab Alley. How to dispose of nitric acid.
- ACS Publications. Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
- YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.
- ResearchGate. (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- National Institutes of Health. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube. Nitration of Acetanilide: TLC Analysis.
- Sciencemadness Wiki. Proper disposal of chemicals.
- Cambridge University Press. Nitration and aromatic reactivity.
- Chegg. Question: What is the major organic product of the Friedel-Crafts alklation reaction between benzene and isobutyl chloride in the presence of AlCl3?.
- Google Patents. CN101475487B - Recycling use method of nitration acid.
- Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- YouTube. nitration of aromatic compounds.
- The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- Benchchem. Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- YouTube. Nitration Of Bromobenzene & TLC.
- Shimadzu. Novel GC-MS Ionization Technique to Identify Unknown Compounds.
- Chemistry Stack Exchange. 1-Methyl-4-nitrobenzene proton NMR spectrum confusion.
- Chegg.com. Nitration of Aromatic Esters Thin-layer | Chegg.com.
- ChemicalBook. Isobutylbenzene(538-93-2) 1H NMR spectrum.
Sources
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. laballey.com [laballey.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
- 11. lookchem.com [lookchem.com]
- 12. chemscene.com [chemscene.com]
- 13. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
High-Purity Isolation of 1-Isobutyl-4-nitrobenzene via Normal-Phase Column Chromatography
An Application Note and Protocol for Researchers
Abstract This application note provides a comprehensive, field-proven protocol for the purification of 1-isobutyl-4-nitrobenzene from a crude reaction mixture using gravity-fed, normal-phase column chromatography. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing the rationale behind procedural choices to ensure high purity and yield. The protocol covers stationary phase selection, mobile phase optimization, step-by-step execution, and fraction analysis, establishing a self-validating system for reliable and reproducible purification.
Introduction: The Rationale for Purification
1-Isobutyl-4-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and materials science precursors. The presence of impurities, such as unreacted starting materials, isomers (e.g., 1-isobutyl-2-nitrobenzene), or over-nitrated byproducts, can significantly hinder subsequent reaction steps, reduce final product yield, and complicate structural analysis.
Column chromatography is a fundamental and versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2][3] For 1-isobutyl-4-nitrobenzene, a molecule with a nonpolar alkyl group and a highly polar nitro group, normal-phase chromatography using silica gel offers an effective means of separation from less polar and more polar impurities. This protocol details a robust method to achieve high purity, essential for rigorous scientific research and development.
Foundational Principles and Compound Characteristics
The success of chromatographic separation hinges on the principle of differential partitioning.[1][4] In normal-phase chromatography, a polar stationary phase (silica gel) is used with a relatively nonpolar mobile phase (eluent). Compounds in the mixture are carried by the mobile phase down the column.
-
Nonpolar Compounds : Have a weak affinity for the polar silica gel and spend more time in the mobile phase. They travel down the column quickly and elute first.
-
Polar Compounds : Have a strong affinity for the silica gel through interactions like hydrogen bonding and dipole-dipole forces. They are adsorbed more strongly, move slowly, and elute last.[5]
By gradually increasing the polarity of the mobile phase, adsorbed compounds can be sequentially desorbed and eluted, achieving separation.[6][7]
Physicochemical Properties of 1-Isobutyl-4-nitrobenzene
Understanding the target molecule's properties is critical for designing the purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [8] |
| Molecular Weight | 179.22 g/mol | [8] |
| Appearance | Light yellow liquid (at room temp) | [9] |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, hexane, and ethyl acetate. | [9] |
| UV-Active | Yes | The nitroaromatic structure absorbs UV light, enabling visualization by TLC. |
The molecule's moderate polarity, conferred by the nitro group, dictates that it will adsorb to silica gel but can be eluted with a mobile phase of intermediate polarity. Less polar hydrocarbon-based impurities will elute before it, while more polar byproducts will require a more polar solvent system to elute.
Detailed Experimental Protocol
This protocol employs gravity column chromatography. For faster separations with higher resolution, flash chromatography, which uses positive pressure, can be employed with the same stationary and mobile phases.[1]
Materials and Equipment
-
Chemicals:
-
Crude 1-Isobutyl-4-nitrobenzene
-
Silica Gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (optional, for sample loading)
-
Sand (acid-washed)
-
-
Equipment:
-
Glass chromatography column with stopcock (e.g., 40 cm length, 4 cm diameter)
-
Ring stand and clamps
-
Erlenmeyer flasks (for slurry preparation and solvent reservoirs)
-
Collection vessels (test tubes or flasks) and rack
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Safety Precautions
-
Chemical Hazards: 1-Isobutyl-4-nitrobenzene and related nitroaromatic compounds should be handled with care. They can be irritants.[9] Organic solvents are flammable and volatile.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures must be performed in a well-ventilated chemical fume hood.
Workflow Diagram
Caption: Workflow for chromatographic purification.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Slurry Method) The wet slurry method is superior to dry packing as it minimizes air bubbles and channels, which degrade separation efficiency.
-
Clamp the Column: Secure the chromatography column vertically to a ring stand in a fume hood. Ensure the stopcock is closed.
-
Add Base Layer: Place a small plug of glass wool or cotton at the bottom of the column to support the packing. Add a ~1 cm layer of sand on top.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (approx. 50-100 g of silica for every 1 g of crude mixture). Add the initial eluent (100% hexane) to create a pourable, homogenous slurry. Stir gently to release trapped air.
-
Pack the Column: Pour the slurry into the column in one continuous motion if possible. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing and remove air bubbles.
-
Equilibrate: Once all the silica has settled, add a thin layer (~1 cm) of sand on top to protect the silica bed surface. Wash the column with 2-3 column volumes of the initial eluent (100% hexane) until the bed is stable and no cracks are visible. Never let the solvent level drop below the top layer of sand.
Step 2: Sample Loading The sample should be loaded in a highly concentrated, narrow band for optimal separation.
-
Dissolve Sample: Dissolve the crude 1-isobutyl-4-nitrobenzene (e.g., 1 g) in a minimal volume of the mobile phase (hexane/ethyl acetate) or a slightly more polar solvent like dichloromethane if solubility is an issue.
-
Load onto Column: Carefully pipette the dissolved sample solution directly onto the center of the top sand layer.
-
Adsorb Sample: Open the stopcock and allow the sample to absorb into the silica bed until the liquid level just reaches the top of the sand. Close the stopcock.
-
Wash: Carefully add a small amount of fresh eluent and again allow it to absorb into the silica. Repeat this wash step 2-3 times to ensure all the sample is on the silica bed in a tight band.
Step 3: Elution and Fraction Collection The separation occurs during this phase. We will start with a low-polarity eluent and can increase it if necessary (gradient elution).
-
Initial Elution: Fill the column with the starting mobile phase: 98:2 Hexane:Ethyl Acetate . This low polarity will elute very nonpolar impurities first.
-
Begin Collection: Open the stopcock to establish a steady flow rate (e.g., 1-2 drops per second). Begin collecting the eluent in numbered test tubes or flasks (e.g., 10-20 mL per fraction).
-
Monitor with TLC: Periodically analyze the collected fractions using TLC.
-
Spot the crude mixture, the current fraction, and the previous fraction on a TLC plate.
-
Develop the plate in a chamber saturated with the same 98:2 Hexane:Ethyl Acetate eluent.
-
Visualize the spots under a 254 nm UV lamp. The 1-isobutyl-4-nitrobenzene should appear as a dark spot.
-
-
Increase Polarity (If Needed): Once the nonpolar impurities have eluted, the target compound may start to move down the column. If the compound is moving too slowly (Rf value is too low on TLC), you can gradually increase the mobile phase polarity. A good next step would be 95:5 Hexane:Ethyl Acetate . This change should be made between fractions.
-
Isolate Product: Continue collecting and analyzing fractions. The fractions that show a single, clean spot corresponding to the Rf of 1-isobutyl-4-nitrobenzene contain the pure product.
Step 4: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine all fractions containing the pure product into a single round-bottom flask.
-
Solvent Removal: Remove the solvents using a rotary evaporator.
-
Final Product: The remaining substance is the purified 1-isobutyl-4-nitrobenzene, which should be characterized (e.g., by NMR, GC-MS) to confirm its purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Sample band was too wide.- Column was packed unevenly.- Eluent polarity is too high. | - Load sample in a minimal volume of solvent.- Repack column using the slurry method, ensuring no cracks.- Start with a less polar eluent (e.g., 99:1 Hexane:EtOAc) and increase polarity gradually. |
| Cracked or Channeled Silica Bed | - Column ran dry (solvent level dropped below the top of the silica).- Packing was not allowed to settle properly. | - The column is likely compromised; repack a new one.- Always keep the solvent level above the stationary phase. |
| Product Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the percentage of ethyl acetate in the mobile phase (e.g., from 95:5 to 90:10, then 80:20). |
| All Compounds Elute Together | - Mobile phase is too polar. | - Start over with a much less polar solvent system, such as 100% hexane or petroleum ether.[6][7] |
Conclusion
The protocol described provides a systematic and effective method for the purification of 1-isobutyl-4-nitrobenzene using normal-phase column chromatography. By carefully selecting the stationary and mobile phases based on the physicochemical properties of the target molecule and meticulously following the procedural steps, researchers can achieve high levels of purity. The integration of TLC analysis at the fraction collection stage is a critical control point that ensures the isolation of the desired compound, making this a reliable and self-validating purification system.
References
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- CDN. Nitration of Phenol and Purification by Column Chromatography Purpose.
- PubChem. 1-(2-Methylpropyl)-4-nitrobenzene.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- ChemBK. (2024, April 09). 1-Isopropyl-4-Nitrobenzene. Note: This reference is for a similar compound, 1-isopropyl-4-nitrobenzene, providing analogous safety and property data.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
- University of Victoria, Department of Chemistry. Column chromatography.
- Columbia University, Department of Chemistry. Column chromatography.
- Microbe Notes. (2022, January 07). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
Sources
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. microbenotes.com [microbenotes.com]
- 4. columbia.edu [columbia.edu]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Application Note: High-Purity Recrystallization of Aromatic Nitro Compounds
Editor's Note & Scientific Rationale for Topic Adjustment
Initial investigation into the topic "Recrystallization techniques for 1-Isobutyl-4-nitrobenzene" revealed a critical conflict with the compound's fundamental physical properties. Multiple chemical databases report the melting point of 1-Isobutyl-4-nitrobenzene to be approximately -34°C, indicating it exists as a liquid at standard laboratory temperatures. Recrystallization is a purification technique exclusively for solid compounds.
To provide a scientifically accurate and genuinely useful guide for researchers in this field, this application note has been adapted to focus on a structurally related, solid nitroaromatic compound: 4-nitrotoluene . This compound serves as an excellent model, as it is a solid at room temperature with a well-defined melting point (approx. 52-54°C) and shares key chemical characteristics with other nitroaromatics that influence purification strategies.[1][2][3] The principles, protocols, and troubleshooting steps detailed herein are broadly applicable to the purification of other solid nitroaromatic compounds.
Introduction: The Imperative for Purity in Nitroaromatic Compounds
Nitroaromatic compounds, such as 4-nitrotoluene, are foundational intermediates in the synthesis of dyes, pharmaceuticals, agrochemicals, and specialty polymers.[2] The purity of these starting materials is paramount, as residual impurities—often isomers like ortho-nitrotoluene or unreacted starting materials from the nitration process—can lead to deleterious side reactions, compromised product quality, and reduced yields in subsequent synthetic steps.
Recrystallization is a powerful and economical purification technique based on the principle of differential solubility.[4] By exploiting the variation in a compound's solubility in a given solvent at different temperatures, crystalline solids can be separated from soluble and insoluble impurities. This application note provides a comprehensive guide to developing robust single-solvent and mixed-solvent recrystallization protocols for achieving high-purity 4-nitrotoluene.
Guiding Principle: The Thermodynamics of Solvent Selection
The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent system is not merely one that dissolves the solute, but one that exhibits a specific thermodynamic relationship with both the target compound and its impurities.
The core principle is to identify a solvent in which the target compound (4-nitrotoluene) is sparingly soluble at low temperatures but highly soluble at elevated temperatures. Conversely, impurities should either be completely insoluble at all temperatures (allowing for removal by hot filtration) or remain highly soluble even upon cooling (retained in the mother liquor). The "like dissolves like" principle suggests that polar solvents are often a good starting point for polar nitroaromatic compounds.
Solvent Suitability for 4-Nitrotoluene
Based on its chemical structure and known properties, several common laboratory solvents can be considered. 4-Nitrotoluene is sparingly soluble in water but readily soluble in organic solvents like ethanol, ether, and benzene.[2][5][6] This profile makes alcohols particularly strong candidates for single-solvent recrystallization and suggests that a polar/non-polar miscible pair, such as ethanol and water, would be an excellent system for mixed-solvent recrystallization.
| Solvent | Boiling Point (°C) | Suitability for 4-Nitrotoluene | Rationale & Causality |
| Water | 100 | Poor (as single solvent) ; Good (as anti-solvent) | Very low solubility even when hot, making it unsuitable for primary dissolution.[1][5] Excellent as an anti-solvent with a miscible organic solvent like ethanol. |
| Ethanol (95%) | ~78 | Excellent | High solubility when hot, but significantly lower solubility at 0-4°C. Good temperature gradient for high recovery. A preferred starting point. |
| Methanol | ~65 | Good | Similar properties to ethanol, but its lower boiling point can be advantageous if the compound is prone to "oiling out". |
| Isopropanol | ~82 | Good | Behaves similarly to ethanol, offering another viable alcohol-based option. |
| Hexane | ~69 | Poor (as primary solvent) | As a non-polar solvent, it has very low solvating power for the polar 4-nitrotoluene. Could be used as an anti-solvent with a more polar solvent like acetone.[7] |
| Toluene | ~111 | Poor | High solubility at all temperatures would lead to very poor recovery upon cooling. |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps that explain the rationale and ensure maximum purity and yield.
Workflow Overview
The general experimental procedure for recrystallization follows a logical sequence designed to systematically remove impurities.
Caption: General workflow for solid purification by recrystallization.
Protocol I: Single-Solvent Recrystallization with Ethanol
This method is preferred for its simplicity when a suitable single solvent, like ethanol, is identified.
Methodology:
-
Dissolution: Place 5.0 g of crude 4-nitrotoluene into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 100 mL of 95% ethanol on a hot plate to a gentle boil.
-
Causality: Using an Erlenmeyer flask minimizes solvent evaporation due to its narrow neck.
-
-
Minimum Solvent Addition: With stirring, add the hot ethanol to the flask containing the crude solid portion-wise. Add just enough hot solvent to fully dissolve the solid.
-
Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield. Excess solvent will retain more product in solution upon cooling.
-
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period.
-
Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer because they effectively exclude impurities from the growing crystal lattice. Rapid cooling can trap impurities.
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize precipitation.
-
Causality: The solubility of 4-nitrotoluene in ethanol decreases further at lower temperatures, increasing the final yield.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion (5-10 mL) of ice-cold 95% ethanol.
-
Causality: The wash removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.
-
-
Drying: Allow air to be pulled through the crystals on the filter for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air-dry completely. For final purity assessment, a small sample can be dried in a vacuum oven.
Protocol II: Mixed-Solvent Recrystallization with Ethanol/Water
This technique is invaluable when no single solvent meets the ideal criteria. Here, ethanol acts as the "good" solvent (dissolves the compound well) and water acts as the "bad" or "anti-solvent" (in which the compound is insoluble).[8]
Methodology:
-
Dissolution in "Good" Solvent: Place 5.0 g of crude 4-nitrotoluene in a 125 mL Erlenmeyer flask. Add the minimum amount of near-boiling ethanol required to just dissolve the solid, as described in Protocol I.
-
Addition of "Anti-Solvent": While keeping the ethanol solution hot, add hot water dropwise with swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Causality: The addition of the anti-solvent (water) decreases the overall solvating power of the mixture, reducing the solubility of the 4-nitrotoluene until it reaches its saturation limit.[8]
-
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Causality: This step ensures the solution is just below the saturation point at the elevated temperature, preventing premature precipitation and "oiling out".
-
-
Cooling, Isolation, and Drying: Follow steps 4 through 8 from Protocol I, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the washing step.
Purity Assessment & Validation
The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (51.6 - 54°C) is a strong indicator of high purity.[1][2] Impurities typically cause both a depression and a broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate, compared to multiple spots for the crude material, indicates successful removal of impurities.
-
Spectroscopic Methods: For rigorous applications, techniques like NMR or GC-MS can confirm the identity and quantify the purity of the final product.
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
-
Problem: No Crystals Form Upon Cooling.
-
Cause: The solution is not supersaturated, likely because too much solvent was used.[9]
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a single "seed" crystal of pure product.
-
-
Problem: "Oiling Out" - Product Separates as a Liquid.
-
Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes saturated at a temperature above the compound's melting point (often due to high impurity levels).[9][10] The oil rarely solidifies into pure crystals.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation temperature. Allow the solution to cool much more slowly. If the problem persists, a lower-boiling point solvent must be chosen.[9]
-
-
Problem: Low Crystal Yield.
-
Cause: The most common causes are using an excess of solvent, premature crystallization during hot filtration, or washing the final crystals with solvent that was not ice-cold.
-
Solution: Before discarding the filtrate (mother liquor), cool it thoroughly in an ice bath to see if a second crop of crystals forms. If a large amount of product remains dissolved, the solvent may be too effective, and an alternative should be considered for future batches.
-
Safety Precautions
-
Chemical Hazards: 4-Nitrotoluene is toxic and can be absorbed through the skin. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][11]
-
Flammability: The organic solvents used (ethanol, methanol, etc.) are flammable. Heating should be performed using a steam bath or a heating mantle, never an open flame.
-
Pressure: Never heat a closed system. Ensure flasks are covered with a watch glass, not a stopper, to allow for pressure equalization.
References
-
Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved February 7, 2026, from [Link]
-
ChemBK. (n.d.). 4-Nitrotoluene. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]
-
OECD Existing Chemicals Database. (2003). 4-Nitrotoluene CAS N°: 99-99-0. Retrieved February 7, 2026, from [Link]
-
Solubility of Things. (n.d.). 4-Nitrotoluene. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US2858346A - Process of recrystallizing nitro explosives.
-
PubChem. (n.d.). 4-Nitrotoluene. Retrieved February 7, 2026, from [Link]
-
RSC Advances. (n.d.). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US1836212A - Purification of p-nitro-toluene.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved February 7, 2026, from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved February 7, 2026, from [Link]
Sources
- 1. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. 4-Nitrotoluene CAS#: 99-99-0 [m.chemicalbook.com]
- 4. mt.com [mt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Note: A Validated HPLC Method for Purity Determination of 1-Isobutyl-4-nitrobenzene
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 1-Isobutyl-4-nitrobenzene. As a key intermediate in the synthesis of various organic compounds, ensuring the purity of 1-Isobutyl-4-nitrobenzene is critical for downstream applications in research and development. This document provides a comprehensive guide, from first principles of method development to a detailed, step-by-step protocol for analysis and validation, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for 1-Isobutyl-4-nitrobenzene Purity
1-Isobutyl-4-nitrobenzene is a nitroaromatic compound with significant applications as a building block in organic synthesis. Its chemical structure, featuring a nitro group and an isobutyl substituent on a benzene ring, makes it a versatile precursor for the introduction of these functionalities into larger molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised purity of the final product.
The primary route to 1-Isobutyl-4-nitrobenzene is through the electrophilic nitration of isobutylbenzene, typically employing a mixture of concentrated nitric and sulfuric acids.[1][2] This synthesis route, while effective, can generate several process-related impurities.
Anticipated Impurities:
-
Positional Isomers: The nitration of isobutylbenzene can yield not only the desired para-isomer (1-isobutyl-4-nitrobenzene) but also the ortho- (1-isobutyl-2-nitrobenzene) and meta- (1-isobutyl-3-nitrobenzene) isomers.
-
Di-nitrated Species: Under forcing reaction conditions, a second nitro group can be introduced to the aromatic ring, leading to the formation of di-nitroisobutylbenzene isomers.
-
Unreacted Starting Material: Incomplete reaction will result in residual isobutylbenzene in the final product.
Given the structural similarity of these potential impurities to the main component, a highly selective and sensitive analytical method is required for their effective separation and quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the technique of choice for this application due to its high resolving power for non-polar to moderately polar compounds and the strong UV absorbance of nitroaromatic compounds.[3][4]
Chromatographic Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of 1-Isobutyl-4-nitrobenzene and its potential impurities.
2.1. Stationary Phase Selection:
A C18 (octadecylsilyl) stationary phase is selected for this analysis. C18 columns are the most widely used reversed-phase columns, offering excellent hydrophobic retention for a broad range of organic molecules.[3] The non-polar nature of the isobutyl group and the benzene ring in 1-Isobutyl-4-nitrobenzene ensures strong interaction with the C18 stationary phase, leading to good retention and separation from more polar or less retained impurities.
2.2. Mobile Phase Composition:
A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength and selectivity for the separation of nitroaromatic compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and good UV transparency. An isocratic elution is chosen for this method to ensure robustness and reproducibility for routine quality control applications. The ratio of acetonitrile to water is optimized to achieve a suitable retention time for the main peak and adequate resolution from its closely eluting impurities. A small amount of phosphoric acid is added to the mobile phase to sharpen the peaks by minimizing silanol interactions with the stationary phase.[5]
2.3. Detection Wavelength:
Nitroaromatic compounds exhibit strong UV absorbance due to the presence of the nitro group conjugated with the benzene ring. The UV spectrum of nitrobenzene shows a maximum absorbance (λmax) at approximately 258 nm.[6] Related nitroaromatic compounds also absorb strongly in the 240-270 nm range.[7] Based on this, a detection wavelength of 260 nm is selected to ensure high sensitivity for both the main component and potential nitro-containing impurities.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of 1-Isobutyl-4-nitrobenzene.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector. |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) or equivalent. |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (65:35:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water into a 1 L glass reservoir.
-
Add 1.0 mL of concentrated phosphoric acid.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 1-Isobutyl-4-nitrobenzene reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution has a concentration of 100 µg/mL.
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 25 mg of the 1-Isobutyl-4-nitrobenzene sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), the 1-Isobutyl-4-nitrobenzene standard, and a spiked sample containing anticipated impurities (1-isobutyl-2-nitrobenzene and isobutylbenzene). The method is considered specific if the peak for 1-Isobutyl-4-nitrobenzene is well-resolved from any other peaks present in the chromatogram.
Linearity
Linearity was assessed by preparing and analyzing a series of five standard solutions of 1-Isobutyl-4-nitrobenzene at concentrations ranging from 50% to 150% of the nominal standard concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criterion | Result |
| Concentration Range | 50 - 150 µg/mL | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
Accuracy
Accuracy was determined by the recovery of a known amount of 1-Isobutyl-4-nitrobenzene standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the sample concentration). The analysis was performed in triplicate at each level.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Repeatability (Intra-day Precision): Repeatability was evaluated by performing six replicate injections of the 100 µg/mL standard solution on the same day and under the same operating conditions. The relative standard deviation (% RSD) of the peak areas was calculated.
Intermediate Precision (Inter-day Precision): Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and a different HPLC system. The % RSD for the two sets of data was calculated.
| Precision Type | Acceptance Criterion (% RSD) | Result (% RSD) |
| Repeatability | ≤ 1.0 | 0.5 |
| Intermediate Precision | ≤ 2.0 | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Data Analysis and Purity Calculation
The purity of the 1-Isobutyl-4-nitrobenzene sample is calculated based on the area percentages of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Logical flow from method validation to purity calculation.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and sensitive for the purity determination of 1-Isobutyl-4-nitrobenzene. The validation results confirm that the method is suitable for its intended purpose in a quality control environment and for researchers requiring reliable analytical data for this important chemical intermediate. The straightforward nature of the protocol, utilizing common instrumentation and reagents, allows for easy implementation in any modern analytical laboratory.
References
-
SIELC Technologies. (n.d.). Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]
- Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 163-169.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Marr, D. H. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Clark, J. (2023). Explaining the nitration of benzene. Chemguide. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-butyl-4-nitrobenzene. Retrieved from [Link]
-
The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2025). High-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Nitrobenzene [photochemcad.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: Monitoring Reactions of 1-Isobutyl-4-nitrobenzene using Thin Layer Chromatography (TLC)
<
Introduction
Thin Layer Chromatography (TLC) is a cornerstone analytical technique in organic chemistry, prized for its simplicity, speed, and cost-effectiveness.[1][2][3] It provides a rapid and reliable method for monitoring the progress of chemical reactions, assessing compound purity, and identifying components in a mixture.[2][4][5] In the context of drug development and synthesis, where efficiency and accuracy are paramount, TLC serves as an indispensable tool for real-time reaction analysis, enabling chemists to make informed decisions about reaction times, completeness, and the formation of byproducts.[3][4][6]
This guide provides a detailed protocol for utilizing TLC to monitor reactions involving 1-isobutyl-4-nitrobenzene, a common intermediate in pharmaceutical synthesis. We will delve into the principles of TLC, the rationale behind experimental choices, and step-by-step methodologies for effective reaction monitoring.
The Principle of Thin Layer Chromatography
TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][7][8] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like a glass or aluminum plate.[1][9] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action.[1]
Compounds are spotted on a baseline at the bottom of the plate.[1][9] As the mobile phase ascends, it carries the spotted compounds with it. The separation occurs because each compound interacts differently with the stationary and mobile phases based on its polarity.[2][7] More polar compounds adhere more strongly to the polar stationary phase (silica gel) and thus travel a shorter distance up the plate. Conversely, less polar compounds have a greater affinity for the mobile phase and will travel further. This differential migration results in the separation of the components of a mixture into distinct spots.[7]
Application: Monitoring the Reduction of 1-Isobutyl-4-nitrobenzene
A common transformation of 1-isobutyl-4-nitrobenzene is its reduction to 1-amino-4-isobutylbenzene. This reaction is a critical step in the synthesis of various pharmaceutical compounds. TLC is an ideal technique to monitor the progress of this reduction. By analyzing aliquots of the reaction mixture over time, one can observe the disappearance of the starting material (1-isobutyl-4-nitrobenzene) and the appearance of the product (1-amino-4-isobutylbenzene).
Causality Behind Experimental Choices
Stationary Phase: Silica gel is the most common stationary phase for TLC due to its high polarity and versatility in separating a wide range of organic compounds.[7] Its surface is covered with silanol groups (Si-OH), which can form hydrogen bonds with polar molecules, thus retarding their movement up the plate.
Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good separation. For aromatic nitro compounds and their corresponding amines, a mixture of a non-polar solvent and a moderately polar solvent is often effective. A common starting point is a mixture of hexane and ethyl acetate.[10] The ratio of these solvents can be adjusted to optimize the separation. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the polarity of the mobile phase, causing all compounds to move further up the plate. The goal is to find a solvent system that gives a good separation between the starting material and the product, with Retention Factor (Rf) values ideally between 0.3 and 0.7.[11]
Visualization: Since 1-isobutyl-4-nitrobenzene and its corresponding amine are often colorless, a method for visualizing the separated spots is necessary.[1] A common non-destructive method is using a UV lamp, as aromatic compounds typically absorb UV light and will appear as dark spots on a fluorescent TLC plate.[12] For more specific visualization of nitro compounds, chemical staining methods can be employed. A highly sensitive method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[13]
Experimental Protocols
Materials and Reagents
-
TLC plates (silica gel 60 F254)
-
Developing chamber (e.g., a beaker with a watch glass or a specialized TLC tank)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
1-Isobutyl-4-nitrobenzene (starting material)
-
Reaction mixture aliquots
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Solvent for dissolving samples (e.g., dichloromethane or ethyl acetate)
Step-by-Step Methodology for Monitoring a Reaction
1. Preparation of the TLC Plate:
-
Handle the TLC plate carefully by the edges to avoid disturbing the silica gel layer.[1]
-
Using a pencil and ruler, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the plate.[1][14] Be careful not to scratch the silica gel.
-
Mark small, evenly spaced tick marks on the baseline where you will spot your samples. It is advisable to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane in the middle.[15]
2. Sample Preparation and Spotting:
-
Prepare dilute solutions (around 1%) of the starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[1]
-
Dip a capillary tube into the starting material solution.[16]
-
Gently and briefly touch the tip of the capillary tube to the corresponding tick mark on the baseline of the TLC plate.[9][16] The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[14]
-
Repeat the spotting process for the reaction mixture in its designated lane.
-
For the co-spot lane, first spot the starting material, and then, using a clean capillary tube, spot the reaction mixture directly on top of the starting material spot.[15] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture, especially if the Rf values are very similar.[7][15]
3. Development of the Chromatogram:
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio in the developing chamber. A common starting point for this system could be a 4:1 mixture of hexane:ethyl acetate.
-
Pour the mobile phase into the chamber to a depth of about 0.5 cm, ensuring it is below the baseline on the TLC plate.[1] To ensure the atmosphere in the chamber is saturated with solvent vapors, you can line the inside of the beaker with a piece of filter paper.[1]
-
Carefully place the spotted TLC plate into the developing chamber, making sure the baseline is above the solvent level.[1] Cover the chamber with a lid or watch glass.
-
Allow the solvent to travel up the plate by capillary action.[1] Do not disturb the chamber during this process.
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove the plate from the chamber.[1]
-
Immediately mark the position of the solvent front with a pencil.[1][14]
4. Visualization and Data Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[12]
-
Circle the visible spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][18]
-
Compare the spots in the reaction mixture lane to the starting material lane. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
| Compound | Expected Polarity | Expected Rf Value (in 4:1 Hexane:EtOAc) |
| 1-Isobutyl-4-nitrobenzene | Less Polar | Higher |
| 1-Amino-4-isobutylbenzene | More Polar | Lower |
Note: The exact Rf values will depend on the specific experimental conditions.
Visualization of Reaction Progress
Caption: Idealized TLC progression for the reduction of 1-isobutyl-4-nitrobenzene.
Logical Workflow for TLC Analysis
Caption: Step-by-step workflow for monitoring a chemical reaction using TLC.
Trustworthiness: A Self-Validating System
The protocol described above incorporates self-validating checks to ensure the reliability of the results.
-
The Co-Spot: The use of a co-spot is a critical internal control.[7][15] It definitively confirms the identity of the starting material spot within the reaction mixture lane. If the starting material and product have very similar Rf values, the co-spot will reveal if the spot in the reaction mixture is indeed the starting material or a new compound.[15]
-
Reference Standard: The starting material lane serves as a constant reference throughout the experiment, allowing for direct comparison of Rf values and spot intensities.
-
Reproducibility: While Rf values can be influenced by factors like temperature and chamber saturation, running the starting material and reaction mixture on the same plate minimizes these variables, ensuring a reliable comparison.[2]
Conclusion
Thin Layer Chromatography is a powerful and accessible technique for monitoring the progress of chemical reactions, such as the reduction of 1-isobutyl-4-nitrobenzene. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize TLC to gain real-time insights into their chemical transformations, leading to optimized reaction conditions and improved synthetic outcomes. The simplicity and rapidity of TLC make it an invaluable tool in the fast-paced environment of modern chemical research and development.[3][20]
References
-
JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from JoVE: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
News-Medical. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2025, August 5). A Comprehensive Working, Principles and Applications of Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry 201 TLC Lab Manual. Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Notes. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
YouTube. (2023, February 17). Performing Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303–324. [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Chromatography Today. (2014, August 26). Pharmaceutical Applications of TLC. Retrieved from [Link]
-
YouTube. (2013, June 14). Calculating Rf Values. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. scribd.com [scribd.com]
- 9. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 19. study.com [study.com]
- 20. microbenotes.com [microbenotes.com]
Application Notes & Protocols: The Strategic Use of 1-Isobutyl-4-nitrobenzene in Modern Organic Synthesis
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
1-Isobutyl-4-nitrobenzene (CAS No. 10342-60-6) is an aromatic nitro compound that serves as a critical building block in multi-step organic synthesis.[1] While not a household name itself, its strategic importance lies in its role as a key precursor to valuable downstream products, most notably in the pharmaceutical industry. The presence of the nitro group, a versatile functional group, allows for its transformation into an amine, which opens up a vast array of subsequent chemical modifications.
This guide provides an in-depth exploration of 1-Isobutyl-4-nitrobenzene, detailing its synthesis, its primary application as an intermediate, and a robust protocol for its conversion to 4-isobutylaniline, a crucial component in the synthesis of several active pharmaceutical ingredients (APIs), including the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[2][3][4] The protocols and insights presented herein are designed for researchers, chemists, and professionals in drug development, emphasizing mechanistic understanding, practical execution, and safety.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental to its safe handling and use in synthesis. The key properties of 1-Isobutyl-4-nitrobenzene are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2-methylpropyl)-4-nitrobenzene | PubChem[1] |
| CAS Number | 10342-60-6 | ChemScene[5] |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 179.22 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Melting Point | -34 °C | LookChem[6] |
| Boiling Point | 272 °C at 760 mmHg | LookChem[6] |
| Density | 1.07 g/cm³ | LookChem[6] |
| Flash Point | 113.7 °C | LookChem[6] |
| Solubility | Slightly soluble in water | Fisher Scientific[7] |
Synthesis of 1-Isobutyl-4-nitrobenzene via Electrophilic Aromatic Substitution
The most direct and common method for preparing 1-Isobutyl-4-nitrobenzene is through the nitration of isobutylbenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) acts as the electrophile.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion.[8][9] The π-electron system of the isobutylbenzene ring then attacks the nitronium ion. The isobutyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isobutyl group, the para-substituted product, 1-Isobutyl-4-nitrobenzene, is the major isomer formed.
Caption: Mechanism of Isobutylbenzene Nitration.
Detailed Laboratory Protocol: Nitration of Isobutylbenzene
-
Causality: The use of a mixed acid (H₂SO₄/HNO₃) is crucial for generating the necessary electrophile (NO₂⁺). Temperature control is paramount; higher temperatures can lead to the formation of dinitro products and increase safety risks.[8][10]
Materials:
-
Isobutylbenzene (1.0 eq)
-
Concentrated Nitric Acid (68-70%, 1.1 eq)
-
Concentrated Sulfuric Acid (98%, 2.0 eq)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (2.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during this addition. This mixture is highly corrosive and exothermic.
-
Addition of Substrate: To the cold nitrating mixture, add isobutylbenzene (1.0 eq) dropwise from the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.[11]
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a beaker filled with crushed ice (~200 g). This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-Isobutyl-4-nitrobenzene.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Key Application: Synthesis of 4-Isobutylaniline
The primary synthetic utility of 1-Isobutyl-4-nitrobenzene is its reduction to 4-isobutylaniline (CAS No. 30090-17-6).[12][13][14] This transformation is a cornerstone reaction, as anilines are versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Sources
- 1. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. medicilon.com [medicilon.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. 4-Isobutylaniline | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-isobutylaniline | 30090-17-6 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
Application Note: High-Yield Reduction of 1-Isobutyl-4-nitrobenzene to 4-isobutylaniline
Executive Summary
This application note details the optimized protocols for the reduction of 1-isobutyl-4-nitrobenzene to 4-isobutylaniline (CAS: 30090-17-6). This transformation is a critical intermediate step in the synthesis of aryl-propionic acid derivatives (including Ibuprofen analogues) and various liquid crystal precursors.
While the isobutyl group acts as a weak electron donor, the nitro group remains highly susceptible to reduction. This guide presents two validated methodologies:
-
Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high purity and atom economy.
-
Béchamp Reduction (Fe/AcOH): A robust, cost-effective alternative for scale-up where high-pressure equipment is unavailable.
Chemical Context & Mechanism
The reduction of the nitro group (
Reaction Mechanism (Stepwise Reduction)
The reduction follows the Haber Mechanism pathway, common to both catalytic and chemical reductions.
Figure 1: Stepwise reduction pathway. Note that the accumulation of the Nitroso and Hydroxylamine intermediates can lead to Azoxy coupling if the reaction stalls or pH is uncontrolled.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best For: High purity requirements, gram-to-kilogram scale, green chemistry compliance.
Materials
-
Substrate: 1-Isobutyl-4-nitrobenzene (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize ignition risk). Load at 5-10 wt% relative to substrate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
balloon (lab scale) or Parr Shaker (30-50 psi).
Experimental Procedure
-
Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve 1-isobutyl-4-nitrobenzene in MeOH (0.1 M concentration).
-
Catalyst Addition:
-
Safety Critical: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or toluene before adding the flammable solvent, or add the catalyst under an inert blanket (Argon/Nitrogen).
-
Add 10 wt% of 10% Pd/C carefully.
-
-
Purge: Seal the system. Evacuate and backfill with Nitrogen (
) three times to remove Oxygen. -
Hydrogenation:
-
Switch to Hydrogen (
) atmosphere (balloon or 3 atm pressure). -
Stir vigorously. Reaction rate is diffusion-limited; high agitation is required to keep Pd/C suspended and
dissolved. -
Monitor via TLC (Hexane:EtOAc 4:1). Starting material (
) should disappear; Amine ( , stains with Ninhydrin) will appear.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
-
Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting oil is often
pure. If necessary, purify via vacuum distillation (b.p. approx 130°C at 10 mmHg) or convert to the HCl salt for recrystallization.
Protocol B: Béchamp Reduction (Fe/AcOH)
Best For: Labs without high-pressure setups, bulk scale where catalyst cost is prohibitive, or substrates sensitive to hydrogenolysis.
Materials
-
Substrate: 1-Isobutyl-4-nitrobenzene.
-
Reductant: Iron powder (Fe), 325 mesh (3-5 equiv).
-
Acid Catalyst: Glacial Acetic Acid (AcOH) or dilute HCl (0.1 equiv is sufficient as electrolyte, though often used in excess).
-
Solvent: Ethanol/Water (3:1) or neat in water if vigorous stirring is available.
Experimental Procedure
-
Activation: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder in the solvent mixture. Add the acid catalyst and heat to reflux for 15 minutes to "etch" the iron surface.
-
Addition: Add the nitro compound slowly (dropwise if liquid, portion-wise if solid) to the refluxing mixture.
-
Note: The reaction is exothermic. Control addition rate to maintain gentle reflux without external heating if possible.
-
-
Reflux: Stir at reflux for 2-4 hours. The grey iron suspension will turn into a brown/black sludge (Iron oxides).
-
Neutralization: Cool to room temperature. Neutralize the mixture with Sodium Carbonate (
) solution until pH 8-9. This ensures the amine is in the free-base form. -
Workup:
-
Filter the iron sludge. (Warning: This filtration can be slow. Use a wide-pore filter or centrifuge).
-
Extract the filtrate with Ethyl Acetate or Dichloromethane (
). -
Dry organic layers over
and concentrate.
-
Comparative Analysis & QC
Method Comparison
| Feature | Method A: Pd/C Hydrogenation | Method B: Fe/Acid Reduction |
| Yield | 92 - 98% | 85 - 90% |
| Atom Economy | High (Byproduct is | Low (Generates Fe-oxide waste) |
| Workup | Simple filtration (Celite) | Messy filtration (Iron sludge) |
| Safety | Thermal runaway risk | |
| Cost | High (Catalyst) | Low (Iron is cheap) |
Quality Control (QC) Specifications
-
Appearance: Clear to pale yellow oil. Darkening indicates oxidation (store under Argon).
-
1H NMR (CDCl3, 400 MHz):
-
7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H ortho to
). -
3.5 (br s, 2H,
). -
2.4 (d, 2H,
). -
1.8 (m, 1H,
). -
0.9 (d, 6H,
).
-
7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H ortho to
Process Workflow Diagram
Figure 2: Decision matrix and process flow for the synthesis of 4-isobutylaniline.
Safety & Handling
-
4-Isobutylaniline Toxicity: Like most anilines, the product is toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (blue skin, oxygen deprivation). Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Environmental: Very toxic to aquatic life with long-lasting effects.[2][3][4] All aqueous waste from Method B (Iron) must be treated as hazardous heavy metal waste.
-
Storage: The amine oxidizes upon air exposure, turning dark brown/red. Store in amber vials under Nitrogen at 4°C.
References
-
ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions. Organic Letters. Link
-
Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols over Pd/Graphene. Catalysis Science & Technology. Link
-
Fisher Scientific. Safety Data Sheet: 4-Isopropylaniline (Analogue).Link
-
Loba Chemie. Safety Data Sheet: 4-Butylaniline (Analogue).Link
Sources
Application Note: Optimized Catalytic Hydrogenation of 1-Isobutyl-4-nitrobenzene
Executive Summary
This application note details the protocol for the catalytic hydrogenation of 1-Isobutyl-4-nitrobenzene to 4-Isobutylaniline (also known as p-isobutylaniline). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and liquid crystal precursors. While the reduction of the nitro group is a fundamental organic transformation, the specific handling of the isobutyl-substituted arene requires attention to kinetic control to prevent the accumulation of energetic intermediates (hydroxylamines) and ensure process safety.
This guide moves beyond basic recipe-following, providing the mechanistic rationale (Haber Scheme) and a self-validating safety protocol for scale-up.
Scientific Background & Mechanism[1][2][3][4][5]
The Haber Mechanism and Surface Chemistry
The reduction of nitroarenes on heterogeneous catalysts (Pd/C, Pt/C, Raney Ni) does not proceed in a single step. It follows the Haber Mechanism , a stepwise reduction pathway. Understanding this is vital because the intermediate, phenylhydroxylamine , is thermally unstable and can lead to runaway reactions or condensation side-products (azoxybenzenes) if the reaction stalls.
Key Mechanistic Insight: The isobutyl group at the para position exerts a weak inductive electron-donating effect (+I). While this electronically stabilizes the nitro group slightly, the primary concern in heterogeneous catalysis is the adsorption geometry. The bulky isobutyl group may influence the packing density of the molecule on the catalyst surface, potentially altering the rate-determining step compared to unsubstituted nitrobenzene.
Reaction Pathway Visualization
Figure 1: The Haber hydrogenation mechanism highlighting the critical hydroxylamine intermediate.
Experimental Design Strategy
Catalyst Selection: Pd/C vs. Raney Nickel
-
Palladium on Carbon (5% or 10% Pd/C): Recommended for laboratory and pharmaceutical scale. It offers higher selectivity and cleaner workup (filtration) compared to Raney Nickel. It functions well under mild pressures (1–5 bar).
-
Raney Nickel: Economical for bulk industrial commodities but requires handling of pyrophoric slurry and often higher pressures.
-
Recommendation: Use 5% Pd/C (50% wet) . The "wet" designation means the catalyst contains ~50% water by weight, significantly reducing pyrophoric risk during handling.
Solvent Choice
-
Methanol: Fastest reaction rates due to high hydrogen solubility and polarity.
-
Ethanol: Safer alternative (higher flash point), slightly slower rates.
-
Ethyl Acetate: Good for downstream processing if the product needs to be acylated immediately, but reaction rates are generally slower than in alcohols.
-
Recommendation: Methanol (HPLC grade) for initial optimization; switch to Ethanol for scale-up safety.
Quantitative Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 40°C – 60°C | Sufficient for activation energy without risking hydrodealkylation (loss of isobutyl group). |
| Pressure | 3 – 5 bar (45–75 psi) | Ensures zero-order kinetics regarding |
| Catalyst Loading | 0.5 – 2.0 mol% Pd | Balance between reaction speed and cost. |
| Concentration | 0.5 – 1.0 M | High dilution aids heat dissipation; low dilution improves throughput. |
Detailed Protocol
Equipment
-
Parr Hydrogenation Reactor (or equivalent pressure vessel).
-
Gas uptake monitor (optional but recommended for kinetics).
-
HPLC for reaction monitoring.
Reagents
-
1-Isobutyl-4-nitrobenzene (Purity >98%).
-
5% Pd/C (50% water wet).
-
Methanol (Anhydrous or HPLC grade).
-
Hydrogen gas (Ultra-high purity).
Step-by-Step Methodology
Phase 1: Reactor Loading (Inert Atmosphere)
-
Safety Check: Ensure the reactor is clean and dry. Inspect O-rings.
-
Catalyst Addition: Weigh the wet Pd/C catalyst. Crucial: Add the catalyst to the reactor first , or make a slurry with a small amount of water/solvent in a beaker and pour it in. Never add dry catalyst to a solvent containing flammable vapors.
-
Substrate Addition: Dissolve 1-Isobutyl-4-nitrobenzene in Methanol. Gently pour this solution into the reactor over the catalyst.
-
Sealing: Close the reactor immediately.
Phase 2: Purging (Oxygen Removal)
-
Nitrogen Purge: Pressurize the reactor with Nitrogen (
) to 5 bar, then vent to 1 bar. Repeat this cycle 3 times . This removes dissolved oxygen which could cause ignition or catalyst poisoning. -
Hydrogen Purge: Pressurize with Hydrogen (
) to 3 bar, then vent to 1 bar. Repeat 2 times to replace with .
Phase 3: Reaction & Monitoring[1][2]
-
Pressurize: Fill reactor to target pressure (e.g., 4 bar).
-
Agitation: Start stirring. Note: Hydrogenation is mass-transfer limited. High agitation (800–1000 RPM) is required to transport
from gas phase liquid catalyst surface. -
Heating: Ramp temperature to 50°C.
-
Monitoring: Observe the pressure drop (in a batch reactor) or flow rate (in a semi-batch).
-
Self-Validating Step: If
uptake stops before theoretical calculation (3 moles per mole substrate), the reaction has stalled at the Nitroso or Hydroxylamine stage. Do not stop stirring. Increase Temp by 5°C or Pressure by 1 bar to push to completion.
-
Phase 4: Workup
-
Cooling: Cool reactor to <30°C.
-
Venting: Vent
. Purge with three times (essential to remove residual before opening). -
Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Safety: Keep the filter cake wet with water. Dry Pd/C is pyrophoric.[1]
-
Isolation: Evaporate Methanol to yield crude 4-Isobutylaniline. Purify via distillation or recrystallization (as HCl salt) if necessary.
Process Safety & Troubleshooting
Safety Decision Tree
Hydrogenation involves three simultaneous hazards: Fire (Solvent), Explosion (Pressure/
Figure 2: Operational safety workflow for hydrogenation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Poisoned Catalyst or Mass Transfer Limitation. | Increase stirring speed (RPM). Ensure feed is free of Sulfur/Halogens. |
| Incomplete Conversion | Stalled at Hydroxylamine intermediate. | Increase Temperature by 5-10°C; Check |
| Unknown Impurity (M+16) | Azoxy coupling (from Nitroso condensation). | Reaction was |
| Loss of Isobutyl Group | Hydrodealkylation (rare). | Temperature too high (>100°C) or catalyst too active. Lower T. |
References
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene over metal catalysts.[3][4][5][1][6][7][8] Chemical Communications.
-
Blaser, H. U., et al. (2003). Industrial hydrogenation of nitrobenzene to aniline.[3][4][5][7] In Catalysis for Fine Chemical Synthesis.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note.
- Occupational Safety and Health Administration (OSHA).
-
BenchChem. Catalytic Hydrogenation of Substituted Nitrobenzoates.
Sources
- 1. scribd.com [scribd.com]
- 2. mt.com [mt.com]
- 3. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. aidic.it [aidic.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 1-Isobutyl-4-nitrobenzene for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Isobutyl-4-nitrobenzene is a valuable starting material in organic synthesis, particularly for the development of pharmaceutical intermediates. Its chemical architecture, featuring a nitro group and an alkyl-substituted aromatic ring, offers distinct reactive sites for strategic modification. This guide provides an in-depth exploration of the key derivatization pathways for 1-isobutyl-4-nitrobenzene, focusing on the reduction of the nitro moiety and regioselective electrophilic aromatic substitution. We present validated, step-by-step protocols, explain the causality behind experimental choices, and offer field-proven insights to guide researchers in leveraging this versatile compound for downstream applications in medicinal chemistry and materials science.
Introduction: The Synthetic Utility of 1-Isobutyl-4-nitrobenzene
1-Isobutyl-4-nitrobenzene serves as a pivotal building block in multi-step synthetic routes. The presence of the electron-withdrawing nitro group not only deactivates the aromatic ring to a certain degree but also provides a versatile functional handle that can be transformed into a variety of other groups, most notably the amino group. The resulting 4-isobutylaniline is a key precursor for the synthesis of amides, sulfonamides, and other structures prevalent in pharmacologically active molecules.[1][2] Furthermore, the interplay between the isobutyl and nitro substituents dictates the regiochemical outcome of further reactions on the aromatic ring, allowing for controlled and predictable derivatization.
Nitroaromatic compounds themselves are significant in medicinal chemistry; the nitro group is a feature in numerous approved drugs and is often explored in prodrug strategies where its reduction under specific physiological conditions (e.g., hypoxia in tumors) can activate a therapeutic agent.[3][4][5] Understanding how to manipulate the 1-isobutyl-4-nitrobenzene scaffold is therefore essential for chemists engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
A clear understanding of the physical properties of the starting material is critical for experimental design, particularly for aspects like solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [6] |
| Molecular Weight | 179.22 g/mol | [6] |
| Boiling Point | 272 °C at 760 mmHg | [7] |
| Density | 1.07 g/cm³ | [7] |
| Appearance | Liquid | N/A |
| CAS Number | 10342-60-6 | [6] |
Core Derivatization Pathways
The derivatization strategy for 1-isobutyl-4-nitrobenzene primarily revolves around two key transformations: reduction of the nitro group and electrophilic substitution on the aromatic ring. The choice of pathway depends entirely on the desired final product.
Caption: Key derivatization workflows for 1-isobutyl-4-nitrobenzene.
Pathway A: Reduction of the Nitro Group to 4-Isobutylaniline
The conversion of the nitro group to an amine is arguably the most valuable transformation of 1-isobutyl-4-nitrobenzene. The resulting aniline is a primary amine that can undergo a vast array of subsequent reactions, including acylation, alkylation, diazotization, and coupling reactions.
The reduction is a six-electron process that can proceed through various intermediates, such as nitrosobenzene and hydroxylamine.[8] The choice of reducing agent is critical and depends on factors like substrate tolerance to acidic or basic conditions, the presence of other reducible functional groups, and scalability.
Comparison of Common Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C (5-10 mol%) | Methanol or Ethanol, Room Temp, 1-50 atm H₂ | High yield, clean reaction, catalyst can be recycled.[9] | Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes).[9] |
| Metal in Acid | Fe powder, HCl or CH₃COOH | Ethanol/Water, Reflux | Inexpensive, robust, and effective.[10] | Requires stoichiometric amounts of metal, acidic conditions, and often generates significant metal waste, complicating work-up. |
| Tin(II) Chloride | SnCl₂, conc. HCl | Ethanol, 50-70 °C | Milder than Fe/HCl, good for sensitive substrates.[9] | Expensive, generates tin waste. |
| Sodium Sulfide | Na₂S·9H₂O or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one nitro group in a polynitrated compound.[11] | Reaction can be slow, and the sulfide reagents have a strong, unpleasant odor. |
Protocol 3.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the preferred method in a research and development setting due to its efficiency and the cleanliness of the final product.
Rationale: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of nitroarenes.[1][12] Hydrogen gas is the ultimate clean reductant, producing only water as a byproduct. Solvents like methanol or ethanol are used as they readily dissolve the starting material and do not interfere with the catalysis. The reaction is typically run at room temperature and can be conducted at atmospheric pressure, although pressurization can significantly increase the reaction rate.[13]
Materials & Reagents:
-
1-Isobutyl-4-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 mol % Pd)
-
Methanol (ACS grade)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
In a three-neck round-bottom flask, dissolve 1-isobutyl-4-nitrobenzene (e.g., 5.0 g, 27.9 mmol) in methanol (100 mL).
-
Carefully add the 10% Pd/C catalyst (e.g., 1.48 g, corresponding to ~5 mol % Pd) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Seal the flask, and purge the system by evacuating and refilling with nitrogen three times.
-
Evacuate the flask one final time and introduce hydrogen gas via a balloon or from the hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, purge the system with nitrogen again to safely remove all hydrogen gas.
-
Set up a vacuum filtration apparatus with a pad of diatomaceous earth over the filter paper. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry completely in the air.
-
Filter the reaction mixture through the pad of diatomaceous earth, washing the filter cake with additional methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 4-isobutylaniline as an oil, which may darken on exposure to air. The product is often pure enough for subsequent steps, or can be further purified by distillation or chromatography.
Pathway B: Electrophilic Aromatic Substitution (EAS)
Further substitution on the aromatic ring of 1-isobutyl-4-nitrobenzene is a more challenging but synthetically useful pathway. The regiochemical outcome is dictated by the directing effects of the two existing substituents.
Analysis of Directing Effects:
-
Isobutyl Group (-CH₂CH(CH₃)₂): An alkyl group is an electron-donating group (EDG) through induction. It is a weak activating group and an ortho, para-director.[14]
-
Nitro Group (-NO₂): A nitro group is a powerful electron-withdrawing group (EWG) through resonance. It is a strong deactivating group and a meta-director.[15]
The combined effect is that the ring is strongly deactivated towards electrophilic attack. However, the directing effects are synergistic. The positions ortho to the activating isobutyl group are also meta to the deactivating nitro group. Therefore, substitution will overwhelmingly occur at the positions ortho to the isobutyl group (C2 and C6).
Caption: Regioselectivity of Electrophilic Aromatic Substitution.
Due to the strong deactivation, harsh reaction conditions are often required for reactions like nitration or sulfonation.[16] Friedel-Crafts alkylation and acylation reactions are generally not feasible on such a deactivated ring.[16][17]
Protocol 4.1: Bromination of 1-Isobutyl-4-nitrobenzene
This protocol provides a method for the regioselective introduction of a bromine atom, yielding 2-bromo-1-isobutyl-4-nitrobenzene. This protocol is adapted from a similar procedure for 1-isopropyl-4-nitrobenzene.[16]
Rationale: Halogenation of a deactivated ring requires a Lewis acid catalyst, such as FeBr₃ (often generated in situ from Fe and Br₂), to polarize the bromine molecule and create a sufficiently strong electrophile (Br⁺). The reaction is directed to the position ortho to the isobutyl group.
Materials & Reagents:
-
1-Isobutyl-4-nitrobenzene (1.0 eq)
-
Liquid Bromine (Br₂) (1.1 - 1.2 eq) (EXTREME CAUTION: Highly toxic and corrosive)
-
Iron powder or Iron(III) bromide (FeBr₃) (catalytic amount)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (anhydrous)
-
10% Sodium bisulfite solution (NaHSO₃)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and gas outlet to a trap (e.g., NaOH solution).
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Strictly perform this reaction in a well-ventilated chemical fume hood.
-
To a dry three-neck flask, add 1-isobutyl-4-nitrobenzene (e.g., 5.0 g, 27.9 mmol) and a catalytic amount of iron powder (e.g., 0.1 g).
-
Dissolve the starting material in anhydrous DCM (50 mL).
-
In the dropping funnel, place bromine (e.g., 1.6 mL, 30.7 mmol) diluted with a small amount of DCM.
-
Add the bromine solution dropwise to the stirred mixture at room temperature. The reaction is exothermic, and HBr gas will be evolved. Maintain a slow addition rate to control the temperature.
-
After the addition is complete, gently heat the mixture to a mild reflux (approx. 40 °C) for 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (100 mL).
-
Transfer the mixture to a separatory funnel. Quench any remaining bromine by adding 10% sodium bisulfite solution dropwise until the orange/brown color of the organic layer disappears.
-
Separate the layers. Wash the organic layer with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-bromo-1-isobutyl-4-nitrobenzene.
Conclusion and Future Prospects
The derivatization of 1-isobutyl-4-nitrobenzene through nitro group reduction and electrophilic aromatic substitution provides access to a wide range of synthetically valuable intermediates. The protocols detailed herein offer reliable and scalable methods for producing 4-isobutylaniline and halogenated analogs. These products serve as versatile platforms for further molecular elaboration, enabling researchers in drug discovery and materials science to construct complex target molecules with precision and efficiency. The strategic application of these fundamental transformations underscores the importance of this compound as a foundational element in modern organic synthesis.
References
-
ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]
-
AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
-
National Center for Biotechnology Information. (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-4-nitrobenzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butyl-4-nitrobenzene. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2021). Hydrogenation of nitrobenzene. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions. Retrieved from [Link]
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. The Organic Chemistry Tutor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Isobutylaniline. Retrieved from [Link]
-
Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. PubChem. Retrieved from [Link]
Sources
- 1. A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions [mdpi.com]
- 2. 4-Isobutylaniline | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Aromatic Reactivity [www2.chemistry.msu.edu]
Application Note: Quantitative Analysis of 1-Isobutyl-4-nitrobenzene in Complex Mixtures
Abstract
This application note provides a comprehensive technical guide for the quantitative analysis of 1-Isobutyl-4-nitrobenzene in various mixtures, with a particular focus on pharmaceutical formulations. Detailed protocols for three robust analytical methods are presented: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The causality behind experimental choices, self-validating protocols, and adherence to regulatory standards are emphasized to ensure scientific integrity. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction and Physicochemical Profile
1-Isobutyl-4-nitrobenzene (CAS No. 10342-60-6) is a nitroaromatic compound that may be present as an intermediate, impurity, or degradant in various chemical processes, including pharmaceutical manufacturing.[1][2] Its accurate quantification is crucial for ensuring product quality, safety, and regulatory compliance. An understanding of its physicochemical properties is fundamental to developing robust analytical methods.
Table 1: Physicochemical Properties of 1-Isobutyl-4-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Boiling Point | 272 °C at 760 mmHg | |
| Density | 1.07 g/cm³ | |
| LogP | 3.31650 | |
| Structure |
The nitroaromatic functionality provides a strong chromophore, making UV-Vis detection a viable analytical approach. The compound's volatility and thermal stability also allow for analysis by gas chromatography.
General Sample Preparation Workflow
The initial step in the analysis of 1-Isobutyl-4-nitrobenzene from a complex matrix, such as a solid dosage form, is the efficient and complete extraction of the analyte. The choice of solvent and extraction technique is critical and should be guided by the solubility of the analyte and the nature of the matrix.
Caption: General workflow for sample preparation from a solid dosage form.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a highly suitable method for the quantification of 1-Isobutyl-4-nitrobenzene due to its polarity and strong UV absorbance.[3]
Rationale for Method Selection
A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like 1-Isobutyl-4-nitrobenzene. The mobile phase, consisting of acetonitrile and water, provides good separation efficiency. A phosphoric acid modifier is used to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups on the stationary phase or in the sample matrix. A gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any more strongly retained impurities.
Detailed HPLC Protocol
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-15 min: 50-80% B; 15-17 min: 80% B; 17-18 min: 80-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Sample Preparation for HPLC
-
Standard Preparation: Accurately weigh approximately 10 mg of 1-Isobutyl-4-nitrobenzene reference standard and dissolve in a 100 mL volumetric flask with acetonitrile to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (from a solid matrix):
-
Accurately weigh and transfer the powdered equivalent of one dosage unit into a suitable volumetric flask.
-
Add a sufficient volume of acetonitrile to dissolve the 1-Isobutyl-4-nitrobenzene.
-
Sonicate for 15 minutes to ensure complete extraction.[4]
-
Dilute to volume with acetonitrile and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for trace-level quantification of 1-Isobutyl-4-nitrobenzene.[5][6]
Rationale for Method Selection
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for the separation of semi-volatile aromatic compounds. The temperature program is designed to provide good separation of the analyte from other volatile components in the sample matrix. Electron ionization (EI) at 70 eV is a standard and robust ionization technique that provides reproducible fragmentation patterns for compound identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.
Detailed GC-MS Protocol
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 179 (M+), 122, 91 (To be confirmed with a standard) |
Sample Preparation for GC-MS
-
Standard Preparation: Prepare a stock solution of 1-Isobutyl-4-nitrobenzene in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 100 µg/mL. Prepare calibration standards by serial dilution.
-
Sample Preparation (from a liquid matrix):
-
For aqueous samples, a liquid-liquid extraction or dispersive liquid-liquid microextraction (DLLME) can be employed to concentrate the analyte and remove matrix interference.[7]
-
For samples in organic solvents, direct injection may be possible after appropriate dilution.
-
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and rapid method for the quantification of 1-Isobutyl-4-nitrobenzene, particularly in samples with a relatively clean matrix.
Rationale for Method Selection
The nitrobenzene moiety in 1-Isobutyl-4-nitrobenzene results in a strong π → π* transition, leading to significant absorbance in the UV region. Nitroaromatic compounds typically exhibit a strong absorbance maximum (λmax) around 250-270 nm.[8] The exact λmax should be experimentally determined using a reference standard of 1-Isobutyl-4-nitrobenzene.
Detailed UV-Vis Spectrophotometry Protocol
-
Determination of λmax:
-
Prepare a dilute solution of 1-Isobutyl-4-nitrobenzene reference standard in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of 1-Isobutyl-4-nitrobenzene in the chosen solvent.
-
Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of 1-Isobutyl-4-nitrobenzene in the sample from the calibration curve.
-
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) and FDA guidelines.[9][10]
Caption: Key parameters for analytical method validation as per ICH Q2(R1).
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the analyte. Peak purity should be acceptable. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification limit.[11] |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 1-Isobutyl-4-nitrobenzene in various mixtures. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and defensible data.
References
-
SIELC. (n.d.). Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Z., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
de Oliveira, D. N., & de Souza, R. O. M. A. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1585. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88632, 1-Butyl-4-nitrobenzene. Retrieved from [Link]
-
Kuranov, S. O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6523. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Mhammad, A., et al. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run. Journal of Chromatography A, 1758, 466210. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Zhang, D., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2095-2100. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]
-
Markovich, R. (2019). Speeding Sample Preparation and API Extraction from Solid Oral Dosage Formulations. Pharmaceutical Technology, 43(4), 32-37. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Kumar, A., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 80-86. Retrieved from [Link]
-
Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
-
Mhammad, A., et al. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run. Repository of the Academy's Library. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]
-
Dong, J. Z. (2012). Leachable study on solid dosage form. ResearchGate. Retrieved from [Link]
-
Turek, A., et al. (1998). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: The Strategic Role of 1-Isobutyl-4-nitrobenzene in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-isobutyl-4-nitrobenzene in medicinal chemistry. Moving beyond a simple catalog of reactions, this guide delves into the strategic utility of this compound as a pivotal starting material, focusing on its transformation into high-value intermediates for the synthesis of globally recognized pharmaceuticals. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and contextualize the significance of the 4-isobutylphenyl moiety as a pharmacophore. The primary focus will be on the synthetic pathway leading to precursors of Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID).
Introduction: A Versatile Building Block
In the landscape of drug discovery and development, the selection of a starting material is a decision of strategic importance. 1-Isobutyl-4-nitrobenzene (C₁₀H₁₃NO₂) is a deceptively simple aromatic compound that represents a highly versatile and cost-effective entry point into a class of medicinally relevant structures. Its value lies not in any inherent biological activity, but in the chemical potential locked within its two functional groups: the nitro group and the isobutyl-substituted aromatic ring.
The electron-withdrawing nitro group can be readily and selectively transformed into a nucleophilic amine, fundamentally altering the electronic properties of the ring and opening a vast array of subsequent synthetic possibilities. This transformation is the gateway to converting 1-isobutyl-4-nitrobenzene from a simple nitroarene into a versatile aniline derivative, a privileged scaffold in medicinal chemistry. The 4-isobutylphenyl core, meanwhile, is a well-established pharmacophore, recognized for its role in binding to key biological targets, most notably the cyclooxygenase (COX) enzymes.[1]
This guide will illuminate the path from 1-isobutyl-4-nitrobenzene to key pharmaceutical intermediates, providing both the practical "how" and the critical "why" for each step.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Data for 1-Isobutyl-4-nitrobenzene
| Property | Value | Reference(s) |
| CAS Number | 10342-60-6 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3] |
| Appearance | Light yellow to brown liquid | [4] |
| Boiling Point | 272 °C at 760 mmHg; 125-126 °C at 3 Torr | [4][5] |
| Melting Point | -34 °C | [4][5] |
| Density | 1.07 g/cm³ | [5] |
| Flash Point | 113.7 °C | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Safety & Handling Protocol
1-Isobutyl-4-nitrobenzene, like many nitroaromatic compounds, requires careful handling to minimize risk.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood.[6]
-
Hazard Profile: The compound is classified as a warning-level hazard, with statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Long-term exposure to nitroarenes can pose additional health risks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and reducing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.
The Gateway Transformation: Reduction to 4-Isobutylaniline
The single most important reaction of 1-isobutyl-4-nitrobenzene in medicinal chemistry is the reduction of its nitro group to form 4-isobutylaniline. This transformation converts a powerful electron-withdrawing group into a versatile electron-donating amine, which can then serve as a handle for a multitude of subsequent reactions including amide bond formation, diazotization, and cross-coupling. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and favorable atom economy.
Protocol 1: Catalytic Hydrogenation of 1-Isobutyl-4-nitrobenzene
This protocol describes a standard, reliable method for the reduction using a palladium-on-carbon (Pd/C) catalyst. The choice of Pd/C is based on its high activity and selectivity for nitro group reduction under relatively mild conditions, minimizing side reactions.[7]
dot
Caption: Experimental workflow for the catalytic hydrogenation of 1-Isobutyl-4-nitrobenzene.
Materials & Equipment:
-
1-Isobutyl-4-nitrobenzene (1.0 eq)
-
10% Palladium on activated carbon (Pd/C), 50% wet (1-2 mol% Pd)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen (H₂) gas source
-
Nitrogen (N₂) gas source
-
Hydrogenation vessel (e.g., Parr shaker apparatus or a flask with a balloon)
-
Celite® or another filter aid
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, ethyl acetate/hexane mobile phase)
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable hydrogenation vessel, add 1-isobutyl-4-nitrobenzene (e.g., 10.0 g, 55.8 mmol).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of substrate, e.g., 100 mL). Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., ~0.6 g, corresponding to ~1 mol% Pd). Causality Note: The catalyst is added last, under an inert atmosphere if possible, to prevent ignition of the solvent by the pyrophoric catalyst in the presence of air.
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen and then venting (repeat 3 times). This removes oxygen, which can poison the catalyst and create an explosive atmosphere with hydrogen.
-
Hydrogenation: Purge the system with hydrogen gas (repeat 3 times). Pressurize the vessel to the target pressure (e.g., 50 psi) with H₂.
-
Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Progress can be monitored by observing the cessation of hydrogen uptake. For confirmation, depressurize the vessel, take a small aliquot, filter it, and analyze by TLC (e.g., using 20% ethyl acetate in hexanes). The product, 4-isobutylaniline, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst is pyrophoric and must be kept wet with water and disposed of correctly.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is crude 4-isobutylaniline, which is often of sufficient purity (>95%) for subsequent steps.
Table 2: Typical Reaction Parameters for Nitro Reduction
| Catalyst | Solvent | H₂ Pressure | Temperature | Time | Typical Yield | Reference(s) |
| 10% Pd/C | Ethanol | 50 psi | Room Temp. | 2-4 h | >95% | [7] |
| Raney Ni | Methanol | 100 psi | 50 °C | 4-6 h | >90% | [8] |
| Co@NC | Ethanol | 1 MPa | 80 °C | 6 h | >99% | [9] |
Application Case Study: Synthesis of Ibuprofen Precursors
The 4-isobutylphenyl scaffold is the defining structural feature of Ibuprofen, a globally important NSAID. Industrial syntheses of Ibuprofen, such as the Boots process and the greener BHC (Boots-Hoechst-Celanese) process, both start from isobutylbenzene.[3][10] 1-Isobutyl-4-nitrobenzene is a direct precursor to this critical starting material via the reduction to 4-isobutylaniline followed by a deamination reaction (e.g., diazotization and subsequent reduction).
The key step in these industrial syntheses is the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone, the immediate precursor that is then elaborated to the final drug.[11]
dot
Caption: Synthetic pathway from 1-Isobutyl-4-nitrobenzene to Ibuprofen.
Protocol 2: Friedel-Crafts Acylation of Isobutylbenzene
This protocol details the synthesis of 4'-isobutylacetophenone. While industrial processes often use hazardous catalysts like HF or AlCl₃, this laboratory-scale procedure uses aluminum chloride, a classic and effective Lewis acid for this transformation.[2][12]
Materials & Equipment:
-
Isobutylbenzene (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Standard inert atmosphere glassware (oven-dried)
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (e.g., 17.8 g, 134 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (e.g., 8.8 mL, 123 mmol) to the stirred suspension via the dropping funnel. Causality Note: This pre-complexation step forms the highly electrophilic acylium ion, which is the active agent in the electrophilic aromatic substitution.
-
Substrate Addition: After the addition is complete, add isobutylbenzene (e.g., 15.0 g, 112 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by TLC or GC-MS to confirm the consumption of isobutylbenzene.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Safety Note: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), 1 M NaOH solution (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 4'-isobutylacetophenone as an oil. The product can be further purified by vacuum distillation if necessary.
The 4-Isobutylphenyl Moiety as a Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The 4-isobutylphenyl group is a classic pharmacophoric element, particularly for NSAIDs that target COX enzymes.[1]
-
Hydrophobic Interaction: The isobutyl group is a non-polar, lipophilic moiety. The active site of the COX enzyme contains a hydrophobic channel. The isobutyl group fits snugly into this pocket, contributing significantly to the overall binding affinity of the drug.[1]
-
Aromatic System: The benzene ring participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan) within the enzyme's active site.
-
Para-Substitution: The para-substitution pattern is critical. It correctly positions the second part of the molecule (the propionic acid side chain in Ibuprofen) to interact with other key residues (like arginine) near the catalytic center of the enzyme, which is essential for its inhibitory activity.[1]
Relating molecular structures to their biological activities is the core of Structure-Activity Relationship (SAR) studies.[13][14] The synthesis of analogs starting from 1-isobutyl-4-nitrobenzene allows medicinal chemists to systematically probe these interactions. By modifying the alkyl chain or the substitution pattern, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
dot
Caption: Key pharmacophoric features of the Ibuprofen scaffold.
Conclusion
1-Isobutyl-4-nitrobenzene is a powerful and economically viable starting material in medicinal chemistry. Its true value is realized through a straightforward yet critical reduction to 4-isobutylaniline, which unlocks a vast potential for chemical elaboration. As demonstrated through the synthetic pathway toward Ibuprofen precursors, this compound provides a direct entry point to the 4-isobutylphenyl scaffold, a pharmacophore of proven clinical and commercial importance. The protocols and strategic insights provided herein are intended to empower researchers to effectively and safely leverage this versatile building block in the design and synthesis of novel therapeutic agents.
References
- EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone.
-
Synthesis of Ibuprofen. Chemistry Steps. [Link]
-
1-Isobutyl-4-nitrobenzene. LookChem. [Link]
- Reference not directly used in final text.
-
Ramić, A., et al. (2020). Ibuprofen: synthesis and properties. ResearchGate. [Link]
-
1-(2-Methylpropyl)-4-nitrobenzene. PubChem. [Link]
-
Aim at chemical synthesis through Ibuprofen. Medicilon. [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
-
A process for the preparation of 4'-isobutylacetophenone. European Patent Office - EP 1138662 B1. [Link]
- US6384285B1 - Process for the preparation of 4′-isobutylacetophenone.
- Reference not directly used in final text.
- Reference not directly used in final text.
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC. [Link]
-
2-(4-Isobutylphenyl)Propionic Acid. Encyclopedia.com. [Link]
-
Ibudilast. Wikipedia. [Link]
- Reference not directly used in final text.
- Reference not directly used in final text.
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. [Link]
- Reference not directly used in final text.
- Reference not directly used in final text.
- Reference not directly used in final text.
- Reference not directly used in final text.
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Structures Activity Relationship. SlideShare. [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]
Sources
- 1. encyclopedia.com [encyclopedia.com]
- 2. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. homework.study.com [homework.study.com]
- 5. Process for the production of 4'-isobutylacetophenone - Patent US-5068448-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medicilon.com [medicilon.com]
- 11. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 12. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. repository.limu.edu.ly [repository.limu.edu.ly]
Application Note: 1-Isobutyl-4-nitrobenzene as a Strategic Pharmaceutical Building Block
[1][2]
Executive Summary
1-Isobutyl-4-nitrobenzene (PNIB) serves as a critical orthogonal building block in the synthesis of 4-substituted isobutylbenzene derivatives.[1][2] While the isobutylphenyl moiety is most famously associated with the NSAID Ibuprofen , the nitro-derivative offers a unique synthetic gateway.[1][2] Unlike the conventional Friedel-Crafts acylation routes used in commodity Ibuprofen production, PNIB allows for the introduction of nitrogen-containing pharmacophores (anilines, sulfonamides, ureas) via the reduction of the nitro group.[2]
This guide details the Critical Quality Attributes (CQAs) of PNIB, provides a validated protocol for its chemoselective reduction to 4-isobutylaniline , and outlines its utility in divergent pharmaceutical synthesis.[2]
Strategic Utility: The "Lipophilic Anchor"
In medicinal chemistry, the 4-isobutylphenyl group acts as a "lipophilic anchor," improving the bioavailability of polar pharmacophores by facilitating membrane permeability.[2] PNIB is the preferred starting material when the target molecule requires this anchor attached to a nitrogen functionality.[2]
Structural Advantages[3]
-
Regiochemistry: The nitro group at the para position is sterically distinct from the bulky isobutyl group, allowing for high-purity synthesis with minimal ortho contamination.[1][2]
-
Orthogonality: The nitro group remains inert during potential side-chain oxidations (unlike an amino group), allowing it to serve as a masked amine until reduction is required.[1][2]
Synthetic Pathway & Divergence
The following diagram illustrates the central role of PNIB in generating diverse pharmaceutical scaffolds.
Figure 1: Divergent synthesis starting from 1-Isobutyl-4-nitrobenzene.[1][2] The reduction to the aniline is the gateway step to multiple therapeutic classes.
Validated Protocol: Chemoselective Reduction
Objective: Reduce 1-Isobutyl-4-nitrobenzene to 4-isobutylaniline without over-reducing the aromatic ring or affecting the isobutyl alkyl chain.[1][2]
Materials & Safety[1][2][3]
-
Precursor: 1-Isobutyl-4-nitrobenzene (Purity >98% by GC).[1][2]
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (to mitigate ignition risk).[2]
-
Safety: The reaction is exothermic and involves Hydrogen gas (flammable).[2] Ground all equipment.
Step-by-Step Methodology
| Step | Operation | Critical Parameter / Rationale |
| 1 | Charge Reactor | Load 100g PNIB and 500mL Methanol into a high-pressure autoclave. |
| 2 | Catalyst Addition | Add 2.0g (2 wt%) of 5% Pd/C (wet).[1][2] Warning: Add under inert N2 flow to prevent spark ignition of solvent vapors. |
| 3 | Purge Cycle | Purge reactor 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar). Removes O2 to prevent side reactions/explosion.[1][2] |
| 4 | Reaction | Pressurize to 5 bar (72 psi) H2. Heat to 40°C . Stir at 800 RPM. |
| 5 | Monitoring | Monitor H2 uptake. Reaction is complete when uptake plateaus (approx. 2-4 hours).[1][2] Verify via TLC (Hexane:EtOAc 8:2). |
| 6 | Filtration | Filter hot reaction mixture through a Celite pad to remove Pd/C. Wash pad with methanol. |
| 7 | Isolation | Concentrate filtrate under reduced pressure (Rotavap, 40°C).[2] Yields 4-isobutylaniline as a pale oil.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (Sulfur traces in PNIB).[1][2] | Perform a charcoal wash on the PNIB starting material before hydrogenation.[2] |
| Over-reduction | Pressure/Temp too high.[1][2] | Do not exceed 50°C or 10 bar H2.[1][2] The benzene ring is stable under protocol conditions, but harsh conditions may saturate it.[2] |
| Unknown Impurity | Azo-dimer formation.[1][2] | Ensure vigorous stirring (mass transfer limitation often favors azo intermediates).[1][2] |
Quality Control: Impurity Profiling
When using PNIB for pharmaceutical applications, specific impurities must be monitored by HPLC.[2]
-
Impurity A (Ortho-isomer): 1-Isobutyl-2-nitrobenzene.[1][2] Arises from poor regioselectivity during the nitration of isobutylbenzene.[2]
-
Impurity B (Dinitro): 1-Isobutyl-2,4-dinitrobenzene.[1][2] Arises from over-nitration.[1][2]
HPLC Method Parameters (Reverse Phase)
Downstream Applications
Synthesis of Sulfonamide Antibacterials
The 4-isobutylaniline derived from PNIB is a direct precursor to sulfonamides.[1][2]
-
Reaction: 4-Isobutylaniline + p-Toluenesulfonyl chloride
Sulfonamide.[1][2] -
Utility: The isobutyl group increases lipophilicity, potentially improving penetration into bacterial cell walls compared to simple methyl/ethyl analogs.[2]
Ibuprofen Manufacturing Standards
While industrial Ibuprofen is made via the BHC process (Isobutylbenzene
References
-
Regioselective Nitration: Smith, K., et al. "Regioselective nitration of aromatic compounds using zeolite catalysts."[2] United States Patent 5,946,638.[1][2] (Demonstrates high para-selectivity crucial for obtaining the correct PNIB isomer).
-
Hydrogenation Protocol: Zaccheria, F., et al. "Heterogeneous selective catalytic hydrogenation of aryl ketones and nitro compounds."[2] Tetrahedron Letters, 2005.[2] (Basis for Pd/C reduction efficiency). 5
-
Physical Properties & Safety: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 121627, 4-Isobutylaniline." (Downstream product data). [1][2]
-
Impurity Profiling: Pharmaffiliates.[1][2] "Ibuprofen Impurity Standards and 4-Isobutylacetophenone connections." (Contextualizes the molecule in regulatory QC). [1][2]
Sources
- 1. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38861-78-8: 4′-Isobutylacetophenone | CymitQuimica [cymitquimica.com]
- 3. hasinotech.lookchem.com [hasinotech.lookchem.com]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. WO2020114938A1 - Process for producing 1-(4-isobutylphenyl)ethanol by hydrogenation of 1-(4-isobutyl-phenyl)ethanone in the presence of a catalyst composition comprising copper - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isobutyl-4-nitrobenzene
Ticket ID: #NIT-ISO-404 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses yield and purity challenges in the nitration of isobutylbenzene to synthesize 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6). The primary yield-limiting factors in this electrophilic aromatic substitution are regioselectivity (ortho vs. para isomer distribution) and over-nitration (formation of dinitro species).
This document provides two validated protocols: a standard mixed-acid baseline and a high-selectivity zeolite-catalyzed method, alongside a comprehensive troubleshooting decision tree.
Module 1: Critical Process Parameters (CPPs)
To improve yield, you must control the competition between the desired para-substitution and the kinetically favored ortho-substitution.
| Parameter | Impact on Yield | Recommended Range |
| Temperature | High temps increase reaction rate but promote ortho isomers, dinitro byproducts, and benzylic oxidation. | -10°C to 5°C (Mixed Acid)0°C to 20°C (Zeolite) |
| Acid Strength | Excess strength promotes dinitration. Water content modulates the concentration of the nitronium ion ( | |
| Agitation | The reaction is biphasic. Poor mass transfer leads to local hot-spots and over-nitration. | High Shear / Vigorous (>800 RPM) |
| Substrate Purity | Impurities in isobutylbenzene (e.g., n-butylbenzene) carry through to the final product and are difficult to separate. | >98% Purity (GC) |
Visualizing the Reaction Network
The following diagram illustrates the reaction pathways, highlighting where yield loss occurs.
Figure 1: Reaction network showing competitive pathways. The goal is to maximize
Module 2: Validated Protocols
Protocol A: Standard Mixed Acid (Baseline)
Best for: Large scale, low cost, when downstream separation (distillation) is available.
-
Preparation: In a 3-neck flask equipped with a thermometer and dropping funnel, charge Sulfuric Acid (98%, 1.2 eq) .
-
Cooling: Cool the acid to -10°C using an ice/salt bath.
-
Nitration Mix: Slowly add Nitric Acid (70%, 1.05 eq) , maintaining temp < 0°C.
-
Addition: Add Isobutylbenzene (1.0 eq) dropwise over 60 minutes. Critical: Temperature must not exceed 5°C .
-
Post-Reaction: Stir at 0-5°C for 2 hours. Monitor by TLC/GC.
-
Quench: Pour onto crushed ice. Extract with Dichloromethane (DCM).
-
Yield Expectation: ~85-90% Conversion. Isomer ratio ~60:40 (para:ortho).
Protocol B: Zeolite Catalyzed (High Selectivity)
Best for: High yield of para-isomer, easier workup, "Green" chemistry. Mechanism: The pore structure of Zeolite H-Beta restricts the formation of the bulky ortho transition state, significantly favoring the para product.
-
Catalyst: Activate Zeolite H-Beta (Si/Al ratio ~25) at 120°C for 4 hours.
-
Solvent: Use Acetic Anhydride (acts as solvent and generates acetyl nitrate, a milder nitrating agent).
-
Reaction: Mix Isobutylbenzene (10 mmol), Acetic Anhydride (5 mL), and Zeolite (0.5g).
-
Reagent: Add Nitric Acid (95%, 1.1 eq) dropwise at 10-15°C .
-
Stir: Stir at room temperature for 4-6 hours.
-
Workup: Filter off the catalyst (reusable). Quench filtrate with water.
-
Yield Expectation: ~90% Conversion. Isomer ratio up to 85:15 (para:ortho).
Module 3: Troubleshooting & FAQs
Q1: My para-isomer yield is stuck at 60%. How do I improve this?
Diagnosis: This is the statistical limit of non-catalyzed nitration due to the steric bulk of the isobutyl group not being sufficient to fully block the ortho positions. Solution:
-
Switch to Protocol B (Zeolite): The shape-selectivity of the catalyst is the only reliable way to push the ratio beyond 70:30.
-
Lower Temperature: In Protocol A, reducing temp to -15°C can marginally improve selectivity but slows kinetics.
Q2: I am detecting significant "Dinitro" impurities.
Diagnosis: The reaction is being pushed too far (over-reaction) or the temperature is spiking. Solution:
-
Stoichiometry Control: Ensure
is not in large excess (>1.1 eq). -
Quench Timing: Do not stir overnight. Quench immediately upon disappearance of starting material.
-
Heat Management: Use a jacketed reactor or slower addition rates to prevent exotherms.
Q3: How do I separate the ortho and para isomers?
Diagnosis: Isomers have similar boiling points, making simple distillation difficult. Solution:
-
Fractional Distillation: Requires a high reflux ratio and a good column (Vigreux or Spinning Band). The ortho isomer generally boils slightly lower.
-
Selective Crystallization: 1-Isobutyl-4-nitrobenzene has a higher melting point (~10-15°C) than the ortho isomer (liquid at low temp).
-
Method: Cool the crude mixture to -20°C in methanol or hexane. The para isomer should crystallize out.
-
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose yield issues in real-time.
Figure 2: Diagnostic decision tree for nitration yield issues.
References
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.
- Context: Establishes the efficacy of Zeolite and acetic anhydride for high regioselectivity in alkylbenzene nitr
- Olah, G. A., et al. (1978). Nitration of Aromatics. Nitration: Methods and Mechanisms.
-
ChemicalBook. (2025). 1-Isobutyl-4-nitrobenzene Properties and Safety.
- Context: Verification of physical properties (Boiling point, Melting point)
-
PubChem. (2025). 1-(2-Methylpropyl)-4-nitrobenzene Compound Summary.
- Context: Structural data and synonym verification for d
Technical Support Center: Isobutylbenzene Nitration Process
Ticket ID: IBB-NIT-004 Subject: Optimization of Regioselectivity and Impurity Management in Isobutylbenzene Nitration Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Reaction Context
User Query: "We are observing inconsistent yields and higher-than-expected levels of byproducts during the nitration of isobutylbenzene. Specifically, the ortho-isomer content is fluctuating, and we are seeing an unknown acidic impurity.[1] We need a protocol to stabilize the Para:Ortho ratio and minimize side reactions."
Technical Context: The nitration of isobutylbenzene is a classic Electrophilic Aromatic Substitution (EAS). The isobutyl group is an activating, ortho-/para-directing group . However, unlike simple toluene nitration, the steric bulk of the isobutyl group plays a critical role in suppressing ortho-substitution. The target molecule is typically 1-isobutyl-4-nitrobenzene (para-isomer), a key intermediate in various synthesis pathways (including analogues of Ibuprofen).[1]
The Core Challenge: Balancing reactivity (to ensure conversion) against selectivity (to favor para and prevent oxidation).
Root Cause Analysis: Side Reactions & Impurities[1]
The following diagram illustrates the competing pathways your team is likely encountering.
Figure 1: Reaction network showing the competition between regioselective nitration, polynitration, and benzylic oxidation.[1][2][3][4][5]
Troubleshooting Guide: Specific Issues
Issue A: "The Ortho-Isomer content is too high (>25%)."
Diagnosis:
While the isobutyl group is bulky, it is not as sterically demanding as a tert-butyl group. The methylene (
Corrective Actions:
-
Temperature Suppression: Nitration is exothermic.[1] If the internal temperature spikes >15°C during addition, the kinetic energy overcomes the steric barrier, increasing ortho-substitution.
-
Protocol: Maintain addition temperature between 0°C and 5°C .
-
-
Solvent Dielectric Effect: Using a solvent like Acetic Anhydride (
) can increase the effective size of the nitrating species (forming acetyl nitrate), which is bulkier than the naked nitronium ion, further favoring the para position.
Issue B: "We are seeing a white solid precipitate that is acidic."
Diagnosis: This is likely 4-nitrobenzoic acid (or benzoic acid).[1]
-
Mechanism: Benzylic Oxidation .[1] The benzylic carbon (the
attached to the ring) is susceptible to oxidation by nitric acid, especially if the acid concentration drops (becoming more oxidizing and less nitrating) or if the temperature is too high. -
Note: Unlike tert-butylbenzene (which has no benzylic hydrogens and resists oxidation), isobutylbenzene is vulnerable.[1]
Corrective Actions:
-
Acid Concentration: Ensure you are using Concentrated
(65-70%) mixed with Concentrated (98%) .[1] Avoid dilute nitric acid, which acts more as an oxidizer than a nitrating agent.[1] -
Quench Timing: Do not let the reaction stir overnight. Once the substrate is consumed (monitor via TLC/HPLC), quench immediately. Prolonged exposure to the acid mix promotes oxidation.
Issue C: "The product has a lower melting point than expected."
Diagnosis: This suggests the presence of 2,4-dinitroisobutylbenzene .
-
Mechanism: The nitro group is deactivating, so the product is less reactive than the starting material.[6] However, if you use a large excess of Nitric Acid (>1.5 eq) or heat the reaction >50°C, the second nitration will occur meta to the first nitro group (but ortho/para to the alkyl group).
Corrective Actions:
-
Stoichiometry Control: Use a strict 1.05 to 1.10 equivalent ratio of
to Isobutylbenzene. -
Thermal Cutoff: Never exceed 20°C during the post-addition stir.
The "Golden Batch" Protocol
This protocol is designed to maximize the Para isomer while suppressing oxidation.
Reagents:
-
Isobutylbenzene (1.0 eq)[1]
- (70%, 1.1 eq)[1]
- (98%, 1.5 eq)[1]
-
Dichloromethane (DCM) or Acetic Anhydride (Solvent)[1]
Step-by-Step Workflow:
-
Preparation of Nitrating Mix:
-
Substrate Setup:
-
Controlled Addition:
-
Add the Mixed Acid solution to the substrate over 30-60 minutes.
-
CRITICAL: Internal temperature must NOT exceed 5°C .
-
-
Reaction Phase:
-
Quench & Workup:
-
Purification (Isomer Separation):
-
The crude oil contains ~75% Para, ~20% Ortho.
-
Method:Fractional Distillation or Crystallization .[1] The para-isomer has a significantly higher melting point and symmetry than the ortho-isomer. Cooling the oil (sometimes in pentane/hexane) often precipitates the pure para solid.
-
Data Summary: Impurity Profile
| Component | Retention Time (Rel) | Origin | Control Strategy |
| p-Nitroisobutylbenzene | 1.00 | Target Product | N/A |
| o-Nitroisobutylbenzene | ~0.92 | Regio-isomer | Low Temp (<5°C), Steric Solvent |
| m-Nitroisobutylbenzene | ~0.95 | Electronic Effect | Negligible (<2%) naturally |
| 2,4-Dinitroisobutylbenzene | >1.50 | Over-nitration | Limit HNO3 eq to 1.1; Keep T < 20°C |
| p-Nitrobenzoic Acid | <0.50 (Polar) | Oxidation | Avoid dilute HNO3; Quench promptly; NaHCO3 wash |
References
-
Mechanism of Nitration: Clark, J. (2000).[1] The Mechanism for the Nitration of Benzene. Chemguide. Available at: [Link][1]
-
Isomer Ratios in Alkylbenzenes: Olah, G. A., & Kuhn, S. J. (1962).[1] Aromatic Substitution.[1][3][6] X. Nitration of Alkylbenzenes. Journal of the American Chemical Society. (General reference for steric effects in alkylbenzene nitration).
-
Benzylic Oxidation: Lumen Learning. Oxidation of Aromatic Compounds. Organic Chemistry II. Available at: [Link]
-
Nitration Methodology: Org. Synth. 1928, 8, 12; Coll.[1] Vol. 1, p.123 (General procedure adapted for alkylbenzenes). Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Isobutyl-4-nitrobenzene Synthesis & Purification
The following technical guide addresses the purification of 1-Isobutyl-4-nitrobenzene (also known as p-nitroisobutylbenzene or PNB), a critical intermediate in the synthesis of Ibuprofen and other aryl-propionic acid derivatives.
Executive Summary
The nitration of isobutylbenzene is an electrophilic aromatic substitution controlled largely by steric hindrance. While the bulky isobutyl group favors the para position (selectivity ~60-70%), the formation of 1-Isobutyl-2-nitrobenzene (ortho-isomer) is chemically unavoidable without specific catalytic direction.
This guide provides a self-validating workflow to isolate the para-isomer from the ortho-isomer, unreacted starting material, and dinitro- species. Note that unlike many nitro-aromatics, 1-Isobutyl-4-nitrobenzene has a low melting point (~ -34°C), rendering standard room-temperature crystallization ineffective. Vacuum Fractional Distillation is the primary purification vector.
Module 1: The Impurity Profile (Root Cause Analysis)
Before attempting purification, you must characterize your crude mixture. The nitration of isobutylbenzene typically yields the following distribution:
| Component | Approx. BP (at 760 mmHg) | Approx.[1] BP (at 3 mmHg) | Nature | Origin |
| Isobutylbenzene | 172.8°C | ~40°C | Liquid | Unreacted Starting Material |
| 1-Isobutyl-2-nitrobenzene (ortho) | ~260-265°C | ~115-120°C | Liquid | Kinetic Byproduct (Major Impurity) |
| 1-Isobutyl-4-nitrobenzene (para) | 272°C | 125-126°C | Liquid | Target Product |
| Dinitro-isobutylbenzenes | >300°C | >150°C | Solid/Residue | Over-nitration (Thermodynamic) |
| Oxidation Byproducts | N/A | N/A | Acidic | Benzoic acid derivatives (if temp >20°C) |
Visualizing the Reaction Pathway
The following diagram illustrates the divergence points where impurities are introduced.
Figure 1: Electrophilic aromatic substitution pathway showing the origin of isomeric impurities.
Module 2: Troubleshooting & Purification Protocols
FAQ 1: "My crude mixture is acidic and dark. How do I prepare it for distillation?"
The Issue: Residual mixed acid (HNO₃/H₂SO₄) and oxidative byproducts (carboxylic acids) can catalyze decomposition during distillation, leading to "tarring" or explosion risks.
The Protocol (Chemical Wash):
-
Quench: Pour the reaction mixture over crushed ice. Separate the organic layer.[2][3][4][5]
-
Acid Removal: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.
-
Why? This converts any benzoic acid byproducts (formed by oxidation of the isobutyl chain) into water-soluble salts, removing them from the organic phase.
-
-
Neutralization: Wash with brine (saturated NaCl) to neutral pH.
-
Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄). Filter.
-
Strip Solvent: Remove any extraction solvent (e.g., DCM) via rotary evaporation.
FAQ 2: "I cannot separate the ortho and para isomers. They co-distill."
The Issue: The boiling point difference (
The Protocol (High-Efficiency Vacuum Fractionation): You require a fractionation column to increase the number of theoretical plates.
Equipment Setup:
-
Column: Vigreux column (minimum 30cm) or a packed column (glass helices/wire mesh).
-
Vacuum: High vacuum pump capable of stable 1–3 mmHg .
-
Head: Fractionating head with reflux control.
Step-by-Step Distillation Guide:
-
Degassing: Slowly lower pressure to remove unreacted Isobutylbenzene (Fore-run). This will come off easily at low temperatures (~40°C at 3 mmHg).
-
The Transition (Ortho Cut): Increase mantle temp. The first major fraction is the ortho-isomer.
-
Indicator: Refractive Index (RI) or GC monitoring. The ortho isomer typically has a slightly lower RI than the para.
-
-
The Intermediate Cut: As the vapor temp rises from ~118°C to ~124°C (at 3 mmHg), collect this "mixed fraction" separately. Do not combine with main product.
-
The Product Cut (Para): Collect the fraction boiling steadily at 125–126°C (at 3 mmHg) .
-
Validation: Purity should be >95% by GC.
-
FAQ 3: "Why can't I just crystallize the product?"
The Issue: Unlike solid nitro-aromatics (e.g., p-nitrobenzoic acid), 1-Isobutyl-4-nitrobenzene is a liquid at room temperature (MP: -34°C).
The Solution (Low-Temperature Crystallization - Optional): If distillation does not yield sufficient purity (>98%), you can use Melt Crystallization at low temperatures, though this is operationally demanding.
-
Cool the distilled para-rich fraction to -40°C (using dry ice/acetonitrile bath).
-
The para-isomer will crystallize; the ortho-isomer (eutectic impurity) remains liquid.
-
Filter rapidly using a jacketed cold funnel.
Module 3: Diagnostic Decision Tree
Use this logic flow to determine the correct purification step based on your current impurity profile.
Figure 2: Decision matrix for purification methodology based on scale and impurity type.
Module 4: Analytical Validation (Self-Validating System)
Do not rely on boiling point alone. Vacuum fluctuations can shift readings. Use these methods to validate fractions:
1. Gas Chromatography (GC-FID/MS):
-
Column: DB-5 or equivalent non-polar capillary column.
-
Method: Isocratic or slow ramp.
-
Order of Elution:
-
Isobutylbenzene (Fastest)
-
Ortho-nitro isomer
-
Meta-nitro isomer (Trace)
-
Para-nitro isomer (Target)
-
2. 1H-NMR Spectroscopy:
-
Differentiation: Look at the aromatic region.
-
Para: Symmetric AA'BB' system (two doublets, approx 7.5 - 8.2 ppm).
-
Ortho: Complex splitting pattern (ABCD) due to lack of symmetry and proximity of the nitro group to the isobutyl chain.
-
References
-
PubChem. (2025).[6] Compound Summary: 1-Isobutyl-4-nitrobenzene (CID 82560). National Library of Medicine. Retrieved from [Link]
-
LookChem. (2025).[1] Physical Properties of 1-Isobutyl-4-nitrobenzene including Melting Point. Retrieved from [Link][1]
- Baddar, F. G., et al. (1955). Nitration of alkylbenzenes. Journal of the Chemical Society.
- US Patent 4,992,594. (1991). Process for preparing ibuprofen. (Describes the downstream processing and importance of isomer purity).
Sources
- 1. lookchem.com [lookchem.com]
- 2. youtube.com [youtube.com]
- 3. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 6. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Isobutyl-4-nitrobenzene
Welcome to the dedicated technical support guide for the synthesis and optimization of 1-isobutyl-4-nitrobenzene. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and robust protocols for this important synthesis.
Overview of Synthetic Strategies
The synthesis of 1-isobutyl-4-nitrobenzene is primarily approached via two distinct electrophilic aromatic substitution pathways. The choice between these routes depends critically on starting material availability, desired purity, and scalability.
-
Route A: Nitration of Isobutylbenzene: This is the most direct and common method. It involves the electrophilic substitution of a nitro group onto the isobutylbenzene ring. The isobutyl group is an ortho-, para-director, making this a viable route to the desired para-isomer.
-
Route B: Friedel-Crafts Alkylation of Nitrobenzene: This route involves alkylating nitrobenzene with an isobutylating agent (e.g., isobutyl halide or isobutene) in the presence of a Lewis acid catalyst. However, this method is fraught with significant challenges. The nitro group is a powerful deactivating group, making the benzene ring much less nucleophilic and resistant to Friedel-Crafts reactions.[1][2][3] In fact, nitrobenzene is often used as a solvent for Friedel-Crafts reactions due to its low reactivity.[1][3]
Recommendation: Due to the severe limitations of the Friedel-Crafts alkylation on a strongly deactivated ring, Route A (Nitration of Isobutylbenzene) is the recommended and more practical synthetic strategy. This guide will focus primarily on optimizing and troubleshooting this pathway.
Troubleshooting Guide: Nitration of Isobutylbenzene
This section addresses common issues encountered during the nitration of isobutylbenzene in a question-and-answer format.
Q1: My yield of 1-isobutyl-4-nitrobenzene is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reactant quality. Let's break down the primary factors:
-
Inadequate Nitrating Agent Strength: The electrophile in this reaction is the nitronium ion (NO₂⁺).[4] Its generation from nitric acid is catalyzed by a strong dehydrating acid, typically concentrated sulfuric acid.[4] If your sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or the ratio of H₂SO₄ to HNO₃ is incorrect, the equilibrium concentration of the nitronium ion will be too low for an efficient reaction.
-
Solution: Use fresh, concentrated (98%) sulfuric acid and high-purity nitric acid (70%). The nitrating mixture should be prepared carefully by adding the nitric acid slowly to the sulfuric acid in an ice bath to control the exotherm.
-
-
Poor Temperature Control: Aromatic nitration is a highly exothermic reaction.[5] If the temperature rises uncontrollably (typically above 10-15°C for this reaction), the rate of side reactions, particularly the formation of dinitrated byproducts and oxidation of the alkyl side chain, increases dramatically.
-
Solution: Maintain strict temperature control throughout the addition of isobutylbenzene to the nitrating mixture. Use an ice-salt bath or a cryocooler to keep the temperature between 0-5°C. Monitor the internal temperature continuously with a thermometer.
-
-
Insufficient Reaction Time or Quenching Issues: The reaction may not have proceeded to completion. Conversely, letting the reaction stir for too long at a higher temperature can promote side product formation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a hexane/ethyl acetate mixture (e.g., 95:5). The product, being more polar than the starting material, will have a lower Rf value. Once the starting material spot has disappeared or is minimal, the reaction can be quenched by slowly pouring the reaction mixture over crushed ice.
-
Q2: I am observing significant amounts of the ortho- and meta-isomers in my product mixture. How can I improve the para-selectivity?
A2: Achieving high regioselectivity is key. While the isobutyl group is ortho-, para-directing, the isomer distribution is influenced by both electronic and steric factors.[6]
-
Steric Hindrance: The bulky isobutyl group sterically hinders the approach of the electrophile to the ortho positions.[6] This inherent property favors the formation of the para-isomer.
-
Reaction Temperature: Higher temperatures can provide the nitronium ion with enough kinetic energy to overcome the steric barrier at the ortho position, leading to a decrease in para-selectivity.
-
Solution: As with yield, maintaining a low reaction temperature (0-5°C) is crucial for maximizing the steric effect and favoring para-substitution.
-
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating systems can offer different selectivities. For instance, using a solid acid catalyst with a shape-selective pore structure can enhance para-selectivity.[7] Another approach involves using dinitrogen pentoxide (N₂O₅) which can also lead to higher para-isomer yields under milder conditions.[7]
-
Solution: For most lab-scale syntheses, optimizing the mixed acid conditions is the most practical approach. For process development, exploring alternative nitrating agents like N₂O₅ with a zeolite catalyst could be beneficial for improving the p/o ratio.[7]
-
Q3: My final product is contaminated with dinitrated compounds. How do I prevent their formation and remove them?
A3: Dinitration occurs because the initial product, 1-isobutyl-4-nitrobenzene, can undergo a second nitration. The nitro group is deactivating, but the alkyl group is activating, so under harsh conditions, a second substitution is possible.
-
Prevention:
-
Stoichiometry: Use a slight excess of isobutylbenzene relative to nitric acid, or at most, a 1:1 molar ratio. Using an excess of the nitrating agent will strongly favor dinitration.
-
Temperature Control: As mentioned, high temperatures promote secondary reactions. Keep the reaction cold.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed.
-
-
Removal:
-
Column Chromatography: Dinitrated products are significantly more polar than the desired mononitrated product. They can be effectively separated using silica gel column chromatography. A gradient elution starting with pure hexane and gradually increasing the proportion of ethyl acetate or dichloromethane will elute the less polar 1-isobutyl-4-nitrobenzene first.
-
Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be an effective purification method, as the dinitrated impurities will have different solubility profiles.
-
Q4: I am having trouble with the work-up procedure. The separation of layers is poor, and I'm concerned about residual acid.
A4: A clean work-up is essential for obtaining a pure product.
-
Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat. Never add water or ice to the concentrated acid mixture, as this can cause dangerous splashing.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the product into a non-polar organic solvent like dichloromethane (DCM) or diethyl ether. Perform at least two to three extractions to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Water: To remove the bulk of the diluted acid.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining traces of acid. Be cautious, as this will generate CO₂ gas, so vent the separatory funnel frequently. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Brine (saturated NaCl solution): To remove excess water from the organic layer and help break up any emulsions.
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for this reaction? A: This reaction involves highly corrosive and reactive materials.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: The reaction must be performed in a well-ventilated chemical fume hood. Nitration reactions can produce toxic nitrogen dioxide (NO₂) gas, which appears as reddish-brown fumes.
-
Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always add acid to water (or in this case, nitric acid to sulfuric acid), never the other way around. Have a sodium bicarbonate solution ready to neutralize any spills.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath and monitor the temperature closely to prevent the reaction from running away.
Q: Can I use a different alkylating agent for the Friedel-Crafts route, for instance, isobutanol or isobutene? A: While alcohols and alkenes can be used in Friedel-Crafts alkylations with a strong protic acid or Lewis acid, the fundamental problem remains: the nitrobenzene ring is strongly deactivated and will not undergo the reaction under standard conditions.[8][9] Attempting to force the reaction with higher temperatures or stronger catalysts will likely lead to decomposition and undesirable side reactions rather than the desired product.
Q: What is the expected isomer distribution for the nitration of isobutylbenzene? A: While the exact ratio depends on the reaction conditions, for alkylbenzenes, the para isomer is generally favored over the ortho isomer due to sterics.[6] For isobutylbenzene, the bulky nature of the isobutyl group will significantly hinder ortho attack. You can expect a high para to ortho ratio, with the meta isomer being a very minor product.
| Isomer | Expected Distribution | Rationale |
| para | Major Product | Electronically favored and sterically accessible. |
| ortho | Minor Product | Electronically favored but sterically hindered by the bulky isobutyl group.[6] |
| meta | Trace Product | Electronically disfavored. |
Q: What analytical techniques are best for characterizing the final product? A: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the substitution pattern (ortho, meta, or para). The para-isomer will show a characteristic AA'BB' splitting pattern for the aromatic protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying the molecular weight of the product and any byproducts.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the nitro group (strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the aromatic ring.
Detailed Experimental Protocol (Nitration of Isobutylbenzene)
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
Reagents:
-
Isobutylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Slowly, dropwise, add concentrated nitric acid while maintaining the internal temperature below 10°C. Stir the mixture for 15 minutes at 0-5°C.
-
Nitration: Slowly add isobutylbenzene dropwise to the cold nitrating mixture. The rate of addition should be controlled to keep the internal temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor its progress by TLC (e.g., 95:5 Hexane:Ethyl Acetate).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, then with saturated NaHCO₃ solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to separate the isomers and any dinitrated byproducts.
Visual Diagrams
Reaction Mechanism: Nitration of Isobutylbenzene
Caption: Mechanism for the nitration of isobutylbenzene.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Friedel-Crafts Alkylation - Organic Chemistry Portal. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. Available at: [Link]
-
Optimization of conditions for the FC alkylation - ResearchGate. Available at: [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PubMed Central. Available at: [Link]
-
Why doesn't nitrobenzene undergo Friedel–Crafts reactions? - Quora. Available at: [Link]
-
Nitration of Benzene Using Mixed Oxide Catalysts - SciSpace. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. Available at: [Link]
-
Ch12: Electrophilic aromatic substitution questions - University of Calgary. Available at: [Link]
-
Nitration, Friedel Crafts Alkylation, and Friedel Crafts Acylation - YouTube. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - YouTube. Available at: [Link]
-
Characteristics of Specific Substitution Reactions of Benzenes - Chemistry LibreTexts. Available at: [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents.
-
Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange. Available at: [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution - PubMed Central. Available at: [Link]
-
Nitration and Sulfonation of Benzene - Chemistry LibreTexts. Available at: [Link]
-
1-Isobutyl-4-nitrobenzene - LookChem. Available at: [Link]
-
Friedel-Crafts reactions with Deactivating groups - Reddit. Available at: [Link]
-
How to remove nitrobenzene from a reaction? - ResearchGate. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. Available at: [Link]
-
4-Isopropylnitrobenzene - PubChem. Available at: [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes - New Journal of Chemistry. Available at: [Link]
-
Purification and characterization of nitrobenzene nitroreductase - PubMed Central. Available at: [Link]
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide - ResearchGate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Isobutylbenzene
Welcome to the technical support center for the Friedel-Crafts acylation of isobutylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial chemical transformation. The synthesis of 4'-isobutylacetophenone, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, relies on this reaction.[1] Low yields can significantly impact research timelines and production costs. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation of isobutylbenzene is resulting in a very low yield or no product at all. What are the most likely causes?
Several factors can contribute to a low or nonexistent yield in a Friedel-Crafts acylation. Here's a breakdown of the most common culprits, starting with the most critical:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst. It is imperative to use strictly anhydrous conditions.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3] This is because the ketone product forms a stable complex with the catalyst, effectively taking it out of the reaction cycle.[3][4] Using less than a full equivalent of the catalyst is a common reason for incomplete conversion.
-
Poor Reagent Quality: The purity of your isobutylbenzene, acylating agent (e.g., acetyl chloride or acetic anhydride), and solvent is critical.[2] Impurities can lead to undesirable side reactions and lower the yield of your desired product.
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in the success of the reaction.[2][5] While some reactions proceed at room temperature, others may need cooling to control exothermic reactions or heating to overcome the activation energy. Excessively high temperatures can promote side reactions and decomposition.[2] For the acylation of isobutylbenzene, temperatures below 0°C, and even as low as -10°C to -30°C, can improve selectivity for the desired para-isomer and increase overall yield.[6][7]
Q2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution than Friedel-Crafts alkylation, the formation of multiple products can still occur.[2] Here's why:
-
Isomer Formation: The acylation of isobutylbenzene can theoretically produce ortho, meta, and para isomers. The isobutyl group is an ortho-para directing group. Running the reaction at lower temperatures, for instance below -10°C, has been shown to significantly favor the formation of the desired 4'-isobutylacetophenone (para isomer).[6][7]
-
Side Reactions: Impurities in the starting materials or suboptimal reaction conditions can lead to various side reactions. For example, if your acylating agent is contaminated, you may see byproducts from the acylation of those impurities.
Q3: How can I be sure my reagents and glassware are anhydrous?
Ensuring anhydrous conditions is paramount for a successful Friedel-Crafts acylation. Here are some best practices:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or flame-dried under a vacuum immediately before use. Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas like nitrogen or argon.
-
Solvents: Use freshly opened bottles of anhydrous solvents. If you are unsure of the quality, solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere. Dichloromethane and nitrobenzene are common solvents for this reaction.[1]
-
Reagents: Use high-purity, anhydrous reagents. Aluminum chloride should be a fine, white to pale-yellow powder. If it appears clumpy or discolored, it has likely been exposed to moisture.[8] Acetyl chloride should be a clear, colorless liquid.[8]
Q4: What is the correct order of addition for the reagents?
The order of addition is crucial for controlling the reaction and maximizing yield. A standard and effective procedure is as follows:
-
Charge the reaction flask with the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃) under an inert atmosphere.
-
Cool the suspension to the desired temperature (e.g., 0°C).[1]
-
Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred suspension.[1] This initial step forms the reactive acylium ion.
-
After the formation of the acylium ion is complete, add the isobutylbenzene dropwise while maintaining the reaction temperature.[1]
Adding the reagents in this order helps to control the exothermic reaction between the Lewis acid and the acylating agent and ensures that the acylium ion is readily available to react with the isobutylbenzene.
Q5: My reaction seems to have worked, but I'm losing a lot of product during the workup. What are some best practices for the workup and purification?
A proper workup procedure is critical for isolating your product and achieving a good yield. Here are the key steps and considerations:
-
Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a beaker of crushed ice, often containing concentrated hydrochloric acid.[1][2] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. This process is highly exothermic and should be done with vigorous stirring in a well-ventilated fume hood.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer one or more times with a suitable solvent (e.g., dichloromethane) to recover any dissolved product.[1][2]
-
Washing: Combine the organic layers and wash them sequentially with a dilute acid solution (if not already quenched with acid), water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.[1][2]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.[1][2]
-
Purification: The crude 4'-isobutylacetophenone can be purified by vacuum distillation or column chromatography to obtain the final, high-purity product.[1]
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Isobutylbenzene
This protocol is a general guideline. Molar ratios and reaction times may need to be optimized for your specific setup.
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.[1]
-
Acylium Ion Formation: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C.[1]
-
Substrate Addition: After the addition of acetyl chloride is complete, add isobutylbenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 5°C.[1]
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
-
Isolation and Purification:
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Isobutylbenzene
| Parameter | Traditional Method (AlCl₃) | Modern Method (Zeolite) |
| Acylating Agent | Acetyl chloride | Acetic anhydride |
| Catalyst | Aluminum chloride (AlCl₃) | Zeolite Beta |
| Solvent | Dichloromethane, Nitrobenzene | Solvent-free or 1,2-dichloroethane |
| Temperature | -30°C to 0°C[1] | 60°C to 165°C[1] |
| Reaction Time | 1 - 4 hours[1] | 2 - 24 hours[1] |
| Molar Ratio (IBB:Acylating Agent) | 1.1 - 2.0 : 1[1] | 2 : 1[1] |
| Catalyst Loading | >1 equivalent[1] | Catalytic amount[1] |
| Typical Yield | High | Up to 72% conversion, 94% selectivity for 4'-IBA[1] |
Visualizations
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation of Isobutylbenzene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
- Google Patents. (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]
-
Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 8. websites.umich.edu [websites.umich.edu]
Preventing polysubstitution in the nitration of isobutylbenzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the nitration of isobutylbenzene. It addresses common challenges, particularly the prevention of polysubstitution, by explaining the underlying chemical principles and offering practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting significant amounts of dinitro-isobutylbenzene in my reaction?
A1: Polysubstitution, specifically dinitration, is a common issue in the nitration of activated aromatic rings like isobutylbenzene. The initial mononitration product is still susceptible to further nitration because the alkyl group is an activator. Several factors can exacerbate this issue:
-
Reaction Temperature: Higher temperatures increase the reaction rate, often favoring multiple substitutions.[1][2] Nitration is an exothermic reaction, and poor temperature control can lead to localized heating, further promoting polysubstitution.
-
Concentration of Nitrating Agent: Using a high concentration of the nitrating mixture (typically nitric acid and sulfuric acid) increases the concentration of the highly reactive nitronium ion (NO₂⁺), driving the reaction towards polysubstitution.[3]
-
Reaction Time: Extended reaction times can allow for the slower, secondary nitration of the mononitrated product to occur to a greater extent.
Q2: What is the expected isomer distribution for the mononitration of isobutylbenzene?
A2: The isobutyl group is an ortho, para-director due to its electron-donating nature, which stabilizes the carbocation intermediate at these positions.[4][5] Therefore, you should expect to form primarily a mixture of ortho-nitroisobutylbenzene and para-nitroisobutylbenzene. However, the bulky nature of the isobutyl group creates steric hindrance at the ortho position, which generally favors the formation of the para isomer.[6] The exact ratio can be influenced by reaction conditions.
Q3: Can I use a milder nitrating agent to improve selectivity for mononitration?
A3: Yes, employing milder nitrating agents is an effective strategy to enhance selectivity. The standard concentrated nitric acid/sulfuric acid mixture is highly reactive. Alternatives include:
-
Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, this reagent is less aggressive and can provide better control.
-
N-Nitro compounds: Reagents like N-nitropyrazole can offer controlled nitration under milder conditions.[7]
-
Metal nitrates: Certain metal nitrates, such as bismuth subnitrate in the presence of thionyl chloride, have been shown to be effective for selective mononitration of aromatic compounds.[8]
Troubleshooting Guide: Preventing Polysubstitution
This section provides a question-and-answer format to troubleshoot specific experimental issues related to polysubstitution in the nitration of isobutylbenzene.
Issue 1: My reaction is producing more than 20% dinitrated product despite my efforts to control the temperature.
Q: I'm running the reaction in an ice bath, but I'm still observing significant dinitration. What else can I do to control the reaction exotherm and improve selectivity?
A: While an ice bath is a good start, several other factors can be optimized for better temperature control and selectivity:
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the isobutylbenzene solution is critical. This ensures that the heat generated can be effectively dissipated by the cooling bath, preventing localized temperature spikes.
-
Efficient Stirring: Vigorous stirring is essential to maintain a homogenous temperature throughout the reaction mixture. Inadequate stirring can lead to "hot spots" where polysubstitution is more likely to occur.
-
Dilution: Conducting the reaction in a suitable inert solvent can help to moderate the reaction by dissipating heat more effectively.
Recommended Protocol Adjustments:
| Parameter | Standard Condition | Recommended Adjustment for Mononitration | Rationale |
| Temperature | 0-10 °C | Maintain strictly between -5 to 0 °C | Lower temperatures significantly decrease the rate of the second nitration.[9] |
| Addition Rate | Rapid addition | Slow, dropwise addition over 30-60 minutes | Minimizes exothermic spikes and allows for better temperature control. |
| Stirring | Moderate | Vigorous, overhead stirring | Ensures uniform temperature and concentration gradients. |
Issue 2: I'm trying to favor the para isomer, but I'm getting a nearly 1:1 mixture of ortho and para products.
Q: How can I increase the yield of the para-nitroisobutylbenzene over the ortho isomer?
A: The steric bulk of the isobutyl group naturally favors the formation of the para isomer.[6] To further enhance this selectivity, you can manipulate the steric environment of the reaction:
-
Bulky Nitrating Agent: While not a standard approach, using a bulkier nitrating agent could theoretically increase steric hindrance at the ortho position. However, modifying the substrate is often more practical.
-
Alternative Synthetic Route: A more reliable method to achieve high para selectivity is to use a "blocking group" strategy or an alternative reaction sequence like Friedel-Crafts acylation followed by nitration.
Workflow for High Para-Selectivity via Friedel-Crafts Acylation:
Caption: Workflow for para-selective nitration.
Explanation of the Workflow:
-
Friedel-Crafts Acylation: Isobutylbenzene is first acylated, typically with acetyl chloride and a Lewis acid catalyst like aluminum chloride.[10] The bulky acyl group will predominantly add to the para position due to the steric hindrance of the isobutyl group at the ortho positions.
-
Nitration: The resulting p-isobutylacetophenone is then nitrated. The acetyl group is an electron-withdrawing group and a meta-director. This directs the incoming nitro group to the position meta to the acetyl group (and ortho to the isobutyl group).
-
Reduction: The ketone is then reduced to an alkyl group using a reaction like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the desired p-nitroisobutylbenzene.[11]
Issue 3: My reaction is not going to completion, and I have a significant amount of starting material left.
Q: I've lowered the temperature to -10 °C to prevent polysubstitution, but now the reaction is very slow and incomplete. How can I drive the reaction to completion without increasing dinitration?
A: This is a classic optimization problem between reactivity and selectivity. Here's a systematic approach:
-
Verify Reagent Quality: Ensure that your nitric and sulfuric acids are concentrated and have not absorbed significant amounts of water, which can reduce the formation of the nitronium ion.
-
Incremental Temperature Increase: After the initial slow addition of the nitrating agent at a low temperature, you can allow the reaction to slowly warm up. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A slight increase in temperature (e.g., to 0-5 °C) for a defined period might be sufficient to drive the reaction to completion without a significant increase in byproducts.
-
Extended Reaction Time at Low Temperature: Instead of increasing the temperature, you can extend the reaction time at the lower temperature. While this may seem counterintuitive, the activation energy for the second nitration is generally higher, so keeping the temperature low will disproportionately slow down the undesired reaction.
Experimental Protocol: Selective Mononitration of Isobutylbenzene
This protocol is designed to maximize the yield of mononitrated products while minimizing dinitration.
Materials:
-
Isobutylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable inert solvent)
-
Ice-salt bath
-
Magnetic stirrer or overhead stirrer
-
Dropping funnel
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve isobutylbenzene in dichloromethane.
-
Cooling: Cool the flask in an ice-salt bath to between -5 and 0 °C.
-
Prepare Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh.
-
Addition: Slowly add the nitrating mixture dropwise to the cooled isobutylbenzene solution over 30-60 minutes, ensuring the temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
Workup: Separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or distillation to separate the ortho and para isomers from any unreacted starting material and dinitrated byproducts.
Mechanism of Nitration and Polysubstitution:
Caption: Mechanism of nitration and polysubstitution.
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids.[12][13] This strong electrophile is then attacked by the electron-rich aromatic ring of isobutylbenzene to form a resonance-stabilized carbocation (arenium ion).[14] Subsequent deprotonation restores aromaticity and yields the mononitrated product. However, the mononitrated product is still activated enough to undergo a second nitration, leading to the dinitrated byproduct.[2]
References
-
Mechanism of Aromatic Nitration. (2019). YouTube. Retrieved from [Link]
-
Nitration of Benzene. Chemistry Steps. Retrieved from [Link]
-
Nitration of Benzene Mechanism Explained. Scribd. Retrieved from [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.Google Patents.
-
Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
- Controlling temperature of nitration reactions.Google Patents.
-
Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. Retrieved from [Link]
-
The Nitration of Benzene. Chemguide. Retrieved from [Link]
-
Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Retrieved from [Link]
-
A Level Chemistry Revision (Year 13) "Nitration of Benzene". (2023). YouTube. Retrieved from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
Ch12 : Electrophilic Aromatic Substitution. University of Calgary. Retrieved from [Link]
-
The Effect of Temperature on the Production of Nitrobenzene. ResearchGate. Retrieved from [Link]
-
Nitration. Wikipedia. Retrieved from [Link]
-
The Direction of the Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. Retrieved from [Link]
-
Ortho, Para, Meta. Chemistry Steps. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. PMC - NIH. Retrieved from [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]
-
Benzene Nitration and Friedel-Crafts Acylation. Reddit. Retrieved from [Link]
-
Ortho-para directors I. Khan Academy. Retrieved from [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. Retrieved from [Link]
-
Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Nitration of Benzene Using Mixed Oxide Catalysts. SciSpace. Retrieved from [Link]
-
Shouldnt it be B to lessen steric hindrance?!? Reddit. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Optimizing temperature for the synthesis of 1-Isobutyl-4-nitrobenzene
Topic: Optimizing Temperature for the Synthesis of 1-Isobutyl-4-nitrobenzene Reference ID: TSC-NIT-IBB-001 Status: Active / Verified
Introduction: The Critical Path to Ibuprofen
Welcome to the technical support hub for the nitration of isobutylbenzene. This transformation is the first and most critical step in the commercial synthesis of Ibuprofen (the Boots process). As a researcher or process chemist, your primary objective is to maximize the formation of the para-isomer (1-Isobutyl-4-nitrobenzene) while suppressing the ortho-isomer and preventing over-nitration.
This guide moves beyond basic textbook procedures to address the specific thermodynamic and kinetic challenges of this reaction.
Module 1: Critical Parameters & Temperature Logic
Q: Why is temperature control the single most important variable in this synthesis?
A: Temperature dictates the regioselectivity (ortho vs. para ratio) and the purity profile (mono- vs. di-nitration).
The isobutyl group (
-
Low Temperature (-10°C to 5°C): The reaction is under kinetic control . The system seeks the lowest energy transition state. The para position is sterically accessible and electronically favorable, leading to the highest para:ortho ratio.
-
High Temperature (>20°C): The system gains thermal energy, allowing it to overcome the higher activation energy barrier of the sterically crowded ortho position. This degrades selectivity. Furthermore, higher temperatures increase the oxidizing power of the mixed acid, leading to benzylic oxidation (tar formation) and dinitration.
Data Analysis: Temperature Impact on Selectivity
The following table summarizes the impact of temperature on product distribution during mixed-acid nitration.
| Parameter | Cryogenic (-10°C) | Optimized (0°C to 5°C) | Ambient (25°C) | Runaway (>50°C) |
| Reaction Rate | Slow (Risk of accumulation) | Ideal | Fast | Uncontrollable |
| Para-Isomer % | ~65-70% | ~60-65% | ~50-55% | <50% |
| Ortho-Isomer % | ~30% | ~35% | ~40% | >45% |
| Di-nitro Impurity | <0.1% | <0.5% | 2-5% | >10% (Hazard) |
| Byproducts | None | Minimal | Oxidation tars | Significant Tars |
Technical Insight: While lower temperatures favor the para isomer theoretically, going below -10°C can cause the reaction to stall. If reagents accumulate without reacting, a sudden warming can trigger a "thermal runaway" when the reaction finally kicks off. 0°C to 5°C is the safety-efficiency sweet spot.
Module 2: Standardized Experimental Protocol
Objective: Synthesis of 1-Isobutyl-4-nitrobenzene via Mixed Acid Nitration.
Reagents & Setup
-
Substrate: Isobutylbenzene (High purity, >99%).
-
Nitrating Agent: Mixed Acid (Concentrated
and 70% ). -
Solvent: Dichloromethane (DCM) or neat (industrial standard).
-
Cooling: Ice/Salt bath or Cryostat.
Step-by-Step Procedure
-
Preparation of Mixed Acid (Exothermic Step):
-
In a separate vessel, cool 1.2 equivalents of conc.
to 0°C. -
Slowly add 1.05 equivalents of conc.
dropwise. Do not let temp exceed 20°C. -
Why? Pre-mixing generates the active electrophile, the Nitronium ion (
), in a controlled manner.
-
-
Substrate Cooling:
-
Place isobutylbenzene in the main reactor. Cool to -5°C .
-
-
Controlled Addition (The Critical Phase):
-
Add the cold Mixed Acid to the isobutylbenzene dropwise .
-
CRITICAL LIMIT: Maintain internal temperature between 0°C and 5°C .
-
Troubleshooting: If temp spikes >10°C, stop addition immediately and increase stirring speed.
-
-
Digestion:
-
Once addition is complete, allow the mixture to stir at 0-5°C for 30 minutes .
-
Allow to slowly warm to 15°C for 1 hour to ensure consumption of starting material.
-
-
Quenching & Workup:
-
Pour the reaction mixture onto crushed ice (approx. 3x reaction volume).
-
Separate the organic layer. Wash with water, then 5%
(to remove acid), then brine. -
Dry over
and concentrate.
-
Module 3: Visualizing the Process
Diagram 1: Reaction Mechanism & Selectivity Logic
Caption: Reaction pathway showing the competition between the kinetically favored para-position and the sterically hindered ortho-position.
Module 4: Troubleshooting & FAQs
Scenario 1: Low Yield / High Starting Material
-
Symptom: TLC/GC shows significant unreacted isobutylbenzene after 2 hours.
-
Root Cause:
-
Temperature too low: Reaction kinetics are arrested below -10°C.
-
Phase Transfer Issue: Nitration is biphasic (organic substrate vs. aqueous acid). Poor stirring leads to poor mass transfer.
-
-
Fix:
-
Increase agitation speed (RPM).
-
Allow the reaction to warm to 15°C–20°C for the final 30 minutes.
-
Scenario 2: High Dinitro- Impurity
-
Symptom: GC-MS shows mass peak M+45 relative to product.
-
Root Cause:
-
Temperature Spike: Exotherm was not controlled during addition.
-
Excess Acid:
eq of was used.
-
-
Fix:
-
Strictly control addition rate.
-
Ensure the cooling bath has sufficient heat capacity (use dry ice/acetone if rapid cooling is needed, but monitor closely).
-
Scenario 3: Dark/Black Reaction Mixture
-
Symptom: The organic layer is black and tarry; yield is low.
-
Root Cause: Oxidation. The benzylic position (the
of the isobutyl group) is susceptible to oxidation by strong acids at high temperatures. -
Fix:
-
Your reaction got too hot (>25°C).
-
Check your nitric acid concentration (ensure it is not fuming nitric acid unless specified).
-
Module 5: Safety Decision Tree
Caption: Operational safety logic for controlling the exothermic nitration reaction.
References
-
Boots Pure Drug Co. (1968). Process for the preparation of 2-(4-isobutylphenyl)propionic acid. US Patent 3,385,857. Link
-
Olah, G. A., et al. (1978). Nitration of alkylbenzenes with nitronium salts. Proceedings of the National Academy of Sciences, 75(2). Link
-
Hanson, J. R. (2002). The synthesis of ibuprofen. Royal Society of Chemistry. Link
-
Clark, J. (2020). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Link
Technical Support Center: Catalyst Selection for the Hydrogenation of 1-Isobutyl-4-nitrobenzene
Welcome to our dedicated technical support guide for the catalytic hydrogenation of 1-isobutyl-4-nitrobenzene to produce the valuable intermediate, 4-isobutylaniline. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of catalyst selection, optimize reaction conditions, and troubleshoot common experimental hurdles. Our approach is grounded in established catalytic principles and extensive field experience to ensure you can achieve safe, efficient, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 1-isobutyl-4-nitrobenzene?
A1: The most frequently employed catalysts for the reduction of aromatic nitro groups, including 1-isobutyl-4-nitrobenzene, are heterogeneous catalysts based on noble metals or Raney Nickel. The primary candidates are:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity, selectivity, and cost-effectiveness among precious metal catalysts.[1][2]
-
Raney Nickel (Raney® Ni): A highly active, pyrophoric catalyst prepared by leaching aluminum from a nickel-aluminum alloy.[3] It is a cost-effective alternative to precious metal catalysts.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Known for their high activity and can sometimes offer different selectivity profiles compared to palladium.[4]
Q2: How does the isobutyl substituent affect the hydrogenation reaction?
A2: The alkyl isobutyl group is generally considered an electron-donating group. In the context of catalytic hydrogenation of the nitro group, this substituent is relatively inert and does not significantly electronically hinder the reduction. The steric bulk of the isobutyl group is moderate and typically does not impede the approach of the nitro group to the catalyst surface, especially with catalysts that have a high surface area. Under typical nitro group hydrogenation conditions, the isobutyl group is stable and does not undergo side reactions like hydrogenolysis.
Q3: What is the general reaction mechanism for the hydrogenation of 1-isobutyl-4-nitrobenzene?
A3: The hydrogenation of nitroarenes is believed to proceed through a complex series of steps on the catalyst surface. The generally accepted mechanism involves two main pathways: a direct route and a condensation route.
-
Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the amine.
-
Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then further hydrogenated to the final aniline product.
The accumulation of intermediates like hydroxylamines can be a safety concern as they can be thermally unstable.
Catalyst Selection and Comparison
Choosing the optimal catalyst is critical for achieving high yield, selectivity, and a favorable process economy. The following table provides a comparative overview of the most common catalysts for the hydrogenation of 1-isobutyl-4-nitrobenzene.
| Catalyst | Advantages | Disadvantages | Typical Conditions (for substituted nitroarenes) |
| 5-10% Pd/C | - High activity and selectivity- Good functional group tolerance- Relatively lower cost than Pt- Recyclable[5] | - Can be pyrophoric, especially when dry- Potential for over-reduction or debenzylation in sensitive substrates (not a concern for 1-isobutyl-4-nitrobenzene) | - Temp: 25-80 °C- Pressure: 1-10 atm H₂- Solvent: Methanol, Ethanol, Ethyl Acetate |
| Raney® Nickel | - High activity- Low cost- Effective for a wide range of reductions | - Highly Pyrophoric: Requires careful handling- Potential for catalyst leaching into the product- Can sometimes lead to lower selectivity | - Temp: 50-150 °C- Pressure: 10-100 atm H₂- Solvent: Ethanol, Methanol |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | - Very high activity- Can be effective where other catalysts fail | - Higher cost than Pd and Ni- May require higher pressures for optimal performance | - Temp: 25-100 °C- Pressure: 1-50 atm H₂- Solvent: Ethanol, Acetic Acid, Ethyl Acetate |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 1-Isobutyl-4-nitrobenzene using Pd/C
This protocol outlines a standard lab-scale procedure for the hydrogenation of 1-isobutyl-4-nitrobenzene using a Parr-type hydrogenation apparatus.
Materials:
-
1-Isobutyl-4-nitrobenzene
-
10% Palladium on Carbon (50% wet)
-
Ethanol (or Methanol)
-
Pressurized Hydrogen Gas Cylinder with Regulator
-
Parr Hydrogenation Apparatus (or similar)
-
Celite™ or other filter aid
-
Rotary Evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (Nitrogen or Argon).
-
Catalyst Charging: Under the inert atmosphere, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the reaction vessel. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of flammable solvent vapors. Handle with care in an inert atmosphere.[6]
-
Solvent and Substrate Addition: Add ethanol to the vessel to create a slurry with the catalyst. Then, add the 1-isobutyl-4-nitrobenzene.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the system with hydrogen gas 3-5 times to remove all inert gas and air.
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi). Begin stirring and, if necessary, heat the reaction to the target temperature (e.g., 40 °C). Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir.
-
Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filtered catalyst remains active and pyrophoric. Do not allow it to dry on the filter paper. Quench the catalyst-Celite™ mixture with water before disposal.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-isobutylaniline. Further purification can be achieved by distillation or chromatography if necessary.
Visualizing the Process
Reaction Pathway
Caption: Direct hydrogenation pathway of 1-isobutyl-4-nitrobenzene.
Troubleshooting Decision Tree
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. acs.org [acs.org]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Advanced Troubleshooting in Nitroaromatic Synthesis
Mission: To provide high-precision troubleshooting for researchers encountering yield, selectivity, or safety bottlenecks in electrophilic aromatic nitration.
Module 1: Safety & Thermal Management (Critical)
Current Status: Active Alert Risk Level: High (Thermal Runaway / Shock Sensitivity)
The "Red Oil" Phenomenon & Thermal Runaway
Issue: "My reaction mixture turned dark red/brown and the temperature is spiking despite cooling."
Diagnosis: You are likely experiencing the onset of a "Red Oil" phase decomposition. This occurs when nitrated by-products and dissolved nitrogen oxides (
Immediate Action:
-
Stop Dosing: Halt all reagent addition immediately.
-
Max Cooling: Ensure jacket cooling is fully active.
-
Quench Decision: If temperature rises
per minute, execute emergency quenching into a large excess of ice/water (if safe to do so) or evacuate.
Preventative Protocol:
-
Adiabatic Control: Never add nitric acid to the organic substrate all at once. The heat of mixing + heat of reaction can trigger instantaneous decomposition.
-
Washing: Thoroughly wash crude products with water and bicarbonate to remove dissolved acids and
species, which catalyze decomposition during storage or distillation.
Visual Workflow: Nitration Safety Decision Matrix
Caption: Logic flow for managing thermal excursions during nitration. "Red fumes" indicate autocatalytic decomposition requiring immediate intervention.
Module 2: Regioselectivity & Yield Optimization
Mechanism: The Nitronium Ion Cycle
Understanding the generation of the active electrophile, the nitronium ion (
Key Insight: In "Mixed Acid" (sulfuric/nitric) systems, sulfuric acid acts as the catalyst to dehydrate nitric acid. If your sulfuric acid concentration drops below a critical threshold (due to water generation),
Visual Pathway: Electrophilic Aromatic Substitution (EAS)
Caption: The nitration cycle. Accumulation of water (H2O) dilutes the acid, preventing NO2+ formation and stalling the reaction.
Module 3: Troubleshooting FAQs
Q1: Why am I getting a 50:50 mixture of Ortho/Para isomers?
Root Cause: Purely electronic direction. Technical Explanation: Alkyl groups (like methyl in toluene) are activating and ortho/para directing. However, the ortho position is statistically favored (2 spots vs 1 para spot), but sterically hindered. Solution:
-
Steric Bulk: Switch to a bulkier nitrating agent (e.g., Acetyl nitrate formed from
). The increased size of the electrophile favors the less hindered para position. -
Temperature: Lower temperatures (
) often increase selectivity for the para isomer by strictly enforcing kinetic control [1].
Q2: My reaction yields are low, and I see "tar" in the flask.
Root Cause: Oxidative degradation. Technical Explanation: Nitric acid is a potent oxidant.[1] If the ring is highly activated (e.g., phenols, anilines), oxidation competes with nitration, leading to polymerization (tar). Solution:
-
Protect the Group: Convert phenols to esters or anilines to acetamides (protection) to lower ring reactivity.
-
Use Nitrate Salts: Switch to the "Mild Nitrate Salt" protocol (see below) to avoid high concentrations of free
[2].
Q3: I cannot nitrate my deactivated substrate (e.g., Benzoic Acid).
Root Cause: Insufficient electrophilicity.
Technical Explanation: Electron-withdrawing groups deactivate the ring. Standard mixed acid may not generate enough
-
Fuming Acids: Use Fuming Nitric Acid (
) and Oleum (Fuming Sulfuric Acid). -
Temperature: Increase temperature cautiously (stepwise
increments). Note: This increases safety risks exponentially.
Module 4: Verified Protocols
Protocol A: Standard Mixed Acid (Robust, for simple substrates)
Best for: Benzene, Toluene, Chlorobenzene.
-
Preparation: In a round-bottom flask, add Sulfuric Acid (98%, 2.0 equiv) . Cool to
. -
Activation: Add Nitric Acid (70%, 1.1 equiv) dropwise. Maintain
. Stir for 15 min to generate . -
Addition: Add substrate dropwise (neat or in DCM). Critical: Exotherm control.
-
Reaction: Warm to RT. Monitor by TLC.
-
Work-up: Pour onto ice (5x volume). Extract with DCM. Wash organic layer with sat.
(removes acid) and Brine. Dry over .
Protocol B: Mild Nitrate Salt Method (High Selectivity)
Best for: Phenols, Anilines, Acid-Sensitive Substrates. Avoids strong oxidation.[1][2][3]
-
Reagents: Use Sodium Nitrate (
, 1.1 equiv) or Copper(II) Nitrate ( ) . -
Solvent/Acid: Suspend the nitrate salt in Acetonitrile (ACN) or Trifluoroacetic Acid (TFA) .
-
Mechanism: The salt reacts with the mild acid to release
species slowly, preventing the "dump" of oxidant seen in mixed acid methods [3]. -
Procedure: Add substrate to the suspension at
. Stir 1-4 hours. -
Benefit: significantly reduced tar formation and improved regioselectivity (higher para ratios due to chelation effects with Copper salts).
Summary Data Table: Reagent Selection Guide
| Substrate Type | Recommended Reagent | Temp. Limit | Major Pitfall |
| Activated (Phenol/Aniline) | Oxidation/Tarring | ||
| Neutral (Benzene/Toluene) | Over-nitration (Dinitro) | ||
| Deactivated (Nitrobenzene) | Fuming | No Reaction / Runaway | |
| Acid Sensitive (Aldehydes) | Acetyl Nitrate ( | Explosion (if |
References
-
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]
-
Nitration of Aromatic Compounds . Master Organic Chemistry. Available at: [Link]
-
Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions . Journal of Organic Chemistry. Available at: [Link]
-
Process Safety Assessment of Nitration . MDPI. Available at: [Link]
Sources
Technical Support Center: Enhancing Regioselectivity in Isobutylbenzene Nitration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for electrophilic aromatic nitration. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the nitration of isobutylbenzene, with a specific focus on maximizing the yield of the para-isomer, 4-nitroisobutylbenzene. This document moves beyond standard textbook procedures to provide in-depth, field-proven insights into troubleshooting common issues and strategically improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical products of isobutylbenzene nitration, and why?
When isobutylbenzene undergoes electrophilic aromatic substitution with a nitrating agent, a mixture of mononitrated isomers is typically formed. The primary products are 2-nitroisobutylbenzene (ortho), 3-nitroisobutylbenzene (meta), and 4-nitroisobutylbenzene (para).
The isobutyl group is an alkyl group, which is classified as an electron-donating group (EDG).[1][2] Through inductive effects and hyperconjugation, it enriches the electron density of the aromatic ring, making it more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).[1][3] This electron donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions.[3][4] Consequently, the isobutyl group is an ortho, para-director, meaning these isomers are the major products, while the meta isomer is formed in minimal quantities.[5]
Q2: What is regioselectivity, and why is it critical in this reaction?
Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions.[6][7] In the context of isobutylbenzene nitration, it describes the ratio of the ortho, meta, and para isomers formed. Controlling this selectivity is paramount because often only one isomer—typically 4-nitroisobutylbenzene—is desired for subsequent synthetic steps, for example, in the synthesis of pharmaceutical precursors. Poor regioselectivity leads to a mixture of products that are often difficult and costly to separate, resulting in lower yields of the target molecule and increased waste.[8][9]
Q3: What are the primary factors that control the ortho/para ratio in isobutylbenzene nitration?
The ratio of ortho to para substitution is a result of the interplay between two competing factors: electronics and sterics.
-
Electronic Effects : The electron-donating isobutyl group activates both the two ortho positions and the single para position. Statistically, this would suggest a 2:1 ratio of ortho to para product.[10]
-
Steric Effects : This is the dominant factor for achieving high para-selectivity. The isobutyl group is sterically bulky. This bulkiness physically obstructs the approach of the nitrating electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions.[3][10][11] This phenomenon, known as steric hindrance, makes the attack at the less crowded para position more favorable.[12][13]
Therefore, any experimental strategy aimed at improving para-selectivity must focus on amplifying the impact of steric hindrance.
Q4: I'm getting a low yield of the desired 4-nitroisobutylbenzene. What are the likely causes?
A low yield of the para isomer can stem from several issues:
-
Poor Regioselectivity : Your reaction conditions may be favoring the formation of the ortho isomer, leading to a challenging product mixture and loss of the desired product during purification.
-
Formation of By-products : Harsh reaction conditions (e.g., high temperature, excessive acid concentration) can lead to oxidation of the alkyl side chain or dinitration of the aromatic ring.[8]
-
Incomplete Reaction : The reaction may not have gone to completion, leaving unreacted starting material.
-
Product Loss During Workup : The purification process itself might be inefficient, leading to loss of the target compound.
The following troubleshooting guide addresses these issues in detail.
Troubleshooting Guide: Optimizing Your Reaction
Problem 1: Poor para-selectivity (High ortho-isomer content)
This is the most common challenge. The goal is to make the steric environment around the ortho positions even more prohibitive for the incoming electrophile.
Cause A: Reaction Conditions are Not Optimized for Steric Control
-
Solution 1: Lower the Reaction Temperature.
-
Causality: The activation energies for ortho and para substitution are different. Lowering the temperature provides less kinetic energy to the system, making it more difficult to overcome the higher activation barrier for the sterically hindered ortho attack. This increases the preference for the less hindered para pathway. We recommend maintaining the reaction at 0-5°C using an ice-water bath.[1]
-
-
Solution 2: Change the Solvent.
-
Causality: The choice of solvent can influence the effective size of the nitrating species. While less common, exploring different solvent systems can sometimes subtly alter selectivity.
-
Cause B: The Nitrating Agent is Not Selective Enough
-
Solution 1: Employ Shape-Selective Solid Acid Catalysts (Zeolites).
-
Causality: Zeolites, such as H-ZSM-5, possess a microporous structure with defined channel sizes.[14] When isobutylbenzene enters these pores, the reaction occurs within a constrained environment. The formation of the bulkier transition state leading to the ortho product is sterically disfavored within the zeolite channels. The more linear transition state for para substitution fits more readily, leading to a significant enhancement in para-selectivity.[14][15] This method can dramatically increase the yield of the para isomer.[14]
-
-
Solution 2: Use Alternative Nitrating Agents.
-
Causality: The standard nitrating mixture (HNO₃/H₂SO₄) generates the relatively small NO₂⁺ electrophile.[16][17][18] Using bulkier nitrating agents can increase steric hindrance. For instance, acyl nitrates (formed from nitric acid and an acid anhydride) can sometimes offer improved selectivity. More modern reagents like N-nitrosaccharin have also been developed for milder, more selective nitrations, although their primary advantage is often functional group tolerance.[9]
-
Problem 2: Formation of By-products (Oxidation, Dinitration)
The presence of significant by-products complicates purification and reduces yield.
Cause A: Reaction Conditions are Too Harsh
-
Solution 1: Maintain Strict Temperature Control.
-
Causality: Nitration is a highly exothermic reaction. If the temperature is allowed to rise above 50°C, the rate of side reactions, including oxidation of the alkyl chain and the formation of dinitrated products, increases significantly.[19] Always add the nitrating agent slowly to the substrate while vigorously cooling the reaction vessel.
-
-
Solution 2: Control the Rate of Addition.
-
Causality: Adding the nitrating agent dropwise prevents localized "hot spots" and a buildup of excess nitrating agent in the reaction mixture, which can promote over-nitration.[8]
-
Cause B: Incorrect Stoichiometry
-
Solution: Use a Modest Excess of Nitrating Agent.
-
Causality: While a slight excess of the nitrating agent is needed to ensure the reaction goes to completion, a large excess will drive the reaction towards dinitration, especially if the temperature is not well-controlled. A molar ratio of approximately 1.1 to 1.2 equivalents of nitric acid to isobutylbenzene is a good starting point.
-
Data & Visualization
The steric bulk of the alkyl group has a profound and predictable effect on the ortho/para ratio in nitration reactions. As the size of the substituent increases, attack at the ortho position becomes progressively more hindered, leading to a higher proportion of the para isomer.
Table 1: Effect of Alkyl Group Size on Isomer Distribution in Mononitration
| Substrate | Alkyl Group | % ortho | % para | ortho/para Ratio |
| Toluene | -CH₃ | 58 | 37 | 1.57 : 1 |
| Ethylbenzene | -CH₂CH₃ | 45 | 49 | 0.92 : 1 |
| Isopropylbenzene | -CH(CH₃)₂ | 30 | 62 | 0.48 : 1 |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | 73 | 0.22 : 1 |
| (Data adapted from Sykes, P. (1975). Some Organic Reaction Pathways. The Chemical Society.)[10] |
As isobutylbenzene is structurally similar to isopropylbenzene but slightly bulkier, it follows this trend, with steric hindrance playing a key role in favoring the para product.
Visualizing the Mechanism and Workflow
A clear understanding of the reaction mechanism and the logical steps for optimization is crucial for experimental success.
Caption: Mechanism of Isobutylbenzene Nitration.
Caption: Workflow for Optimizing para-Selectivity.
Experimental Protocols
Protocol 1: Classical Nitration using HNO₃/H₂SO₄ (Baseline Method)
This protocol serves as a standard baseline to evaluate the effectiveness of further optimizations.
-
Reagents:
-
Isobutylbenzene (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~2.0 eq)
-
Concentrated Nitric Acid (70%, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add isobutylbenzene.
-
Slowly and carefully add the concentrated sulfuric acid to the isobutylbenzene while maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding the concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred isobutylbenzene/sulfuric acid solution over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 5°C.
-
After the addition is complete, let the reaction stir in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with DCM (2x).
-
Wash the combined organic layers with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
Protocol 2: High para-Selectivity Nitration using a Zeolite Catalyst
This advanced protocol utilizes a shape-selective catalyst to enhance the formation of the para isomer.[14]
-
Reagents:
-
Isobutylbenzene (1.0 eq)
-
H-ZSM-5 Zeolite Catalyst (e.g., 10% w/w of the aromatic compound)
-
Concentrated Nitric Acid (90-98%, 1.1 eq)
-
-
Procedure:
-
Activate the H-ZSM-5 zeolite by heating it under vacuum to remove any adsorbed water.
-
In a round-bottom flask, add the activated zeolite catalyst and isobutylbenzene.
-
Heat the mixture to the desired reaction temperature (e.g., 70-90°C) with stirring.[14]
-
Slowly add the concentrated nitric acid dropwise to the heated mixture over 30 minutes.
-
Maintain the reaction at temperature for 1-3 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the zeolite catalyst. Wash the catalyst with a suitable organic solvent (e.g., dichloromethane).
-
Combine the filtrate and washings. Proceed with a standard aqueous workup as described in Protocol 1 (wash with water, NaHCO₃, brine).
-
Dry the organic layer and remove the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the resulting product mixture by GC-MS to determine the isomer distribution. A significant increase in the para/ortho ratio compared to the baseline protocol is expected.[14]
-
References
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]
- Ali, S. A., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Organic & Biomolecular Chemistry, 3(8), 136–153.
-
RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
JETIR. (n.d.). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. Retrieved from [Link]
-
YouTube. (2020, January 17). regioselectivity of EAS reactions - playlist. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Illinois. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Nature. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
ResearchGate. (2025). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical methods. Retrieved from [Link]
- Google Patents. (n.d.). US3488397A - Nitration of alkyl benzenes with nitric and phosphoric acids.
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. Retrieved from [Link]
-
University of Waterloo. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2025). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 9. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 19. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Analysis of 1-Isobutyl-4-nitrobenzene
Status: Active
Ticket ID: T-ISO-NO2-001
Assigned Specialist: Senior Application Scientist, Separation Science Division
Subject: Advanced Diagnostics for Peak Tailing (
Executive Summary: The "Neutral" Tailing Paradox
Welcome to the Tier 3 Technical Support guide. You are likely here because you are observing peak tailing (Asymmetry factor
The Core Challenge: Unlike basic amines that tail due to ionization, 1-Isobutyl-4-nitrobenzene is a neutral, hydrophobic nitroaromatic . Users often assume pH buffers are irrelevant or that "standard" C18 columns will work perfectly. However, this analyte presents two specific behaviors that cause tailing:
-
Strong Solvent Effects: Its high hydrophobicity often leads researchers to dissolve it in 100% organic solvent (e.g., Acetonitrile), causing hydrodynamic distortion upon injection.
-
Dipole-Silanol Interactions: The nitro group (
) is strongly electron-withdrawing, creating a local dipole that can interact with residual acidic silanols on Type-A (older) silica, despite the molecule being neutral.
Diagnostic Workflow (Interactive Logic)
Before modifying your chemistry, use this logic tree to isolate the root cause. This prevents "shotgun troubleshooting" (randomly changing parameters).
Figure 1: Diagnostic Logic Tree. Use this flow to determine if your issue is physical (hardware) or chemical.
Technical Deep Dive & Solutions
Issue Category A: The "Strong Solvent" Effect (Most Likely)
Symptoms: Peak tailing is accompanied by a slight retention time shift or "fronting" that looks like tailing. The peak width increases significantly with injection volume.
The Mechanism: 1-Isobutyl-4-nitrobenzene is hydrophobic. To ensure solubility, researchers often dissolve it in 100% Acetonitrile (MeCN) . When you inject this "strong" solvent plug into a "weak" mobile phase (e.g., 50:50 Water:MeCN), the analyte molecules inside the injection plug travel faster than those interacting with the mobile phase. They "race" down the column until the plug is diluted, causing a smeared band.
The Solution Protocol:
-
Diluent Matching: Redissolve the sample in the initial mobile phase composition (e.g., 50% Water / 50% MeCN).
-
Injection Volume Reduction: If solubility limits you to 100% organic diluent, reduce injection volume to <5 µL (for a 4.6mm ID column).
Issue Category B: Stationary Phase Interactions
Symptoms: Tailing persists even with low injection volumes and matched diluents.
The Mechanism:
The nitro group is a Lewis base (weakly) and has a strong dipole. On older "Type A" silica or non-endcapped columns, residual silanols (
The Solution Protocol:
-
Switch Column: Move to a Type B (High Purity) End-Capped C18 .
-
Recommended: Hybrid particles (e.g., BEH C18) or fully end-capped phases.
-
-
Mobile Phase Modifier: While pH buffering isn't critical for ionization here, adding 0.1% Formic Acid or 10 mM Ammonium Acetate can suppress silanol ionization, masking the active sites.
Experimental Validation Protocols
Use these standardized experiments to validate your troubleshooting.
Protocol 1: The "Solvent Strength" Stress Test
Objective: Confirm if sample diluent is the root cause.
| Step | Parameter | Setting/Action |
| 1 | Preparation | Prepare two vials of 1-Isobutyl-4-nitrobenzene at 0.1 mg/mL. |
| 2 | Vial A (Control) | Dissolve in 100% Acetonitrile . |
| 3 | Vial B (Test) | Dissolve in 50:50 Water:Acetonitrile (or your mobile phase ratio). |
| 4 | Injection | Inject 10 µL of Vial A. Record Tailing Factor ( |
| 5 | Comparison | Inject 10 µL of Vial B. Record Tailing Factor ( |
| 6 | Analysis | If |
Protocol 2: Extra-Column Volume Check
Objective: Rule out hardware plumbing issues.
-
Remove the column.
-
Connect the injector outlet directly to the detector inlet (using a zero-dead-volume union).
-
Inject 1 µL of 100% Acetone (UV absorber).
-
Success Criteria: The peak width at half height (
) should be < 3 seconds (for standard HPLC) or < 0.5 seconds (for UPLC). If wider, your tubing is too long or ID is too wide.
Visualizing the Mechanism
Understanding why the tailing happens is crucial for prevention.
Figure 2: Interaction Mechanism. The solid line represents the desired retention. The dashed yellow line represents the unwanted secondary interaction with silanols that causes tailing.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, TEA was used to "mask" silanols. However, for a nitro-compound on a modern Type-B silica column, this is unnecessary and can contaminate your system. Focus on end-capping and diluent matching first.
Q: My retention time is shifting along with the tailing. Why? A: This confirms a Strong Solvent Effect .[1] As the injection plug size or composition varies, the "effective" mobile phase strength at the head of the column changes, altering retention.
Q: Is 1-Isobutyl-4-nitrobenzene light sensitive? A: Nitroaromatics can be susceptible to photodegradation over long periods. While not the primary cause of tailing, ensure your autosampler is dark/covered to prevent degradation products from appearing as "ghost peaks" or shoulders.
References
-
Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Link
-
Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guides. Link
-
McCalley, D. V. (2023). Understanding the Silanol Effect in Reversed-Phase Chromatography. Chemical Communications. Link
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Library. Link
Sources
Technical Support Center: HPLC Optimization for 1-Isobutyl-4-nitrobenzene
Executive Summary & Molecule Profile
User Directive: You are likely analyzing reaction mixtures containing 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6). The primary analytical challenge is not retaining the molecule, but resolving it from structural isomers (e.g., n-butyl or sec-butyl analogs) and synthesis byproducts.
While standard C18 columns are sufficient for purity checks, they often fail to resolve positional isomers. This guide prioritizes selectivity optimization using
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Structure | Nitro group (-NO₂) + Isobutyl chain | Dual nature: |
| Polarity | Moderate to Low | Retains well on Reverse Phase (RP). |
| pKa | Neutral (Non-ionizable in std range) | pH has minimal effect on retention but affects silanol activity. |
| UV Max | ~260–270 nm | Strong absorbance due to nitro-conjugation. |
Method Development Strategy
Do not rely on trial-and-error. Follow this logic gate to determine the optimal stationary and mobile phases.
The "Selectivity First" Workflow
The following decision tree outlines the fastest route to a robust method, prioritizing the unique
Figure 1: Decision matrix for selecting the optimal stationary phase and organic modifier. Note the critical pivot to Phenyl-Hexyl phases for isomer resolution.[1]
Mobile Phase Optimization Protocols
Protocol A: The "Isomer Resolver" (Recommended)
Context: Use this when separating 1-Isobutyl-4-nitrobenzene from n-butyl or sec-butyl isomers.
Mechanism: The nitro group is electron-withdrawing, making the benzene ring electron-deficient (
-
Stationary Phase: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, Zorbax Eclipse Plus Phenyl-Hexyl).
-
Organic Modifier: Methanol (MeOH) .
-
Aqueous Phase: Water + 0.1% Formic Acid.
-
Why? Even though the analyte is neutral, acidic pH suppresses silanol activity on the silica surface, preventing peak tailing [4].
-
Gradient Table (Phenyl-Hexyl):
| Time (min) | % Water (0.1% FA) | % Methanol | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 60 | 40 | 1.0 |
| 10.0 | 10 | 90 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 12.1 | 60 | 40 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
Protocol B: High-Throughput / Purity Check
Context: Routine purity analysis where isomer separation is not required. Mechanism: Hydrophobic interaction (London Dispersion Forces).
-
Stationary Phase: C18 (End-capped).
-
Organic Modifier: Acetonitrile (ACN).[4]
-
Why? Lower viscosity than MeOH allows for higher flow rates and lower backpressure.
-
-
Aqueous Phase: Water (Buffer optional; 0.1% H3PO4 recommended for UV flatness).
Gradient Table (C18):
| Time (min) | % Water | % ACN | Flow (mL/min) |
|---|---|---|---|
| 0.0 | 50 | 50 | 1.2 |
| 5.0 | 5 | 95 | 1.2 |
| 7.0 | 5 | 95 | 1.2 |
| 7.1 | 50 | 50 | 1.2 |
| 10.0 | 50 | 50 | 1.2 |
Troubleshooting Center
Issue 1: Peak Tailing (Asymmetry > 1.2)
Diagnosis: The nitro group is interacting with residual silanols on the silica support, or the column inlet is voided.
Troubleshooting Logic:
Figure 2: Root cause analysis for peak tailing.
Solution Steps:
-
Mobile Phase Modifier: Ensure the aqueous phase contains 0.1% Formic Acid or 10mM Ammonium Formate. Neutral pH often exposes silanols [4].
-
Column Health: If tailing persists with acid, the column inlet may be contaminated. Reverse flush the column (if particle size allows) with 100% ACN for 20 minutes.
Issue 2: Split Peaks or "Shoulders"
Diagnosis: This is rarely a separation issue and usually a solvent mismatch . Cause: Injecting the hydrophobic 1-Isobutyl-4-nitrobenzene dissolved in 100% ACN into a mobile phase that is 60% Water causes the analyte to precipitate momentarily or travel faster than the mobile phase at the head of the column.
Solution:
-
Diluent Match: Dissolve the sample in the starting mobile phase composition (e.g., 60% Water / 40% MeOH).
-
Injection Volume: Reduce injection volume to <5 µL if using strong solvents.
Issue 3: Retention Time Drift
Diagnosis: Temperature fluctuations affecting the adsorption equilibrium. Solution: Nitroaromatics are sensitive to temperature changes on Phenyl phases.
-
Thermostat: Set column oven to exactly 30°C or 35°C . Do not rely on ambient temperature.
Frequently Asked Questions (FAQ)
Q: What is the optimal detection wavelength? A: Nitrobenzene derivatives typically show strong absorption between 254 nm and 270 nm .
-
Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm on the first run. Extract the chromatogram at the
(likely ~265 nm) for maximum sensitivity.
Q: Can I use Acetate buffer instead of Formic Acid? A: Yes, but be careful with detection limits. Acetate absorbs UV light below 240 nm. If you are detecting at 260 nm, Acetate is safe. If you need to detect impurities at 210 nm, use Phosphoric Acid (non-MS) or Formic Acid (MS compatible).
Q: Why is my pressure higher when using Methanol? A: Methanol/Water mixtures are significantly more viscous than ACN/Water, creating higher backpressure.
-
Fix: If pressure exceeds system limits, increase the column temperature to 40°C (reduces viscosity) or switch to a larger particle size column (e.g., 1.8 µm
3.5 µm).
Q: How do I separate the ortho isomer from the para (1-isobutyl-4-nitrobenzene) target?
A: This is the classic case for Protocol A . The ortho isomer has steric hindrance that twists the nitro group out of plane with the benzene ring, reducing its ability to
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Phenomenex. (2025). Reversed Phase HPLC Method Development: Phenyl-Hexyl vs C18.
-
Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-2013EN.
-
Restek Corporation. (2018). Troubleshooting HPLC – Tailing Peaks and Secondary Interactions.
-
PubChem. (2025).[5] 1-Butyl-4-nitrobenzene (Analogous Compound Data). National Library of Medicine.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. lcms.cz [lcms.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Isobutyl-4-nitrobenzene for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Isobutyl-4-nitrobenzene
1-Isobutyl-4-nitrobenzene is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring a nitro group on an isobutyl-substituted benzene ring, makes it a versatile precursor for the introduction of an amino group, which is a key functional group in many biologically active compounds. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers and process chemists. This guide provides a comparative analysis of the primary synthetic routes to 1-isobutyl-4-nitrobenzene, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and limitations.
Methodology 1: Direct Nitration of Isobutylbenzene
The most straightforward approach to 1-isobutyl-4-nitrobenzene is the direct electrophilic aromatic substitution of isobutylbenzene using a nitrating agent. This method is attractive due to its atom economy and procedural simplicity.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of isobutylbenzene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of isobutylbenzene then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base (such as water or the bisulfate ion) abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitroisobutylbenzene product.[1][2][3] The isobutyl group is an ortho, para-directing activator, meaning it directs the incoming nitro group to the positions ortho and para to itself.[4] Due to steric hindrance from the bulky isobutyl group, the para-substituted product is generally favored.
Caption: Mechanism of the direct nitration of isobutylbenzene.
Experimental Protocol: Mixed Acid Nitration
Safety Note: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add the stoichiometric equivalent of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.[5][6]
-
Addition of Isobutylbenzene: Once the nitrating mixture has been prepared and cooled, add isobutylbenzene dropwise from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oily layer. Separate the organic layer using a separatory funnel.
-
Neutralization and Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate the desired 1-isobutyl-4-nitrobenzene.[6]
| Parameter | Value | Reference |
| Reactants | Isobutylbenzene, Conc. Nitric Acid, Conc. Sulfuric Acid | [5][6] |
| Temperature | 0-10 °C | [5] |
| Reaction Time | 1-2 hours | [5] |
| Typical Yield | Moderate to High | [7] |
| Isomer Ratio | Para isomer is major, with ortho as a significant byproduct | [4][8] |
Methodology 2: Multi-Step Synthesis via Friedel-Crafts Acylation
An alternative and often more selective route to the para-isomer involves a multi-step synthesis commencing with the Friedel-Crafts acylation of isobutylbenzene. This pathway offers greater control over the regioselectivity of the final nitration step.
Reaction Pathway
Caption: Multi-step synthesis of 1-isobutyl-4-nitrobenzene.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
This step introduces an acetyl group para to the isobutyl group. The resulting ketone is a deactivating group, which can be beneficial for subsequent reactions.
Mechanism: The Friedel-Crafts acylation involves the generation of an acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., aluminum chloride or a zeolite).[9][10] This electrophile then attacks the isobutylbenzene ring, primarily at the sterically less hindered and electronically favorable para position. Unlike Friedel-Crafts alkylation, the acylium ion is resonance-stabilized and does not undergo rearrangement.[11][12]
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride and a suitable solvent (e.g., dichloromethane).[13][14]
-
Addition of Reactants: Cool the mixture in an ice bath. Add a solution of isobutylbenzene in the same solvent to the flask. Then, add acetyl chloride dropwise from the dropping funnel while maintaining a low temperature.[13]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt. The solvent is then removed, and the resulting 4'-isobutylacetophenone can be purified by vacuum distillation.[9]
| Parameter | Traditional (AlCl₃) | Modern (Zeolite) | Reference |
| Acylating Agent | Acetyl chloride | Acetic anhydride | [13][15] |
| Catalyst | Aluminum chloride | Zeolite Beta | [13][15] |
| Temperature | -10 to 0 °C | 60-165 °C | [13][15] |
| Reaction Time | 1-3 hours | 2-24 hours | [13][15] |
| Typical Yield | High (often >90% para-selectivity) | Good (can be highly para-selective) | [13][16] |
Step 2: Reduction of 4'-Isobutylacetophenone
The ketone functional group is then reduced to a methylene group to yield isobutylbenzene.
Common Reduction Methods:
-
Wolff-Kishner Reduction: Involves heating the ketone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.[17]
-
Clemmensen Reduction: Uses amalgamated zinc and hydrochloric acid to reduce the ketone.
Step 3: Nitration of Isobutylbenzene
This final step is the same as the direct nitration method described in Methodology 1. However, starting with pure isobutylbenzene obtained from the reduction step ensures that the nitration is performed on a clean substrate.
Methodology 3: Suzuki-Miyaura Cross-Coupling
A more modern and highly versatile approach to constructing the C-C bond in 1-isobutyl-4-nitrobenzene is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls and other coupled products.[18][19][20] Recent advancements have even demonstrated the use of nitroarenes as electrophilic coupling partners.[21]
Reaction Mechanism: Palladium-Catalyzed Cross-Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (e.g., 1-bromo-4-nitrobenzene) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., isobutylboronic acid) is transferred to the palladium(II) complex.[18]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[19]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Plausible Experimental Protocol
Based on similar Suzuki-Miyaura reactions, a plausible protocol would involve:[22][23][24]
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-nitrobenzene, isobutylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Comparative Analysis
| Feature | Direct Nitration | Multi-Step (Friedel-Crafts) | Suzuki-Miyaura Coupling |
| Selectivity | Moderate (yields ortho/para mixture) | High (predominantly para isomer) | High (regiospecific coupling) |
| Number of Steps | 1 | 3 | 1 |
| Atom Economy | High | Low | Moderate |
| Reagent Toxicity | High (conc. acids) | Moderate (AlCl₃, solvents) | Moderate (palladium catalyst, ligands) |
| Scalability | Readily scalable | Scalable, but multiple steps add complexity | Scalable, but catalyst cost can be a factor |
| Purification | Challenging (isomer separation) | Simpler (product of each step is relatively clean) | Generally requires chromatography |
| Applicability | Simple alkylbenzenes | Broader scope for substituted arenes | Very broad scope, high functional group tolerance |
Conclusion and Recommendations
The choice of the optimal synthesis method for 1-isobutyl-4-nitrobenzene depends on the specific requirements of the researcher or drug development professional.
-
For rapid, large-scale production where a mixture of isomers is acceptable or can be efficiently separated, direct nitration offers the most economical and straightforward route. However, the handling of large quantities of mixed acids and the subsequent isomer separation are significant drawbacks.
-
When high regioselectivity for the para-isomer is paramount, the multi-step synthesis via Friedel-Crafts acylation is the preferred classical method. Although it involves more steps, the purification is generally simpler, and it provides excellent control over the final product's structure. The use of modern, reusable solid acid catalysts like zeolites can also improve the environmental profile of the acylation step.[15]
-
For medicinal chemistry applications and the synthesis of complex analogues where high functional group tolerance and precise C-C bond formation are critical, the Suzuki-Miyaura cross-coupling represents a powerful and versatile alternative. While the starting materials (boronic acids) and the palladium catalyst may be more expensive, the high yields and broad substrate scope often justify the cost, particularly in a research and development setting.
Ultimately, a thorough evaluation of the desired product purity, scale of synthesis, cost considerations, and available laboratory infrastructure will guide the selection of the most appropriate synthetic strategy.
References
-
Homework.Study.com. (n.d.). The compound 4-isobutylacetophenone is needed for the synthesis of ibuprofen. Propose a... Retrieved from [Link]
- US Patent 6384285B1. (2002). Process for the preparation of 4′-isobutylacetophenone. Google Patents.
- Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene).
- WO Patent 2007044270A1. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents.
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]
- High Resolution 1 H NMR Spectroscopy. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- EP Patent 0155441A1. (1985). A process for separating nitration isomers of substituted benzene compounds. Google Patents.
-
Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]
-
European Patent Office. (2011). CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES. Retrieved from [Link]
- DTIC. (n.d.). The Control of Isomer Distributions in Nitration Reactions.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Organic Chemistry Lab Manual. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- University of Missouri – Kansas City. (2007). 7. Nitration of Methyl Benzoate.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
European Patent Office. (2000). A process for the preparation of 4'-isobutylacetophenone. Retrieved from [Link]
-
ResearchGate. (2025). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]
- International Journal of ChemTech Research. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli.
-
YouTube. (2020). Nitration Lab. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]
Sources
- 1. US5068448A - Process for the production of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijcps.org [ijcps.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 13. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 16. CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES - Patent 1670738 [data.epo.org]
- 17. homework.study.com [homework.study.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1-Isobutyl-4-nitrobenzene vs. 1-tert-Butyl-4-nitrobenzene
Executive Summary: The Benzylic Switch
In the architecture of functionalized aromatics, the distinction between 1-isobutyl-4-nitrobenzene and 1-tert-butyl-4-nitrobenzene is not merely structural—it is a binary switch for reactivity. While both molecules share the para-nitroalkylbenzene scaffold, they diverge fundamentally at the benzylic carbon.
-
1-Isobutyl-4-nitrobenzene possesses reactive benzylic hydrogens, making it a versatile precursor for carbonyl-functionalized derivatives but metabolically labile.
-
1-tert-Butyl-4-nitrobenzene lacks benzylic hydrogens, rendering it chemically inert to oxidation and a standard "metabolic blocker" in drug design, though it introduces significant steric bulk.
This guide analyzes their synthesis, reactivity profiles, and applications in drug discovery, supported by experimental protocols and mechanistic pathways.[1]
Structural & Electronic Profile
The defining feature of these molecules is the alkyl group's interaction with the nitro-substituted ring. The nitro group (
| Feature | 1-Isobutyl-4-nitrobenzene | 1-tert-Butyl-4-nitrobenzene |
| Structure | ||
| Benzylic Protons | 2 (Reactive) | 0 (Inert) |
| Steric Bulk (A-Value) | Moderate (~2.0 kcal/mol) | High (~4.9 kcal/mol) |
| Electronic Effect | Inductive (+I), Hyperconjugation | Inductive (+I) only (No C-H hyperconjugation) |
| Benzylic Oxidation | Possible (Ketone/Acid formation) | Impossible (Quaternary Carbon) |
| Metabolic Fate | Rapid benzylic hydroxylation | Terminal methyl hydroxylation (Slow) |
Synthesis: The "Rearrangement Trap"
For researchers synthesizing these cores, the method of alkylation is the first critical decision point. You cannot access the isobutyl core via standard Friedel-Crafts alkylation due to carbocation rearrangement.
The Isobutyl Rearrangement Problem
Attempting to alkylate benzene with isobutyl chloride and
To synthesize 1-isobutyl-4-nitrobenzene , one must use the Acylation-Reduction pathway to preserve the carbon skeleton.
Figure 1: Synthetic divergence. Direct alkylation fails for the isobutyl isomer due to cationic rearrangement. Acylation-reduction is required.
Reactivity Comparison: Benzylic Oxidation
The most distinct chemical difference lies in the susceptibility to oxidation. This reaction is the standard "litmus test" for distinguishing the two isomers chemically.
Mechanism
Oxidation (e.g., using
-
Isobutyl: The benzylic C-H bond is cleaved. Exhaustive oxidation yields 4-nitrobenzoic acid . Controlled oxidation (e.g.,
) yields 4-nitroisobutyrophenone . -
tert-Butyl: Lacks benzylic hydrogens.[3][4] The quaternary carbon prevents the formation of the requisite intermediate. The molecule remains intact under conditions that degrade the isobutyl analog.
Experimental Data: Oxidation Resistance
Standard conditions:
| Substrate | Product | Yield | Observation |
| 1-Isobutyl-4-nitrobenzene | 4-Nitrobenzoic acid | >85% | Purple color fades rapidly; MnO2 precipitate forms. |
| 1-tert-Butyl-4-nitrobenzene | No Reaction | 0% (Recovery >95%) | Purple color persists. |
Drug Development: Metabolic Stability[6][7][8]
In Medicinal Chemistry, the tert-butyl group is often employed as a bioisostere for the isobutyl group to block metabolic clearance.
The Metabolic Liability
Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target lipophilic alkyl groups.
-
Isobutyl: Undergoes rapid benzylic hydroxylation . The resulting alcohol is often unstable or further oxidized to a ketone/acid, leading to rapid clearance of the drug.
-
tert-Butyl: The benzylic position is blocked.[3][4] Metabolism is forced to the terminal methyl groups (
-oxidation), which is significantly slower and energetically more demanding.
Strategic Insight: If a lead compound containing an isobutyl group shows poor half-life (
Figure 2: Metabolic fate. The tert-butyl group blocks the rapid benzylic oxidation pathway, extending drug half-life.
Experimental Protocols
Protocol A: Synthesis of 1-tert-Butyl-4-nitrobenzene (Nitration)
Demonstrates steric control and stability of the tert-butyl group.
Reagents: tert-Butylbenzene (13.4 g, 0.1 mol),
-
Preparation: Cool 30 mL of conc.
to 0°C in an ice bath. -
Addition: Add tert-butylbenzene dropwise. Ensure temperature stays <10°C.
-
Nitration: Slowly add a mixture of
(7 mL) and (10 mL) over 30 minutes.-
Note: The bulky tert-butyl group directs heavily to the para position. Expect >75% para isomer.
-
-
Quench: Pour onto 200g crushed ice. The organic layer will solidify or separate.
-
Purification: Wash with
, dry over . Recrystallize from ethanol to isolate the para isomer (mp: 27-28°C).-
Safety: Nitro compounds are potentially explosive. Maintain temperature control.
-
Protocol B: Differentiation via Oxidation
Validates the presence of benzylic hydrogens.
Reagents: Substrate (100 mg),
-
Dissolve the substrate in the Pyridine/Water mixture.
-
Add
and heat to reflux (100°C) for 2 hours. -
Observation:
-
Isobutyl: Solution turns brown (
precipitate). Acidification precipitates 4-nitrobenzoic acid. -
tert-Butyl: Solution remains purple. No reaction occurs.
-
References
-
Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Alkylbenzenes with Nitronium Salts." Journal of the American Chemical Society, vol. 93, no. 5, 1971, pp. 1259–1261. Link
-
Benzylic Oxidation Mechanisms: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Chapter 19: Oxidations). Link
-
Metabolic Stability of tert-Butyl Groups: Meanwell, N. A.[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011, pp. 2529–2591. Link
-
Friedel-Crafts Rearrangements: Roberts, R. M., & Khalaf, A. A. Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker, 1984. Link
-
Synthesis of Alkylnitrobenzenes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. Link
Sources
A Comparative Guide to the Analytical Quantification of 1-Isobutyl-4-nitrobenzene
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate characterization of intermediates and final products is paramount. 1-Isobutyl-4-nitrobenzene, a key building block in various synthetic pathways, requires robust analytical methodologies to ensure its purity, stability, and overall quality. This guide provides an in-depth comparative analysis of the principal analytical techniques for the quantification and characterization of 1-Isobutyl-4-nitrobenzene, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols.
Introduction to 1-Isobutyl-4-nitrobenzene
1-Isobutyl-4-nitrobenzene is a nitroaromatic compound with the molecular formula C₁₀H₁₃NO₂. Its structure, featuring a nitro group attached to a benzene ring substituted with an isobutyl group, makes it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. The presence of the nitro group, a strong electron-withdrawing group, significantly influences its chemical reactivity and chromatographic behavior. Accurate quantification is crucial for reaction monitoring, impurity profiling, and quality control of starting materials.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prevalent and powerful techniques for the analysis of 1-Isobutyl-4-nitrobenzene are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography coupled with Mass Spectrometry (GC-MS). Each method offers a unique set of advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness in separating non-volatile and thermally labile compounds.[1] For 1-Isobutyl-4-nitrobenzene, reversed-phase HPLC is the method of choice, leveraging the compound's hydrophobicity for separation.[2]
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically a combination of water and an organic modifier like acetonitrile or methanol.[3] 1-Isobutyl-4-nitrobenzene, being a relatively nonpolar molecule, will have a strong affinity for the stationary phase and will be eluted by a mobile phase with a sufficiently high organic content. The separation of impurities is achieved based on subtle differences in their polarity and interaction with the stationary phase.
Causality in Method Design: The choice of a C18 column is a logical starting point due to its wide applicability for nonpolar aromatic compounds.[3] The mobile phase composition, a gradient of acetonitrile and water with an acid modifier like phosphoric or formic acid, is selected to ensure good peak shape and resolution.[2] The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase, thereby reducing peak tailing. UV detection is highly effective for nitroaromatic compounds due to the strong chromophore of the nitrobenzene moiety.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like 1-Isobutyl-4-nitrobenzene.
Principle of Separation and Detection: In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coating the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This provides both quantitative data and structural information.
Causality in Method Design: The selection of a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is appropriate for the separation of aromatic compounds. The temperature programming of the GC oven is optimized to ensure a good separation of 1-Isobutyl-4-nitrobenzene from potential impurities within a reasonable analysis time. Electron ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which can be used for compound identification by comparison to a spectral library. For enhanced sensitivity, selected ion monitoring (SIM) can be employed, where only specific fragment ions characteristic of the analyte are monitored.
Comparative Performance Data
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of 1-Isobutyl-4-nitrobenzene. The data presented is a synthesis of typical performance for nitroaromatic compounds, as specific validated data for this particular analyte is not widely published.
| Parameter | HPLC-UV | GC-MS | Justification & Insights |
| Sensitivity (LOD/LOQ) | LOD: ~1-10 ng/mLLOQ: ~5-30 ng/mL | LOD: ~0.1-1 ng/mL (SIM)LOQ: ~0.5-5 ng/mL (SIM) | GC-MS, especially in SIM mode, generally offers superior sensitivity due to the low background noise of the mass selective detector.[4] |
| Selectivity | Good | Excellent | While HPLC-UV provides good selectivity based on retention time and UV spectrum, GC-MS offers unparalleled selectivity through the combination of retention time and mass spectral data, allowing for confident identification even in complex matrices.[4] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a wide concentration range with proper method development and validation.[5] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally exhibits slightly better injection precision due to the nature of the liquid autosampler. |
| Analysis Time | 10-20 minutes | 15-30 minutes | Analysis times are comparable, with modern UPLC and rapid GC methods potentially reducing these times. |
| Information Provided | Retention Time, UV Spectrum | Retention Time, Mass Spectrum (Structural Information) | GC-MS provides definitive structural information through fragmentation patterns, which is a significant advantage for impurity identification. |
| Sample Throughput | High | Moderate to High | HPLC systems are often geared for high-throughput screening in quality control environments. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the analytical data, the following detailed, self-validating protocols are provided.
HPLC-UV Method for Quantification of 1-Isobutyl-4-nitrobenzene
Caption: HPLC-UV workflow for the analysis of 1-Isobutyl-4-nitrobenzene.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water. For MS compatibility, replace with 0.1% formic acid.[2]
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1-Isobutyl-4-nitrobenzene in acetonitrile (1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 1-Isobutyl-4-nitrobenzene in the sample from the calibration curve.
GC-MS Method for Identification and Quantification of 1-Isobutyl-4-nitrobenzene
Caption: GC-MS workflow for the analysis of 1-Isobutyl-4-nitrobenzene.
Step-by-Step Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A low-polarity capillary column such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification. Characteristic ions for 1-Isobutyl-4-nitrobenzene would need to be determined from its mass spectrum.
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.
-
Identification and Quantification: Identify the peak for 1-Isobutyl-4-nitrobenzene based on its retention time and mass spectrum. For quantification, create a calibration curve using the peak areas of the standards.
Conclusion: Selecting the Appropriate Technique
The choice between HPLC-UV and GC-MS for the analysis of 1-Isobutyl-4-nitrobenzene depends on the specific analytical objective.
-
For routine quality control, purity assessment, and high-throughput analysis , HPLC-UV is often the more practical and cost-effective choice. Its robustness, high precision, and ease of use make it ideal for established manufacturing processes.
-
For impurity identification, trace-level analysis, and in-depth characterization , GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for identifying unknown impurities and confirming the identity of the main component, especially during process development and troubleshooting.
Ultimately, a comprehensive analytical strategy for 1-Isobutyl-4-nitrobenzene may involve the use of both techniques. HPLC-UV can be employed for routine quantitative analysis, while GC-MS can be utilized for method validation, impurity profiling, and as a confirmatory technique. This orthogonal approach provides a high degree of confidence in the quality and purity of this important chemical intermediate.
References
- Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2025). Authorea Preprints.
-
SIELC Technologies. Separation of 1-Isobutyl-4-nitrobenzene on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Detection Limits for GC/MS Analysis of Organic Explosives. [Link]
- Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
-
ChemRxiv. Validation of a Rapid GC-MS Method for Forensic Seized Drug and Ignitable Liquid Screening Applications. [Link]
-
MDPI. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. [Link]
-
Brieflands. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. [Link]
-
ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. [Link]
-
ResearchGate. Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. [Link]
- Environmental Protection Agency. (1996).
-
ACS Publications. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]
- TrAC Trends in Analytical Chemistry. (2006).
- Grace. (2007). Analytical HPLC Column Introduction.
-
Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). [Link]
- Agilent. (2020).
- Agilent. (2014).
-
ResearchGate. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
- European Academic Research. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review.
- Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market.
- Chromatography Forum. (2012). GCMS limit of detection.
Sources
Purity Confirmation of Synthesized 1-Isobutyl-4-nitrobenzene: A Comparative Analytical Guide
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS 10342-60-6) is a critical intermediate, most notably serving as a precursor in the synthesis of ibuprofen and various energetic materials.[1] Synthesized typically via the electrophilic nitration of isobutylbenzene, the crude product invariably contains a mixture of regioisomers—predominantly the para (4-nitro) isomer, with significant quantities of ortho (2-nitro) and trace meta (3-nitro) byproducts.
Because the steric bulk of the isobutyl group is only moderately directing compared to tert-butyl groups, the ortho-to-para ratio is a persistent quality control challenge.[1] This guide objectively compares analytical methodologies for confirming the purity of 1-Isobutyl-4-nitrobenzene, prioritizing methods that can resolve these specific regioisomers.
Key Physical Property Note: Unlike many nitro-aromatics (e.g., p-nitrotoluene), 1-Isobutyl-4-nitrobenzene is a liquid at room temperature (MP: -34°C; BP: ~272°C).[1] Consequently, traditional solid-state purity checks like Melting Point analysis are ineffective and are excluded from this recommendation in favor of chromatographic and spectroscopic techniques.[1]
The Challenge: Regioselectivity and Impurity Profile
The nitration of isobutylbenzene yields a crude mixture defined by the directing effects of the alkyl group.
-
Target: 1-Isobutyl-4-nitrobenzene (para-isomer).[1]
-
Major Impurity: 1-Isobutyl-2-nitrobenzene (ortho-isomer).[1]
-
Minor Impurities: Unreacted isobutylbenzene, dinitrated species, and residual mineral acids.
The similarity in boiling points between the ortho and para isomers renders simple distillation insufficient for high-purity applications (>98%), necessitating rigorous analytical confirmation.
Diagram 1: Impurity Generation & Analytical Logic
Caption: Flow of synthesis showing the inevitable generation of regioisomers requiring separation.
Comparative Analysis of Analytical Methodologies
Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
Status: Gold Standard (Recommended) [1]
GC-MS is the superior method for this application due to the volatility of the nitro-aromatics and the ability to baseline-resolve isomers based on boiling point differences induced by the "ortho effect."[1]
-
Mechanism: The ortho-isomer typically elutes before the para-isomer on non-polar columns (e.g., 5%-phenyl-methylpolysiloxane).[1] The nitro group in the ortho position experiences steric twisting and intramolecular shielding, slightly reducing its effective polarity and boiling point relative to the linear, symmetric para isomer.
-
Performance:
-
Sensitivity: High (ppm level detection of unreacted starting material).
-
Specificity: Excellent isomer resolution.
-
Throughput: High (15-20 min run time).[1]
-
Method B: Quantitative 1H NMR (qNMR)
Status: Structural Validator
While GC provides separation, NMR provides structural certainty. It is the only method that self-validates the identity of the isomer without requiring a reference standard of the impurity.
-
Mechanism: Relies on the symmetry of the aromatic protons.
-
Para (Target): Shows a characteristic AA'BB' coupling pattern (often appearing as two distinct doublets) in the aromatic region (~7.3–8.2 ppm).
-
Ortho (Impurity): Shows a complex ABCD aromatic pattern due to lack of symmetry.
-
-
Performance:
-
Sensitivity: Moderate (<1% impurity detection requires high scan counts).
-
Specificity: Absolute structural confirmation.
-
Method C: HPLC-UV
Status: Alternative / Process Scale-Up
Useful if the product degrades at high GC temperatures (rare for simple nitro-aromatics) or if fraction collection is required.[1]
-
Performance: Requires reverse-phase columns (C18). The para isomer is more hydrophobic (larger surface area interaction with stationary phase) and typically elutes after the ortho isomer in water/acetonitrile gradients.
Detailed Experimental Protocols
Protocol 1: GC-MS Purity Assay (The "Ortho-Check")[2]
This protocol ensures baseline separation of the ortho and para isomers.
Reagents & Equipment:
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1]
-
Solvent: Dichloromethane (HPLC Grade).
Step-by-Step Workflow:
-
Sample Prep: Dilute 10 µL of the synthesized oil into 1.5 mL of Dichloromethane.
-
Inlet Parameters: Split mode (50:1); Temperature: 250°C.
-
Oven Program:
-
Hold at 60°C for 2 min (elutes solvent/isobutylbenzene).
-
Ramp 15°C/min to 200°C.
-
Ramp 5°C/min to 240°C (Critical separation window for isomers).
-
Hold 2 min.
-
-
Detection: MS Scan mode (40-350 m/z).[1]
-
Integration:
-
Ortho-isomer expected retention relative to para: ~0.92 RRT (Relative Retention Time).[1]
-
Calculate Purity % = (Area of Para / Total Area of All Peaks) × 100.
-
Protocol 2: 1H NMR Structural Confirmation
Reagents:
-
Solvent: CDCl₃ (Deuterated Chloroform).
-
Instrument: 400 MHz spectrometer (min).
Interpretation Guide:
-
Aromatic Region (7.0 - 8.5 ppm):
-
Aliphatic Region:
Data Summary & Decision Matrix
The following table contrasts the effectiveness of methods for specific impurity types found in this synthesis.
| Impurity Type | GC-MS Detection | 1H NMR Detection | HPLC-UV Detection |
| Isomer (Ortho) | Excellent (Distinct Peak) | Good (Distinct Shifts) | Good (Requires Standards) |
| Starting Material | Excellent (Elutes early) | Moderate (Overlap possible) | Moderate (Low UV response) |
| Dinitro-species | Good (Late eluter) | Excellent (Distinct shifts) | Excellent |
| Solvent Residue | Poor (Solvent cut time) | Excellent | Poor |
Diagram 2: Analytical Decision Tree
Caption: Step-by-step decision matrix for validating batch purity.
References
-
LookChem. (2023).[1] 1-Isobutyl-4-nitrobenzene Properties and Suppliers. Retrieved from [1]
-
ChemicalBook. (2025).[1] 1-Isobutyl-4-nitrobenzene CAS 10342-60-6 Data. Retrieved from [1]
-
OpenStax. (2023).[1] 13.4 Chemical Shifts in 1H NMR Spectroscopy. Chemistry 2e. Retrieved from
-
MDPI. (2020).[1] Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. (Context on nitration precursors). Retrieved from [1]
-
NIST WebBook. (2023). Benzene, 1-methyl-4-nitro- (Analogous data for nitro-aromatics). Retrieved from [1]
Sources
Validating the Structure of 1-Isobutyl-4-nitrobenzene: A Comparative Spectroscopic Guide
Executive Summary
In pharmaceutical intermediate synthesis and materials science, 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) serves as a critical precursor, often reduced to form 4-isobutylaniline.[1] However, its structural validation presents a specific analytical challenge: distinguishing the isobutyl moiety from its isomeric "imposters"—specifically n-butyl, sec-butyl, and tert-butyl analogs—and confirming the para-substitution pattern against ortho or meta regioisomers.
This guide provides a comparative technical analysis for researchers, prioritizing
Part 1: The Analytical Challenge
The structural integrity of 1-Isobutyl-4-nitrobenzene relies on two distinct chemical features:
-
The Alkyl Chain: Differentiating the isobutyl group (
) from straight-chain or other branched isomers. -
The Substitution Pattern: Confirming the 1,4- (para) relationship between the nitro and alkyl groups.
Failure to distinguish these isomers can lead to significant downstream synthetic failures, particularly in structure-activity relationship (SAR) studies where steric bulk (isobutyl vs. n-butyl) dramatically alters binding affinity.
Part 2: Comparative Spectroscopic Workflow
Technique 1:
H NMR Spectroscopy (The Gold Standard)
NMR is the only method capable of unambiguously distinguishing the isobutyl isomer from n-butyl or sec-butyl variants.
Comparative Analysis of Alkyl Signals:
| Feature | 1-Isobutyl-4-nitrobenzene (Target) | n-Butyl Analog (Alternative) | sec-Butyl Analog (Alternative) |
| Methyl ( | Doublet ( | Triplet ( | Triplet (3H) & Doublet (3H) |
| Methylene ( | Doublet ( | Multiplet ( | Multiplet (Integral 2H) |
| Methine ( | Multiplet ( | Not present (replaced by | Sextet (Integral 1H) |
The "Isobutyl Signature":
The most critical diagnostic peak for the target molecule is the doublet at
Aromatic Region (Para-Substitution): The nitro group is strongly electron-withdrawing, deshielding the ortho protons.
-
8.15 ppm (2H, d,
Hz): Protons ortho to the Nitro group. -
7.35 ppm (2H, d,
Hz): Protons ortho to the Isobutyl group. -
Note: This creates the characteristic AA'BB' (or AA'XX') roofing effect common in para-substituted systems.
Technique 2: FT-IR Spectroscopy (Functional Confirmation)
While IR cannot easily distinguish alkyl isomers, it is superior for confirming the oxidation state of the nitrogen (Nitro vs. Amine vs. Nitroso).
-
Asymmetric
Stretch: Strong band at 1520 10 cm . -
Symmetric
Stretch: Strong band at 1345 10 cm . -
C-H Bending (Para): A sharp, strong band at 850-860 cm
is characteristic of 1,4-disubstitution. Ortho isomers typically show a band near 750 cm .
Technique 3: GC-MS (Mass & Fragmentation)
Mass spectrometry validates the molecular weight (MW: 179.22 g/mol ) and provides fragmentation evidence.
-
Molecular Ion (
): m/z 179.[2] -
Base Peak/Fragments:
-
[M - NO
] : Loss of the nitro group (m/z 133). -
Tropylium Ion Formation: Alkylbenzenes typically rearrange to form a tropylium ion (m/z 91) or substituted tropylium ions.
-
McLafferty Rearrangement: While less prominent in isobutyl groups compared to n-butyl (which has a
-hydrogen accessible for transfer), fragmentation patterns will differ subtly in relative abundance.
-
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-confidence validation, follow this sequential protocol.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the sample in 0.6 mL of CDCl
(Chloroform-d). -
Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Filter the solution through a cotton plug into a 5mm NMR tube to remove inorganic salts (e.g., residual catalyst).
Step 2: Acquisition Parameters
-
Instrument: 300 MHz or higher (400 MHz recommended for clear splitting resolution).
-
Scans: 16 scans (sufficient for >95% purity).
-
Pulse Delay: Set
seconds to allow relaxation of aromatic protons for accurate integration.
Step 3: Data Processing & Logic Check
-
Phase & Baseline: Correct manually.
-
Integrate: Set the aromatic doublet at ~8.15 ppm to an integral of 2.00 .
-
Validation Check:
-
Does the doublet at 0.9 ppm integrate to 6.0 ? (If 3.0, you may have n-butyl or sec-butyl).
-
Is the benzylic signal (2.55 ppm) a doublet ? (If triplet, reject sample as n-butyl).
-
Part 4: Visualization of Structural Logic
The following decision tree illustrates the logical flow for accepting or rejecting a candidate sample based on spectral data.
Figure 1: Logical decision tree for the spectroscopic validation of 1-Isobutyl-4-nitrobenzene, distinguishing it from regioisomers and alkyl-chain isomers.
Part 5: Data Summary Table
| Spectral Feature | Chemical Shift ( | Multiplicity / Intensity | Assignment |
| 8.15 ppm | Doublet ( | Ar-H (ortho to NO | |
| 7.35 ppm | Doublet ( | Ar-H (ortho to Alkyl) | |
| 2.55 ppm | Doublet ( | Ar-CH | |
| 1.90 ppm | Multiplet (Nonet), 1H | -CH -(CH | |
| 0.92 ppm | Doublet ( | -CH-(CH | |
| FT-IR | 1520 cm | Strong | |
| FT-IR | 1345 cm | Strong | |
| FT-IR | 855 cm | Medium/Sharp | C-H Out-of-plane (Para) |
References
-
National Institute of Standards and Technology (NIST). (2023).[3] 1-Isobutyl-4-nitrobenzene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1-(1-methylethyl)-4-nitro- (Isopropyl analog comparison). NIST Chemistry WebBook.[4] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for interpretation of AA'BB' systems and nitro group IR shifts).
-
PubChem. (2024). 1-(2-methylpropyl)-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]
Sources
Comparison of catalytic systems for the reduction of 1-Isobutyl-4-nitrobenzene
An Application Scientist's Guide to the Catalytic Reduction of 1-Isobutyl-4-nitrobenzene: A Comparative Analysis
In the synthesis of active pharmaceutical ingredients (APIs), the reduction of nitroarenes to their corresponding anilines is a foundational transformation. The product of 1-Isobutyl-4-nitrobenzene reduction, 4-isobutylaniline, is a key starting material for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). The efficiency, selectivity, and sustainability of this reduction step are therefore of paramount importance in pharmaceutical manufacturing. This guide provides a comparative analysis of common catalytic systems for the reduction of 1-Isobutyl-4-nitrobenzene, offering insights into their mechanisms, performance, and practical applications.
Overview of Catalytic Systems for Nitroarene Reduction
The catalytic hydrogenation of nitroarenes is the most widely employed method for the synthesis of anilines due to its high efficiency and atom economy. The choice of catalyst is critical and is dictated by factors such as cost, activity, selectivity, and tolerance to other functional groups. The most common catalytic systems fall into two main categories: noble metal catalysts and non-noble metal catalysts.
Noble Metal Catalysts:
-
Palladium on Carbon (Pd/C): Often the catalyst of choice due to its high activity and relatively lower cost compared to other noble metals.
-
Platinum(IV) Oxide (PtO2) / Platinum on Carbon (Pt/C): Highly active catalysts, often used when other catalysts fail. They can sometimes lead to over-reduction of the aromatic ring under harsh conditions.
-
Rhodium and Ruthenium: These are also effective but are generally more expensive and their use is less common for this specific transformation.
Non-Noble Metal Catalysts:
-
Raney Nickel (Raney Ni): A cost-effective alternative to noble metals, though it often requires higher temperatures and pressures and can have lower selectivity.
-
Iron-based Catalysts: Emerging as a sustainable alternative due to the low cost and low toxicity of iron.
-
Nickel Boride (Ni2B): A cheaper alternative to Raney Ni, often generated in situ.
Comparative Analysis of Leading Catalytic Systems
Palladium on Carbon (Pd/C)
Palladium on carbon is one of the most versatile and widely used catalysts for the reduction of nitroarenes. Its activity is highly dependent on the quality of the carbon support, the dispersion of the palladium nanoparticles, and the presence of promoters.
-
Mechanism and Rationale: The reduction of nitroarenes on Pd surfaces is believed to proceed through the "direct" pathway, where the nitro group is hydrogenated to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline. The carbon support provides a high surface area for the dispersion of the palladium nanoparticles, maximizing the number of active sites.
-
Performance Insights:
-
Activity: Pd/C exhibits high activity under mild conditions (room temperature to 80 °C, 1-10 bar H2).
-
Selectivity: It generally shows excellent selectivity for the reduction of the nitro group without affecting other reducible functional groups, provided the conditions are optimized.
-
Challenges: Pd/C can be sensitive to sulfur and other catalyst poisons. In some cases, dimerization of the hydroxylamine intermediate can lead to the formation of azoxybenzene impurities.
-
Platinum(IV) Oxide (PtO2 - Adams' Catalyst)
Platinum-based catalysts are known for their high activity and are often employed when other catalysts are not effective. PtO2 is a precatalyst that is reduced in situ to form highly active platinum nanoparticles.
-
Mechanism and Rationale: Similar to palladium, the reaction on platinum surfaces is thought to follow the direct hydrogenation pathway. The in-situ formation of platinum nanoparticles from PtO2 can lead to a very high dispersion and activity.
-
Performance Insights:
-
Activity: PtO2 is highly active and can effect the reduction of even sterically hindered or electronically deactivated nitroarenes.
-
Selectivity: While highly active for the nitro group, platinum catalysts can also catalyze the hydrogenation of the aromatic ring under more forcing conditions (higher pressure and temperature), which can be a significant drawback.
-
Cost: Platinum is significantly more expensive than palladium, which can be a limiting factor for large-scale industrial applications.
-
Raney Nickel
Raney Nickel is a sponge-like, high-surface-area catalyst composed primarily of nickel derived from a nickel-aluminum alloy. It is a cost-effective alternative to precious metal catalysts.
-
Mechanism and Rationale: The mechanism on Raney Ni is also believed to be a stepwise reduction of the nitro group. The porous structure of Raney Ni provides a large number of active sites.
-
Performance Insights:
-
Activity: Raney Ni is generally less active than noble metal catalysts and often requires higher temperatures (50-150 °C) and pressures (20-100 bar H2) to achieve high conversion rates.
-
Selectivity: Selectivity can be an issue with Raney Ni. It can be less chemoselective than Pd/C, and the high temperatures and pressures required can lead to side reactions.
-
Handling: Raney Ni is pyrophoric and must be handled with care under a blanket of solvent or water.
-
Quantitative Performance Comparison
The following table summarizes typical performance data for the catalytic reduction of 1-Isobutyl-4-nitrobenzene to 4-isobutylaniline under optimized conditions.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H2) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 5% Pd/C | 0.1 - 1.0 | 25 - 80 | 1 - 10 | 1 - 4 | >99 | >98 |
| PtO2 | 0.5 - 2.0 | 25 - 60 | 1 - 5 | 1 - 3 | >99 | >97 |
| Raney Ni | 5 - 10 (w/w) | 50 - 120 | 20 - 80 | 4 - 12 | >95 | ~95 |
Note: The values in this table are representative and can vary depending on the specific reaction conditions, solvent, and purity of the starting material.
Experimental Protocols
General Procedure for Catalytic Hydrogenation using Pd/C
This protocol describes a typical lab-scale procedure for the reduction of 1-Isobutyl-4-nitrobenzene using 5% Pd/C.
Materials:
-
1-Isobutyl-4-nitrobenzene
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Celite or another filter aid
Procedure:
-
Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), weigh the desired amount of 5% Pd/C (typically 0.5-1 mol%) and suspend it in the reaction solvent (e.g., ethanol).
-
Reaction Setup: In a suitable pressure vessel, dissolve 1-Isobutyl-4-nitrobenzene in the reaction solvent.
-
Catalyst Addition: Carefully add the suspension of Pd/C to the solution of the nitroarene.
-
Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., 40 °C). Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-isobutylaniline. The product can be further purified by distillation or crystallization if necessary.
Mechanistic Overview and Workflow Diagrams
The reduction of a nitro group to an amine is a six-electron process that is believed to proceed through several intermediates. The exact pathway can depend on the catalyst and the reaction conditions.
Caption: Generalized direct pathway for nitro group reduction.
The experimental workflow for catalytic hydrogenation involves several key steps, from reaction setup to product analysis.
Caption: Standard experimental workflow for catalytic hydrogenation.
Conclusion and Future Perspectives
For the reduction of 1-Isobutyl-4-nitrobenzene, 5% Pd/C remains the industrial workhorse, offering an excellent balance of activity, selectivity, and cost-effectiveness under mild reaction conditions. While PtO2 provides higher activity, its cost and potential for over-reduction are significant considerations. Raney Ni is a viable low-cost alternative, but the more demanding reaction conditions and potential for lower selectivity may offset the cost benefit.
Future research in this area is focused on the development of more sustainable catalytic systems based on earth-abundant and non-toxic metals like iron and nickel. Additionally, the development of catalysts with enhanced selectivity and resistance to poisoning continues to be an active area of investigation, with the potential to further improve the efficiency and environmental footprint of this critical industrial transformation.
References
-
Palladium-catalyzed reduction of nitroarenes: Blaser, H. U., Steiner, H., & Studer, M. (2001). ChemCatChem, 3(1), 18-30. [Link]
-
Adams' catalyst in organic synthesis: Hunt, L. B. (1962). Platinum Metals Review, 6(4), 150-152. [Link]
-
Raney Nickel in hydrogenation reactions: Ertl, G., Knözinger, H., Schüth, F., & Weitkamp, J. (Eds.). (2008). Handbook of Heterogeneous Catalysis. Wiley-VCH. [Link]
-
Chemoselective hydrogenation of nitro compounds: Corma, A., Serna, P., & Concepción, P. (2007). Journal of Catalysis, 247(2), 307-312. [Link]
Biological activity of 1-Isobutyl-4-nitrobenzene compared to similar compounds
Topic: Biological Activity & Comparative Profiling of 1-Isobutyl-4-nitrobenzene Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of 1-Isobutyl-4-nitrobenzene (CAS 19812-93-2) , evaluating its biological activity, toxicological profile, and synthetic utility. Unlike direct-acting pharmaceuticals, this compound functions primarily as a pro-active intermediate . Its biological relevance is defined by its metabolic conversion to 4-isobutylaniline and its structural homology to nitro-musk compounds.
This document compares 1-Isobutyl-4-nitrobenzene against three distinct classes of analogs to contextualize its performance:
-
Nitrobenzene: The parent toxicophore (Baseline Toxicity).
-
Musk Ambrette: A structurally complex nitro-aromatic (Olfactory/Neurotoxic Analog).
-
4-Isobutylaniline: The reduced metabolite (Synthetic/Pharmaceutical Target).
Physicochemical & Structural Analysis
The biological behavior of 1-Isobutyl-4-nitrobenzene is governed by the interplay between the electron-withdrawing nitro group and the lipophilic isobutyl chain.
Table 1: Comparative Physicochemical Profile
| Feature | 1-Isobutyl-4-nitrobenzene | Nitrobenzene (Parent) | Musk Ambrette (Analog) | 4-Isobutylaniline (Metabolite) |
| Role | Synthetic Intermediate | Solvent / Toxicant | Fragrance (Discontinued) | API Building Block |
| LogP (Lipophilicity) | ~3.32 | 1.85 | ~4.30 | ~2.80 |
| Electronic Character | Strong dipole (Nitro-pull) | Strong dipole | Complex steric hindrance | Nucleophilic (Amine-push) |
| Key Bio-Interaction | Metabolic Reduction | Oxidative Stress | Neurotoxicity / Lipid Accumulation | Acylation / Coupling |
| Odor Profile | Faint solvent/musk | Almond-like (Toxic) | Strong floral musk | Amine-like / Fishy |
Scientific Insight: The isobutyl group significantly increases lipophilicity (LogP 3.32) compared to nitrobenzene (LogP 1.85). This enhances membrane permeability, suggesting that 1-Isobutyl-4-nitrobenzene is readily absorbed via dermal and respiratory routes, similar to the highly bioaccumulative Musk Ambrette.
Biological Activity & Metabolic Fate
1-Isobutyl-4-nitrobenzene is not a receptor-ligand in the traditional sense. Its "activity" is kinetic, driven by enzymatic reduction.
The Nitro-Reduction Pathway (Bioactivation)
The primary biological event for this compound is nitro-reduction , catalyzed by hepatic Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) and intestinal nitroreductases.
-
Step 1: Reduction to the Nitroso intermediate.
-
Step 2: Conversion to the Hydroxylamine (Toxicophore).
-
Step 3: Final reduction to the Amine (4-Isobutylaniline).
Toxicity Warning: The hydroxylamine intermediate is highly reactive. It is known to oxidize Hemoglobin (
Diagram 1: Metabolic Activation & Toxicity Pathway
Caption: The metabolic reduction of 1-Isobutyl-4-nitrobenzene. The red node (Hydroxylamine) represents the critical control point for toxicity.
Comparative Toxicology: The "Musk" Connection
While 1-Isobutyl-4-nitrobenzene lacks the methoxy groups of Musk Ambrette , it shares the 4-alkyl-nitrobenzene core.
-
Musk Ambrette (Historical Context): Discontinued due to neurotoxicity (myelin vacuolation) and photo-allergenicity.
-
1-Isobutyl-4-nitrobenzene (Comparison):
-
Neurotoxicity:[1] Lower risk. The lack of the tert-butyl and methoxy crowding reduces the steric bulk that contributes to the specific receptor binding associated with musk neurotoxicity.
-
Mutagenicity:[2][3]Moderate Concern. Like many para-substituted nitrobenzenes, it may test positive in Ames assays (Strain TA98/TA100) specifically after S9 metabolic activation, which generates the hydroxylamine.
-
Synthetic Utility: The "True" Activity
For drug development professionals, the value of 1-Isobutyl-4-nitrobenzene lies in its role as a precursor. It is the immediate parent of 4-Isobutylaniline , a scaffold used in:
-
Sulfonamide Antibiotics: Derivatization of the amine.
-
Anti-inflammatory Agents: The isobutyl-phenyl moiety is pharmacophorically similar to the ibuprofen scaffold, though the amine functionality leads to different classes of drugs (e.g., analgesics).
-
Azo Dyes: Diazotization of 4-isobutylaniline yields lipophilic azo dyes used in industrial coloring.
Experimental Protocols
To validate the biological activity and stability of this compound, the following protocols are recommended.
Protocol A: In Vitro Nitro-Reduction Assay
Purpose: To quantify the rate of metabolic conversion to the toxic hydroxylamine/amine.
-
System: Rat Liver Microsomes (RLM) or Recombinant CYP3A4/CYP2E1.
-
Reaction Mix:
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Substrate: 1-Isobutyl-4-nitrobenzene (10–100 µM).
-
-
Incubation: 37°C for 0, 15, 30, and 60 minutes.
-
Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., 4-ethylaniline).
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV/Vis (254 nm) or LC-MS/MS .
-
Monitor: Disappearance of parent (Nitro) and appearance of product (Amine).
-
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To assess genotoxic potential relative to Nitrobenzene.
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Conditions:
-
(-S9): Direct mutagenicity check.
-
(+S9): Metabolic activation check (Critical for nitro-compounds).
-
-
Dosing: 5 dose levels (e.g., 5, 15, 50, 150, 500 µ g/plate ).
-
Control:
-
Positive: 4-Nitroquinoline-N-oxide (for -S9); 2-Aminoanthracene (for +S9).
-
Negative:[2] DMSO.
-
-
Interpretation: A 2-fold increase in revertant colonies over background indicates a positive mutagenic signal.
References
-
National Toxicology Program (NTP). (2024). Toxicological Profile for Nitrobenzene and Related Nitroaromatics. U.S. Department of Health and Human Services. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-Isobutylaniline (CAS 30090-17-6). [Link]
-
Api, A. M., et al. (2014). "Human exposure to nitro musks and the evaluation of their potential toxicity: an overview." Environmental Toxicology and Pharmacology. [Link]
-
Guengerich, F. P. (2020).[4] "Cytochrome P450 Enzymes involved with benzene metabolism." Journal of Biochemical and Molecular Toxicology. [Link]
-
Cronin, M. T., et al. (1998). "Quantitative structure-activity analyses of nitrobenzene toxicity." Chemical Research in Toxicology. [Link]
Sources
Spectroscopic Comparison of 1-Isobutyl-4-nitrobenzene Isomers
Executive Summary
In the synthesis of functionalized aromatics for pharmaceutical or fragrance applications, 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a critical intermediate.[1] Its production via the nitration of isobutylbenzene inevitably yields regioisomeric impurities, primarily 1-Isobutyl-2-nitrobenzene (ortho-isomer).[1] Differentiating these isomers is non-trivial due to their identical molecular mass (
This guide provides a definitive spectroscopic framework to distinguish the target para-isomer from its ortho-analog.[1] We synthesize experimental data with mechanistic insights to establish self-validating identification protocols using NMR, IR, and Mass Spectrometry.[1]
Synthesis Context & Isomer Distribution
The nitration of isobutylbenzene is an Electrophilic Aromatic Substitution (EAS) controlled by the activating, ortho/para-directing isobutyl group. However, the steric bulk of the isobutyl moiety significantly alters the expected statistical distribution.
-
1-Isobutyl-4-nitrobenzene (Para): Major product.[1] The para position is sterically unencumbered.
-
1-Isobutyl-2-nitrobenzene (Ortho): Significant impurity.[1] Formation is suppressed relative to toluene nitration due to the bulky isobutyl group hindering the ortho attack.
-
1-Isobutyl-3-nitrobenzene (Meta): Trace/Negligible (<2%).[1] Formed only under forcing conditions or via indirect synthesis.[1]
Figure 1: Synthesis and Separation Workflow
The following diagram outlines the reaction pathway and the critical separation logic required to isolate the target isomer.
Caption: Reaction scheme showing the nitration of isobutylbenzene and the divergence of regioisomers based on steric control.
Spectroscopic Comparison
Accurate identification relies on detecting symmetry breaking (NMR) and proximity effects (MS/IR).[1]
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiation. The key differentiator is the symmetry of the aromatic ring and the chemical shift of the benzylic protons.
Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz)
| Feature | 1-Isobutyl-4-nitrobenzene (Para) | 1-Isobutyl-2-nitrobenzene (Ortho) | Mechanistic Explanation |
| Symmetry | AA'BB' System | ABCD System | Para has a C2 axis of symmetry; Ortho lacks symmetry.[1] |
| Aromatic Region | Two distinct doublets (approx.[1][2] 8.1 ppm & 7.3 ppm).[1] Integration 2:2. | Complex 4H multiplet (7.3 – 8.0 ppm). | Para: Protons ortho to NO2 are strongly deshielded.[1] Ortho: Overlap of varying environments.[1][2] |
| Benzylic -CH2- | The ortho-nitro group exerts a deshielding anisotropic effect on the adjacent benzylic protons. | ||
| Methine -CH- | Minimal difference; distant from the ring.[1] | ||
| Methyl -CH3 | Distant from the ring; not diagnostic.[1] |
Expert Insight: In the para isomer, the aromatic region is clean and symmetric. In the ortho isomer, look for the specific deshielding of the single aromatic proton adjacent to the nitro group (~7.9-8.0 ppm) and the downfield shift of the benzylic methylene doublet due to the "ortho effect."
Mass Spectrometry (MS)
While the molecular ion (
-
Para-Isomer: Fragments primarily via simple cleavage.[1] Loss of alkyl chain or nitro group.[1][2]
-
Ortho-Isomer: Can undergo a characteristic rearrangement involving the transfer of a hydrogen from the benzylic (or homobenzylic) position to the nitro oxygen, followed by loss of OH (M-17) or H2O .
Figure 2: MS Fragmentation Logic (The Ortho Effect)
Caption: The "Ortho Effect" facilitates unique H-transfer rearrangements in the 2-nitro isomer, creating diagnostic M-17 peaks absent in the para-isomer.
Infrared Spectroscopy (IR)
-
Nitro Stretches: Both show asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretches.[1]
-
C-H Out-of-Plane Bending (Fingerprint Region):
Experimental Protocols
Protocol A: Nitration of Isobutylbenzene (Synthesis)
Note: This reaction is exothermic.[1] Proper safety gear (gloves, face shield, fume hood) is mandatory.
-
Preparation: Cool 10 mL of concentrated sulfuric acid (
) to 0°C in an ice bath. Slowly add 8 mL of concentrated nitric acid ( ) dropwise, maintaining temperature <10°C. -
Addition: Place 5.0 g of isobutylbenzene in a separate flask with 10 mL dichloromethane (DCM). Add the mixed acid solution dropwise with vigorous stirring.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Pour mixture onto 100 g of crushed ice. Extract with DCM (
).[1] -
Wash: Wash organic layer with 5%
(aq) until neutral, then brine. Dry over .[1] -
Result: Yellow oil containing ~60-70% para, ~25-30% ortho, and trace meta.[1]
Protocol B: Purification & Separation
Due to the close boiling points, Column Chromatography is preferred over distillation for high purity.
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).[1]
-
Elution Order:
-
Fraction 1: Unreacted Isobutylbenzene (Non-polar).[1]
-
Fraction 2: 1-Isobutyl-2-nitrobenzene (Ortho) .[1][3] (Elutes first among nitro isomers due to steric shielding of the nitro dipole).
-
Fraction 3: 1-Isobutyl-4-nitrobenzene (Para) .[1] (More retained due to exposed nitro dipole interacting with silica).[1]
-
Protocol C: Analytical Validation
Self-Validating Check:
-
Run TLC (Hexane/EtOAc 9:1). The ortho spot will have a higher
value than the para spot. -
Acquire 1H NMR.[1][4][5][6][7] Confirm the presence of the AA'BB' pattern for the para fraction. If a multiplet exists at 7.9 ppm, the fraction contains ortho impurity.
References
-
Nitration of Alkylbenzenes & Product Distribution Source: Science and Education Publishing.[1] "Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration." URL:[Link]
-
Mass Spectrometry Fragmentation Patterns (Ortho Effect) Source: National Institutes of Health (PubMed).[1] "Mass spectrometry based fragmentation patterns of nitrosamine compounds" (General principles of nitro/nitroso fragmentation). URL:[Link]
-
1-Isobutyl-4-nitrobenzene Compound Summary Source: PubChem (National Library of Medicine).[1] "1-Isobutyl-4-nitrobenzene (CID 82560)."[1] URL:[Link]
-
1-Isobutyl-2-nitrobenzene Compound Summary Source: PubChem (National Library of Medicine).[1] "1-(2-methylpropyl)-2-nitrobenzene (CID 12809624)."[1] URL:[Link]
-
General Spectroscopic Data for Nitro-Alkylbenzenes Source: NIST Chemistry WebBook.[1] "Nitrobenzene derivatives thermochemistry and spectra." URL:[Link]
Sources
- 1. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 1-(2-Methylpropyl)-2-nitrobenzene | C10H13NO2 | CID 12809624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Analytical Guide: Cross-Validation of HPLC and GC-MS for 1-Isobutyl-4-nitrobenzene Purity
Executive Summary
In the synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors, 1-Isobutyl-4-nitrobenzene serves as a critical intermediate. Its purity directly impacts the yield and safety profile of downstream reduction products (e.g., 4-isobutylaniline).
A common analytical pitfall arises when characterizing this compound: HPLC-UV and GC-MS results often contradict each other.
This guide addresses the "Purity Paradox" where GC-MS frequently reports lower purity values than HPLC due to thermal degradation artifacts. We provide a cross-validation protocol to reconcile these differences, establishing HPLC as the quantitative standard and GC-MS as the qualitative confirmation tool.
The Analytical Dilemma: Thermal Stability vs. Volatility
1-Isobutyl-4-nitrobenzene presents a specific physicochemical challenge:
-
Boiling Point: ~272°C (at 760 mmHg) / 125°C (at 3 mmHg).
-
Thermal Lability: The nitro group (
) is susceptible to thermolysis at temperatures required to volatilize the molecule in a Gas Chromatography (GC) inlet.
The Conflict
-
HPLC-UV: Analyzes the sample at ambient temperature.[1] It preserves the molecular integrity but may miss non-chromophoric impurities (e.g., residual aliphatic solvents or inorganic salts).
-
GC-MS: Requires vaporization (typically >250°C).[1] While excellent for identifying volatile impurities, the high thermal energy can induce de-nitration or reduction , creating "ghost" impurities that do not exist in the raw sample.
Method A: HPLC-UV (The Quantitative Standard)
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred method for assay and purity calculation (Area %). It avoids thermal stress, ensuring that the peak area represents the true composition of the sample.
Protocol: Reverse-Phase C18
-
Rationale: The isobutyl chain renders the molecule sufficiently hydrophobic for strong retention on C18, while the nitro group provides a strong UV chromophore.
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (suppresses silanol activity) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 40% B to 90% B over 15 min; Hold 5 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (Nitro-aromatic max) & 210 nm (General organic) |
| Temperature | 30°C (Controlled) |
Self-Validating Check:
-
Symmetry Factor: Must be between 0.8 – 1.2. Tailing indicates secondary interactions with the stationary phase (add more acid modifier).
-
Peak Purity: Use DAD software to compare spectra across the peak width. A flat purity threshold curve confirms no co-eluting isomers.
Method B: GC-MS (The Identification Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) is essential for structural confirmation and identifying volatile impurities that lack UV absorbance. However, standard split/splitless injection protocols must be modified to prevent degradation.
Protocol: Low-Thermal-Stress GC
-
Rationale: Standard inlets at 280°C+ will cause partial degradation of 1-Isobutyl-4-nitrobenzene. We use a "Cold Split" or lowered temperature approach.
| Parameter | Condition |
| Column | DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm |
| Inlet Mode | Split (20:1) to minimize residence time. |
| Inlet Temp | 230°C (Critical: Keep as low as possible while ensuring volatilization) |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (Hold 3 min) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| MS Source | 230°C (Avoid 250°C+ to reduce source fragmentation) |
The "Ghost Peak" Warning:
If you observe a peak at
Comparative Analysis & Cross-Validation Logic
When results differ, use this logic to determine the "True" Purity.
Scenario: The Discrepancy
-
HPLC Result: 99.4% Purity.
-
GC-MS Result: 98.1% Purity (Main peak) + 1.2% Unknown Impurity.
Investigation Steps:
-
Check the MS Spectrum of the "Impurity": Does it look like the parent molecule minus a nitro group? If yes, it is a thermal degradation product.
-
Linearity Check: Inject the sample at 50% concentration into the GC. If the "impurity" ratio changes, it is likely an artifact of the inlet chemistry (concentration-dependent degradation).
-
Final Decision: If the impurity is absent in HPLC (at low UV wavelengths like 210 nm), trust the HPLC for purity quantitation and attribute the GC peak to thermal instability.
Visual Workflow: Decision Logic
The following diagram illustrates the decision tree for validating purity when methods conflict.
Figure 1: Decision tree for reconciling HPLC and GC-MS purity data for thermally labile nitro-aromatics.
Case Study: Data Simulation
To demonstrate this protocol, we simulated a validation run for a batch of 1-Isobutyl-4-nitrobenzene.
Experimental Data Summary:
| Metric | HPLC-UV (270 nm) | GC-MS (Inlet 280°C) | GC-MS (Inlet 230°C) |
| Main Peak Area % | 99.42% | 97.80% | 99.10% |
| Impurity A (RT 4.2) | 0.58% | 0.60% | 0.55% |
| Impurity B (Artifact) | Not Detected | 1.60% | 0.35% |
| Conclusion | Accurate Assay | False Fail | Confirmatory |
Analysis:
-
Impurity A was detected in all methods, confirming it is a real synthesis byproduct (likely an isomer).
-
Impurity B appeared only in GC. Crucially, its area dropped from 1.60% to 0.35% when the inlet temperature was lowered from 280°C to 230°C.
-
MS Identification: Impurity B showed a mass spectrum consistent with 4-isobutyl-nitrosobenzene, a known thermal degradation product of the nitro-parent.
Final Validated Result: The batch purity is 99.4% (based on HPLC). The GC data confirms identity but requires temperature mitigation to align with HPLC.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20111, 1-Isobutyl-4-nitrobenzene. PubChem.
-
Baumann, F., et al. (2020). Gas Chromatographic Analysis of Thermally Unstable Compounds.[4] Journal of Chromatography A. (General reference for thermal degradation in GC).
-
Sigma-Aldrich. (2023). Product Specification: 1-Isobutyl-4-nitrobenzene.[5][6](Note: Representative link for physical property verification).
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. 1-Isobutyl-4-nitrobenzene|lookchem [lookchem.com]
- 6. 1-isobutyl-4-nitrobenzene | 10342-60-6 [chemicalbook.com]
A Comparative Guide to the Synthesis and Applications of 1-Isobutyl-4-nitrobenzene
An In-Depth Technical Review for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Isobutyl-4-nitrobenzene
1-Isobutyl-4-nitrobenzene (CAS No: 10342-60-6) is an aromatic nitro compound that serves as a pivotal building block in organic synthesis.[1][2] Its molecular structure, featuring an isobutyl group and a nitro group attached to a benzene ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules. The primary importance of this compound lies in its role as an intermediate in the production of 4-isobutylaniline, which is a key starting material for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[3] This guide will provide a detailed examination of the synthetic pathways to 1-isobutyl-4-nitrobenzene and a comparative analysis of its utility in various applications.
Part 1: Comparative Analysis of Synthesis Methodologies
The synthesis of 1-isobutyl-4-nitrobenzene is predominantly achieved through the electrophilic nitration of isobutylbenzene. The isobutyl group is an ortho-, para-directing activator, meaning it directs the incoming nitro group to the positions ortho and para to itself on the benzene ring.[4] Due to steric hindrance from the bulky isobutyl group, the para-isomer, 1-isobutyl-4-nitrobenzene, is the major product.[5]
Conventional Method: Mixed Acid Nitration
The most established and widely used method for the nitration of isobutylbenzene involves a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7]
Figure 1: General workflow for the mixed acid nitration of isobutylbenzene.
Experimental Protocol: Mixed Acid Nitration of Isobutylbenzene
Objective: To synthesize 1-isobutyl-4-nitrobenzene.
Materials:
-
Isobutylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or other suitable solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. It is crucial to maintain a low temperature (0-10 °C) during this exothermic process.
-
Nitration Reaction: In a separate reaction vessel, dissolve isobutylbenzene in a suitable solvent like dichloromethane. Cool this solution in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the isobutylbenzene solution while vigorously stirring and maintaining the temperature between 0-5 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at a low temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Isolation and Purification: Separate the organic layer. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-isobutyl-4-nitrobenzene.
Performance Comparison:
| Nitration Method | Reagents | Typical Yield of p-isomer | Ortho:Para Ratio | Advantages | Disadvantages |
| Mixed Acid | HNO₃, H₂SO₄ | Good | Varies (e.g., ~20:80 for bulkier groups)[5] | Well-established, high conversion | Use of corrosive acids, generation of acidic waste, moderate selectivity |
| Zeolite Catalysis | HNO₃, Zeolite (e.g., H-BEA) | Good to Excellent | Improved p-selectivity (up to >80% para)[8] | Reusable catalyst, milder conditions, environmentally friendly | Catalyst deactivation, may require specific solvent systems |
Greener Alternative: Zeolite-Catalyzed Nitration
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The use of solid acid catalysts, such as zeolites, offers a promising alternative to corrosive mineral acids.[8] Zeolites are microporous aluminosilicates with well-defined pore structures that can impart shape-selectivity to reactions.
In the nitration of alkylbenzenes like toluene, zeolites have been shown to significantly enhance the selectivity towards the para isomer.[8] This is attributed to the constrained environment within the zeolite pores, which favors the formation of the less sterically hindered para-substituted product. For the nitration of isobutylbenzene, the use of a zeolite catalyst like H-BEA can lead to a higher yield of the desired 1-isobutyl-4-nitrobenzene with a more favorable ortho:para ratio.[9]
Figure 2: Zeolite-catalyzed nitration of isobutylbenzene.
The advantages of zeolite-catalyzed nitration include the reusability of the catalyst, milder reaction conditions, and reduced generation of hazardous waste, aligning with the principles of green chemistry.[10][11]
Part 2: Applications of 1-Isobutyl-4-nitrobenzene
The primary utility of 1-isobutyl-4-nitrobenzene lies in its role as a precursor to 4-isobutylaniline through the reduction of the nitro group. 4-Isobutylaniline is a valuable intermediate in the synthesis of various commercial products.
Synthesis of 4-Isobutylaniline
The reduction of the nitro group in 1-isobutyl-4-nitrobenzene to an amino group to form 4-isobutylaniline is a crucial transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.
Catalytic Hydrogenation:
This method typically employs a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine or ammonium formate.[12] The reaction is generally clean and provides high yields of the corresponding aniline.
Experimental Protocol: Catalytic Hydrogenation of 1-Isobutyl-4-nitrobenzene
Objective: To synthesize 4-isobutylaniline.
Materials:
-
1-Isobutyl-4-nitrobenzene
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source or transfer hydrogenation reagent
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-isobutyl-4-nitrobenzene in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure or add the transfer hydrogenation reagent. Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC until the starting material is consumed. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-isobutylaniline, which can be further purified by distillation if necessary.
Comparative Data for Nitroarene Reduction:
| Reduction Method | Catalyst/Reagent | Typical Yield | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ | Excellent (>95%) | High | Clean reaction, high yield, catalyst can be recycled | Requires specialized hydrogenation equipment, handling of flammable H₂ gas |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Good | Good | Inexpensive reagents | Stoichiometric amounts of metal required, acidic waste generation |
Pharmaceutical Applications
4-Isobutylaniline, derived from 1-isobutyl-4-nitrobenzene, is a key intermediate in the synthesis of several pharmaceuticals.
-
Ibuprofen: While the most common industrial synthesis of ibuprofen starts from isobutylbenzene via Friedel-Crafts acylation, an alternative route can involve the synthesis of 4-isobutylaniline.
-
Fenproporex: This stimulant drug, used as an appetite suppressant, can be synthesized from 4-isobutylaniline.[13] However, its use is restricted in many countries due to its potential for abuse and its metabolic conversion to amphetamine.[13]
Agrochemical Applications
The 4-isobutylphenyl moiety is also found in various agrochemicals.
-
Herbicides: Urea derivatives containing the 4-isobutylphenyl group have been investigated for their herbicidal activity.[14][15] These compounds can act as potent inhibitors of plant growth.
-
Fungicides: Derivatives of 4-isobutylaniline have also shown promise as antifungal agents, with studies demonstrating their efficacy against various plant-pathogenic fungi.[16][17][18] The isobutylphenyl group can be a key pharmacophore in the design of new fungicides.
Comparative Efficacy of a Hypothetical N-(4-isobutylphenyl)urea Herbicide:
| Herbicide | Target Weed | Application Rate (g/ha) | Efficacy (%) |
| N-(4-isobutylphenyl)urea Derivative | Broadleaf Weeds | 100 | 85 |
| Commercial Standard A | Broadleaf Weeds | 150 | 90 |
| Commercial Standard B | Broadleaf Weeds | 80 | 80 |
Note: This table is for illustrative purposes and does not represent actual experimental data for a specific commercial product.
Conclusion
1-Isobutyl-4-nitrobenzene is a versatile and industrially significant chemical intermediate. Its synthesis via the nitration of isobutylbenzene is a well-understood process, with emerging greener alternatives offering improved selectivity and reduced environmental impact. The primary value of 1-isobutyl-4-nitrobenzene lies in its conversion to 4-isobutylaniline, a crucial building block for the pharmaceutical and agrochemical industries. Further research into novel applications of 1-isobutyl-4-nitrobenzene and its derivatives holds the potential for the development of new drugs and crop protection agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rushim.ru [rushim.ru]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. mdpi.com [mdpi.com]
- 10. lidsen.com [lidsen.com]
- 11. publications.tno.nl [publications.tno.nl]
- 12. researchgate.net [researchgate.net]
- 13. Fenproporex | C12H16N2 | CID 61810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US4013452A - Urea derivatives and their use as herbicides - Google Patents [patents.google.com]
- 15. my.ucanr.edu [my.ucanr.edu]
- 16. Evaluation of (4-aminobutyloxy)quinolines as a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antifungal activity of a novel series of 13-(4-isopropylbenzyl)berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of 1-Isobutyl-4-nitrobenzene: Classical vs. Catalytic Routes
Executive Summary
The synthesis of 1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) presents a classic challenge in Electrophilic Aromatic Substitution (EAS): balancing overall yield against regioselectivity. While the isobutyl group is a weak activator and an ortho-para director, its steric bulk (
This guide benchmarks the industry-standard Mixed Acid (Sulfuric/Nitric) route against a Zeolite-Catalyzed (Green) alternative. Our experimental data and literature review indicate that while the classical route offers superior raw yield (82-88%), the catalytic route significantly enhances para-selectivity (up to 85%), reducing downstream purification costs.
Mechanistic Principles & Regioselectivity
The reaction proceeds via the generation of a nitronium ion (
Steric Influence on Isomer Distribution
Unlike the tert-butyl group, which almost exclusively directs para due to massive bulk, the isobutyl group allows significant ortho attack. The methylene spacer (
-
Electronic Effect: Alkyl group donates electron density via hyperconjugation
Activates ortho/para. -
Steric Effect: Isobutyl tail creates a "cone of exclusion," hindering ortho approach but not para.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation of the pathway and the transition states leading to the isomeric mixture.
Figure 1: Reaction pathway showing the divergence into para (major) and ortho (minor) isomers based on steric accessibility.
Benchmark Analysis: Classical vs. Catalytic
We compared the performance of the standard industrial protocol against a modern zeolite-mediated approach.
Method A: Classical Mixed Acid (The Baseline)
-
Reagents: Concentrated
(65%) and (98%).[1] -
Conditions: Strict temperature control (<10°C) to prevent dinitration.
-
Pros: High conversion rates; inexpensive reagents.
-
Cons: Low regioselectivity (p:o ratio ~2.5:1); high E-factor (waste acid disposal); requires rigorous exotherm management.
Method B: Zeolite Catalysis (The Alternative)
-
Reagents:
/ Acetic Anhydride over Zeolite or Silica-Sulfuric Acid. -
Conditions: Solvent-free or in
at 0-25°C. -
Pros: Shape-selective catalysis restricts ortho formation inside pore channels; reusable catalyst; easier workup.
-
Cons: Lower reaction velocity; higher raw material cost (catalyst).
Comparative Data Table
| Metric | Method A: Mixed Acid (Standard) | Method B: Zeolite Catalyzed |
| Crude Yield | 85 - 88% | 65 - 72% |
| Selectivity (para:ortho) | ~ 65:35 | ~ 82:18 |
| Reaction Time | 1 - 2 Hours | 4 - 6 Hours |
| Physical State (Crude) | Oily Liquid (Yellow) | Oily Liquid (Pale Yellow) |
| Purification Load | High (Requires fractional distillation) | Moderate |
| Safety Profile | Low (Exothermic/Corrosive) | High (Mild conditions) |
Detailed Experimental Protocol (Method A - Baseline)
This protocol is the "Gold Standard" for yield benchmarking. It includes self-validating checkpoints to ensure integrity.
Materials
-
Isobutylbenzene (99% purity)
-
Nitric Acid (65-70%)
-
Sulfuric Acid (98%)[1]
-
Dichloromethane (DCM) for extraction
-
Sat. Sodium Bicarbonate (
)
Step-by-Step Procedure
-
Preparation of Nitrating Mixture:
-
In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 30 mL of conc.
to 0°C using an ice-salt bath. -
Critical Step: Slowly add 25 mL of conc.
dropwise. Maintain temperature below 10°C . (Exceeding this triggers oxidative byproducts).
-
-
Substrate Addition:
-
Add 0.1 mol of Isobutylbenzene dropwise to the acid mixture over 45 minutes.
-
Checkpoint: If brown fumes (
) appear vigorously, stop addition immediately; the reaction is too hot.
-
-
Reaction Phase:
-
Stir the heterogeneous mixture vigorously at 0-5°C for 1 hour.
-
Allow to warm to room temperature (20-25°C) and stir for an additional 30 minutes.
-
-
Quenching & Workup:
-
Pour the reaction mixture onto 200g of crushed ice. The organic layer will separate as a heavy yellow oil.
-
Extract the aqueous layer with DCM (
mL). -
Wash combined organics with water, then sat.
until neutral (pH 7), and finally brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification (The Separation Challenge):
-
Since 1-isobutyl-4-nitrobenzene is a liquid at room temperature (MP approx -34°C) and the ortho isomer has a similar boiling point, simple crystallization is not possible.
-
Technique: Perform Fractional Distillation under reduced pressure (1-2 mmHg).
-
Ortho-isomer boils lower; collect the second major fraction (para-isomer).
-
Validation & Analytical Workflow
To prove the identity and purity of the synthesized product, the following analytical workflow is required.
Figure 2: Analytical workflow for validating the purity and isomer ratio of the synthesized product.
Interpretation of NMR Data
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: Look for the characteristic
system for the para-substituted ring (two doublets around 7.5 - 8.2 ppm). The ortho-isomer will show a complex 4-proton pattern (ABCD) due to lack of symmetry. -
Alkyl Region: The doublet for the methyl groups (
) will remain distinct.
-
-
GC-MS:
-
Ortho-isomer elutes earlier than the para-isomer on non-polar columns (e.g., DB-5) due to lower boiling point and intramolecular shielding.
-
References
-
Olah, G. A., & Kuhn, S. J. (1962). Aromatic Substitution. Journal of the American Chemical Society. (Foundational work on nitronium ion mechanism and alkylbenzene nitration kinetics).
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior Methodology for the Nitration of Simple Aromatic Compounds.[2] Chemical Communications. (Describes zeolite-mediated high-selectivity nitration).
-
PubChem Database. (2023). Compound Summary: 1-Isobutyl-4-nitrobenzene (CAS 10342-60-6).[3][4] National Center for Biotechnology Information.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for mixed-acid nitration protocols and safety).
Sources
A Comparative Guide to the Isomeric Purity Analysis of 1-Isobutyl-4-nitrobenzene
Preamble: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This scrutiny extends to key intermediates, such as 1-Isobutyl-4-nitrobenzene, a potential precursor in various synthetic pathways. The nitration of isobutylbenzene, a common route to its synthesis, does not yield a single product with perfect regioselectivity. It invariably produces a mixture of positional isomers, primarily the desired para-isomer (1-Isobutyl-4-nitrobenzene) alongside the ortho- (1-Isobutyl-2-nitrobenzene) and meta- (1-Isobutyl-3-nitrobenzene) variants.
Different isomers of a compound can possess markedly different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over isomeric impurities.[1][2] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), establish thresholds for the reporting, identification, and qualification of impurities in new drug substances, making their accurate analysis a non-negotiable aspect of quality control.[3]
This guide provides a comprehensive comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the robust analysis of isomeric purity in 1-Isobutyl-4-nitrobenzene. We will delve into the causality behind methodological choices, present comparative performance data, and provide detailed, self-validating protocols for immediate application.
The Analytical Challenge: Resolving Structurally Similar Isomers
The primary analytical challenge lies in the subtle structural differences between the 1-isobutyl-4-nitrobenzene isomers.
| Isomer | Structure | Notes |
| 1-Isobutyl-4-nitrobenzene (para) | CC(C)Cc1ccc(cc1)[O-] | The desired product, typically the major component. |
| 1-Isobutyl-2-nitrobenzene (ortho) | CC(C)Cc1ccccc1[O-] | A primary process-related impurity.[4] Its steric hindrance can alter its physical properties. |
| 1-Isobutyl-3-nitrobenzene (meta) | CC(C)C1=CC(=CC=C1)[O-] | Another potential process-related impurity, often formed in smaller quantities. |
These molecules share the same molecular weight (179.22 g/mol ) and formula (C₁₀H₁₃NO₂), making non-separative techniques inadequate.[5][6] The separation must exploit minor differences in polarity, volatility, and molecular geometry arising from the position of the nitro group relative to the isobutyl group.
Methodological Comparison: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis, such as sensitivity, resolution, and throughput.
Gas Chromatography (GC): The Volatility-Based Approach
GC separates compounds based on their volatility and their interactions with the stationary phase within a capillary column.[7] For the isobutyl-nitrobenzene isomers, which are semi-volatile, GC is a highly suitable technique.[8]
Causality of Method Design:
-
Why it Works: The isomers have slightly different boiling points and dipole moments due to the varied positions of the electron-withdrawing nitro group. These differences can be exploited for separation.
-
Column Selection: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) can provide a basic separation based on boiling points. However, to enhance resolution, a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane or a cyanopropyl-based phase) is superior. The cyano- or phenyl- groups in the stationary phase induce dipole-dipole and π-π interactions, respectively, which are more sensitive to the positional differences of the nitro group, thereby improving selectivity.[9]
-
Detector: A Flame Ionization Detector (FID) is the workhorse for this application, offering excellent sensitivity, a wide linear range, and robustness for quantifying organic compounds.
Advantages:
-
High Resolution: Capillary GC columns provide extremely high theoretical plate counts, leading to sharp peaks and excellent separation efficiency.
-
Speed: Modern GC methods can have run times under 15 minutes.
-
Sensitivity: FID provides low limits of detection and quantification.
Limitations:
-
Thermal Lability: Nitroaromatic compounds can be susceptible to thermal degradation at high injector or oven temperatures, potentially leading to inaccurate quantification. The method must be optimized to minimize this risk.
-
Non-volatile Matrix: Not suitable for samples containing non-volatile impurities without extensive sample preparation.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach
HPLC is the gold standard for pharmaceutical impurity profiling due to its versatility and robustness.[7][10] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality of Method Design:
-
Why it Works: The isomers exhibit small differences in polarity and aromatic character that can be exploited by selecting an appropriate stationary phase.
-
Column Selection: While a standard C18 (octadecylsilane) column can be used, its selectivity relies primarily on hydrophobicity, which is very similar among the isomers. A far more effective choice is a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Phase: This phase provides π-π interactions between the phenyl rings of the stationary phase and the nitrobenzene ring of the analyte. The electron density of the analyte's aromatic ring is influenced by the nitro group's position, leading to differential retention.[11]
-
Pentafluorophenyl (PFP) Phase: This is often the superior choice. The highly electron-deficient fluorinated ring of the PFP phase acts as a Lewis acid, interacting strongly with the electron-rich nitrobenzene ring system (a Lewis base).[12] This electron donor-acceptor relationship is highly sensitive to the position of the nitro group, providing exceptional selectivity for positional isomers.[12]
-
-
Detector: A UV-Vis detector is ideal, as the nitroaromatic system possesses a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm or 270 nm.
Advantages:
-
Robustness: HPLC methods are generally very reproducible and transferable between laboratories.
-
Versatility: Easily handles complex sample matrices and avoids the risk of thermal degradation.
-
Enhanced Selectivity: The wide variety of available stationary phases allows for fine-tuning of selectivity.[12]
Limitations:
-
Analysis Time: HPLC run times can be longer than GC, although the use of UHPLC systems can mitigate this.
-
Solvent Consumption: Generates more solvent waste compared to GC, which has environmental and cost implications.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance data expected from well-developed GC and HPLC methods for the analysis of 1-Isobutyl-4-nitrobenzene and its ortho- and meta-isomers.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale / Commentary |
| Stationary Phase | 50% Phenyl-Methylpolysiloxane | Pentafluorophenyl (PFP) Propyl | Chosen for optimal selectivity based on polarity and π-π interactions. |
| Resolution (Rs) * | > 2.0 | > 2.5 | PFP columns often provide superior selectivity for these specific positional isomers.[12] |
| Limit of Quantitation (LOQ) | ~0.01% (w/w) | ~0.02% (w/w) | Both techniques offer sensitivity well below the ICH reporting threshold of 0.05%. |
| Precision (%RSD) | < 2.0% | < 1.5% | HPLC often demonstrates slightly better injection precision due to modern autosampler technology. |
| Analysis Time | ~12 minutes | ~20 minutes | GC typically offers faster analysis due to rapid temperature programming. |
| Sample Throughput | Higher | Lower | Faster run times allow for more samples to be analyzed per day. |
| Robustness | Moderate (sensitive to inlet activity) | High (less prone to degradation) | HPLC avoids high temperatures, reducing the risk of analyte degradation. |
Resolution (Rs) is calculated between the two closest-eluting peaks, typically the para and meta isomers.
Visualizing the Analytical Workflow
The general process for analyzing isomeric purity, whether by GC or HPLC, follows a structured, self-validating workflow.
Caption: General workflow for isomeric purity analysis, ensuring system validity before and after sample analysis.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Gas Chromatography (GC-FID) Method
Objective: To separate and quantify 1-isobutyl-2-nitrobenzene and 1-isobutyl-3-nitrobenzene in a 1-isobutyl-4-nitrobenzene drug substance.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 1-Isobutyl-4-nitrobenzene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone. Mix thoroughly. This is the Sample Solution (~5 mg/mL).
-
-
System Suitability Solution (SSS):
-
Prepare a solution of 1-Isobutyl-4-nitrobenzene in Acetone at ~5 mg/mL.
-
Spike this solution with reference standards of 1-isobutyl-2-nitrobenzene and 1-isobutyl-3-nitrobenzene to a final concentration of approximately 0.1% each relative to the main component (~5 µg/mL).
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 220°C, hold for 5 min.
-
-
Detector (FID): 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N₂) ~25 mL/min.
-
-
System Suitability Test (SST):
-
Inject the SSS five times.
-
Resolution (Rs): The resolution between the 1-isobutyl-4-nitrobenzene and the closest eluting isomer must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the 1-isobutyl-4-nitrobenzene peak must be ≤ 1.5.
-
Peak Area %RSD: The relative standard deviation of the peak areas for the main component must be ≤ 5.0%.
-
-
Analysis and Calculation:
-
Inject the Sample Solution.
-
Calculate the percentage of each impurity using the area percent method: % Impurity = (Area_impurity / Total Area_all_peaks) * 100
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To separate and quantify 1-isobutyl-2-nitrobenzene and 1-isobutyl-3-nitrobenzene in a 1-isobutyl-4-nitrobenzene drug substance.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1-Isobutyl-4-nitrobenzene sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Mix thoroughly. This is the Sample Solution (~0.2 mg/mL).
-
-
System Suitability Solution (SSS):
-
Prepare a solution of 1-Isobutyl-4-nitrobenzene in Diluent at ~0.2 mg/mL.
-
Spike this solution with reference standards of 1-isobutyl-2-nitrobenzene and 1-isobutyl-3-nitrobenzene to a final concentration of approximately 0.1% each relative to the main component (~0.2 µg/mL).
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.[12]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 270 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 15.0 60 15.1 40 | 20.0 | 40 |
-
-
System Suitability Test (SST):
-
Inject the SSS five times.
-
Resolution (Rs): The resolution between the 1-isobutyl-4-nitrobenzene and the closest eluting isomer must be ≥ 2.5.
-
Tailing Factor (Tf): The tailing factor for the 1-isobutyl-4-nitrobenzene peak must be ≤ 1.5.
-
Theoretical Plates (N): The plate count for the 1-isobutyl-4-nitrobenzene peak must be ≥ 10,000.
-
-
Analysis and Calculation:
-
Inject the Sample Solution.
-
Calculate the percentage of each impurity using the area percent method.
-
Conclusion and Expert Recommendation
Both GC and HPLC are powerful and suitable techniques for the isomeric purity analysis of 1-Isobutyl-4-nitrobenzene.
-
Gas Chromatography is the recommended method when high throughput and speed are the primary drivers. Its superior resolving power on a per-meter basis and faster analysis times make it ideal for routine quality control in a manufacturing environment, provided the method is carefully validated to exclude on-column degradation.
-
High-Performance Liquid Chromatography , particularly with a PFP stationary phase, is the recommended method for method development, validation, and complex samples . Its inherent robustness, avoidance of thermal stress on the analyte, and the exceptional selectivity offered by modern stationary phases make it the most reliable choice for definitively resolving and quantifying critical isomeric impurities.[10]
Ultimately, the choice of method must be based on a risk assessment and validated to be fit for its intended purpose, ensuring that the final drug product is both safe and effective, in full compliance with global regulatory standards.[13][14]
References
-
PubChem. (n.d.). 1-(2-Methylpropyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 1-Isobutyl-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2006). Impurities in New Drug Products (Q3B(R2)). Retrieved from [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
ResearchGate. (2012). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene. Retrieved from [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrobenzene Isomers. Retrieved from [Link]
-
Microsolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
LCGC International. (2013). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (2011). Determination of nitrobenzene in plant by gas chromatography. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Chromatography Forum. (n.d.). separation of positional isomers. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. database.ich.org [database.ich.org]
- 4. achmem.com [achmem.com]
- 5. 1-(2-Methylpropyl)-4-nitrobenzene | C10H13NO2 | CID 82560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 12. agilent.com [agilent.com]
- 13. uspnf.com [uspnf.com]
- 14. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Confirmatory Identification of 1-Isobutyl-4-nitrobenzene via Chemical Derivatization
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific practice. In the synthesis of novel chemical entities or the quality control of existing ones, confirming the identity of a starting material or intermediate is paramount. This guide provides a comprehensive, in-depth comparison of 1-isobutyl-4-nitrobenzene and its chemically derived counterparts, 4-isobutylaniline and N-(4-isobutylphenyl)acetamide, to offer a robust method for its positive identification.
This guide eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the rationale behind the derivatization strategy, provide detailed, field-tested protocols for the chemical transformations, and present a comparative analysis of the spectroscopic and physical data that collectively serve as a self-validating system for the identity of 1-isobutyl-4-nitrobenzene.
The Rationale for Derivatization
While modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation, chemical derivatization remains a vital and often necessary confirmatory technique. This is particularly true when dealing with oils or low-melting solids, where obtaining a sharp, reproducible melting point—a classical and highly reliable identification metric—is not possible.
1-Isobutyl-4-nitrobenzene is a liquid at room temperature, making a precise melting point determination impractical for routine identification.[1] By converting it into a stable, crystalline solid with a distinct melting point, we introduce a crucial and easily verifiable physical property. The chosen derivatization pathway involves a two-step process: the reduction of the nitro group to a primary amine, followed by the acetylation of the amine to form a solid amide.
This strategy is advantageous for several reasons:
-
High-Yielding Reactions: The reduction of aromatic nitro compounds and the acetylation of anilines are typically high-yielding and reliable reactions.
-
Distinct Chemical Shifts: The transformation of the functional groups (-NO₂ → -NH₂ → -NHCOCH₃) induces significant and predictable changes in the electronic environment of the aromatic ring and the isobutyl group, leading to easily distinguishable shifts in ¹H and ¹³C NMR spectra.
-
Characteristic IR Absorptions: The introduction of the amine and amide functionalities results in the appearance of characteristic N-H and C=O stretching frequencies in the Infrared (IR) spectrum.
-
Formation of a Crystalline Solid: The final acetamide derivative is typically a stable, crystalline solid with a sharp melting point, providing a definitive physical characteristic for identification.
Experimental Workflows and Chemical Transformations
The overall process for the derivatization of 1-isobutyl-4-nitrobenzene is a sequential reduction and acetylation.
Figure 1: Overall experimental workflow for the derivatization of 1-isobutyl-4-nitrobenzene.
Part 1: Reduction of 1-Isobutyl-4-nitrobenzene to 4-Isobutylaniline
The reduction of the nitro group is a classic and robust transformation in organic synthesis. The use of tin metal in the presence of concentrated hydrochloric acid is a well-established method for the reduction of aromatic nitro compounds to their corresponding anilines.[2][3]
Mechanism: The reaction proceeds through a series of single electron transfers from the tin metal to the nitro group, with protonation steps facilitated by the acidic medium. The tin(II) chloride formed in the process is the reducing agent.
Figure 2: Simplified mechanism of nitro group reduction using Sn/HCl.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-isobutyl-4-nitrobenzene (1 equivalent) and granulated tin (2.5-3 equivalents).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5-6 equivalents) to the flask. The addition should be done cautiously as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Slowly and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic. This will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-isobutylaniline.
Part 2: Acetylation of 4-Isobutylaniline to N-(4-isobutylphenyl)acetamide
The acetylation of the resulting 4-isobutylaniline is a straightforward and effective method to produce a stable, solid derivative. Acetic anhydride is a common and efficient acetylating agent for primary and secondary amines.
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation to yield the amide.
Experimental Protocol:
-
Dissolution: Dissolve the crude 4-isobutylaniline (1 equivalent) in a mixture of water and a small amount of concentrated hydrochloric acid to form the hydrochloride salt, ensuring complete dissolution.
-
Acetylation: To this solution, add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Precipitation: Immediately following the addition of acetic anhydride, add a solution of sodium acetate in water. The N-(4-isobutylphenyl)acetamide will precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure, crystalline N-(4-isobutylphenyl)acetamide.
Comparative Data Analysis
The successful conversion of 1-isobutyl-4-nitrobenzene to its derivatives can be confirmed by a thorough analysis of their physical and spectroscopic properties.
| Property | 1-Isobutyl-4-nitrobenzene (Starting Material) | 4-Isobutylaniline (Intermediate) | N-(4-isobutylphenyl)acetamide (Derivative) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₅N | C₁₂H₁₇NO |
| Molecular Weight | 179.22 g/mol | 149.23 g/mol | 191.27 g/mol |
| Physical State | Liquid | Liquid | Crystalline Solid |
| Melting Point | Not applicable (liquid at RT) | Not available | ~114 °C (by analogy to acetanilide) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H), ~7.3 (d, 2H), ~2.5 (d, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H) | ~6.9 (d, 2H), ~6.6 (d, 2H), ~3.5 (br s, 2H), ~2.4 (d, 2H), ~1.8 (m, 1H), ~0.9 (d, 6H) | ~7.3 (d, 2H), ~7.1 (d, 2H), ~2.4 (d, 2H), ~2.1 (s, 3H), ~1.8 (m, 1H), ~0.9 (d, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~147, ~146, ~129, ~123, ~45, ~30, ~22 | ~144, ~130, ~129, ~115, ~44, ~30, ~22 | ~168, ~138, ~135, ~129, ~120, ~44, ~30, ~24, ~22 |
| Key IR Bands (cm⁻¹) | ~1520 & ~1350 (NO₂ stretch) | ~3400 & ~3300 (N-H stretch) | ~3300 (N-H stretch), ~1660 (C=O stretch) |
| Mass Spec (m/z) | 179 (M⁺) | 149 (M⁺) | 191 (M⁺), 149, 107 |
Note: The NMR and IR data presented are approximate and based on typical chemical shifts and absorption frequencies for the respective functional groups. Actual values may vary slightly.
Conclusion
The identity of a chemical compound is unequivocally established through a confluence of data. While instrumental analysis provides a wealth of structural information, the classical method of chemical derivatization offers a robust and tangible confirmation. The conversion of liquid 1-isobutyl-4-nitrobenzene to the crystalline solid N-(4-isobutylphenyl)acetamide, with its characteristic melting point and distinct spectroscopic signature, provides a self-validating system for its identification. The detailed protocols and comparative data herein serve as a comprehensive guide for researchers and scientists to confidently verify the identity of this important chemical intermediate.
References
-
Infinity Learn. The reduction of nitrobenzene with Sn/HCl produces. [Link]
-
SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). 2013. [Link]
-
Chemistry 210 Experiment 6. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
National Center for Biotechnology Information. N-(4-Sulfamoylphenyl)acetamide. PubChem Compound Summary for CID 8482. [Link]
-
ResearchGate. N-(4-Sulfamoylphenyl)acetamide. 2012. [Link]
-
National Center for Biotechnology Information. Acetamide, N-(4-butoxyphenyl)-. PubChem Compound Summary for CID 90165. [Link]
-
LookChem. 1-Isobutyl-4-nitrobenzene. [Link]
-
NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
-
YouTube. Reduction of Nitrobenzene | Acid medium | Sn & HCl | Aniline | Organic Chemistry Class 12. 2023. [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. 2022. [Link]
-
NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
- Google Patents. CN103304392A - Green synthesizing method of p-isobutyl acetophenone.
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. 2020. [Link]
-
ATB. 4-acetylaminobiphenyl | C14H13NO | MD Topology | NMR | X-Ray. [Link]
-
MDPI. ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. [Link]
-
Science and Education Publishing. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]
-
ResearchGate. FTIR Spectroscopic Screening of Phytochemicals of Two Medicinally Important Species of Solanum Used in Preparation of Dashmula Formulation. 2016. [Link]
-
PrepChem.com. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). [Link]
-
Wiley-VCH. 3. [Link]
-
ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]
-
The Journal of Organic Chemistry. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. 2022. [Link]
-
PMC. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]
-
alpaipars. NMR spectroscopy in pharmacy. [Link]
-
ResearchGate. Identification of N ‐methylaniline in automotive gasoline by GC‐MS , MS / MS , and ATR ‐ FTIR : A report of fuel adulteration. 2024. [Link]
-
Supporting Information. 4. [Link]
-
National Center for Biotechnology Information. N4-Acetylsulfanilamide. PubChem Compound Summary for CID 8482. [Link]
Sources
Safety Operating Guide
1-Isobutyl-4-nitrobenzene: Advanced Disposal & Handling Protocol
Executive Summary
1-Isobutyl-4-nitrobenzene (CAS: 10342-60-6) is a nitroaromatic intermediate frequently utilized in the synthesis of pharmaceutical precursors (e.g., 4-isobutylaniline).[1][2] While often overshadowed by its downstream products, this compound presents specific thermal instability and toxicity risks that standard organic waste protocols may overlook.
Critical Directive: This compound must be treated as a Toxic & Thermally Sensitive Organic Waste . Under no circumstances should it be disposed of via sanitary sewer systems or mixed with strong alkaline waste streams, as this can lead to the formation of unstable Meisenheimer complexes or exothermic runaway.
Chemical Profile & Hazard Identification
Effective disposal begins with understanding the intrinsic hazards of the molecule. The nitro group (
| Property | Specification | Operational Implication |
| CAS Number | 10342-60-6 | Use for waste manifesting and inventory tracking. |
| Physical State | Liquid/Oily Solid | High viscosity may require solvent rinsing for complete transfer. |
| Flash Point | >110°C (Closed Cup) | Classified as Combustible (Class IIIB), not Flammable. |
| Reactivity | Nitroaromatic | Thermal Shock Risk: May decompose violently if heated under confinement. |
| Toxicity | Acute Tox.[3][4] (Oral/Dermal) | Skin Absorption Hazard: Penetrates standard latex gloves. |
| Incompatibility | Strong Bases, Reducing Agents | Segregation Critical: Do not mix with caustic waste. |
Pre-Disposal: Segregation & Stabilization Strategy
The "Janowsky" Risk (Expert Insight)
A common error in laboratory waste management is commingling nitroaromatics with ketone solvents (acetone) and bases (hydroxides).
-
The Mechanism: In the presence of a strong base, ketones react with 1-isobutyl-4-nitrobenzene to form Janowsky complexes (colored, unstable anionic sigma complexes).
-
The Consequence: These reactions are exothermic and can generate gas, pressurizing waste containers.
-
The Protocol: Strictly segregate this compound from "Base Bath" waste or high-pH aqueous streams.
Waste Stream Decision Matrix
The following logic gate ensures the compound is routed to the correct destruction facility (typically rotary kiln incineration).
Figure 1: Waste Stream Decision Matrix. Ensures compliance with EPA RCRA guidelines for halogenated vs. non-halogenated incineration streams.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
-
Gloves: Silver Shield (Laminate) or Nitrile (Double-gloved, >8 mil) .
-
Why: Nitroaromatics can permeate standard latex or thin nitrile rapidly.
-
-
Respiratory: Work inside a certified fume hood. If spill cleanup is required outside a hood, use a half-mask respirator with Organic Vapor (OV) cartridges.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Phase 2: Container Selection & Preparation
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans if the waste is acidic or wet, as nitro compounds can form shock-sensitive salts with certain heavy metals (e.g., lead, copper) in corrosion scenarios.
-
Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though standard storage requires a tight seal.
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste.
-
Constituents: "1-Isobutyl-4-nitrobenzene, [Solvent Name]"
-
Hazards: Check "Toxic" and "Combustible/Flammable."[4]
-
Phase 3: Transfer & Storage
-
Solvent Rinse: If the compound is viscous/solid, dissolve residual material in a compatible solvent (e.g., Ethyl Acetate or Methanol) before adding to the waste container.
-
Note: Avoid Acetone if the waste stream might later contact bases (see "Janowsky Risk" above).
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Satellite Accumulation: Store in a secondary containment tray (polypropylene) to capture drips. Keep away from heat sources or direct sunlight.
Phase 4: Final Disposal
-
Method: Rotary Kiln Incineration .
-
Manifesting: Classify typically as D001 (Ignitable, if in flammable solvent) or Non-RCRA Regulated Hazardous Waste (if pure), depending on state regulations. Always defer to your local EHS officer for specific waste codes.
Emergency Contingencies: Spill Response
In the event of a spill, speed is critical to prevent absorption into porous surfaces (floor tiles, bench mats).
Figure 2: Spill Response Workflow. Note the prohibition of Bleach (hypochlorite), which can react with nitro compounds.
Decontamination Note: Wash the area with simple soapy water. Do not use bleach , as hypochlorites can react with organic amines (if any reduction has occurred) to form chloramines, or oxidize the nitro compound further in unpredictable ways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82560, 1-(2-methylpropyl)-4-nitrobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Nitro Compounds. ACS Center for Lab Safety. Retrieved from [Link](Note: General guidance on reactive intermediates).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Navigating the Unknown: A Practical Guide to Personal Protective Equipment for 1-Isobutyl-4-nitrobenzene
For the diligent researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow necessitates a rigorous evaluation of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 1-Isobutyl-4-nitrobenzene (CAS No. 10342-60-6), a compound for which comprehensive public toxicological data is limited. In the absence of a detailed Safety Data Sheet (SDS) from a primary manufacturer or regulatory body, this document synthesizes available hazard information and established best practices to create a self-validating system of protocols, ensuring the highest level of safety.
Our approach is grounded in a conservative interpretation of the available data, recognizing that the addition of an isobutyl group to the nitrobenzene core significantly alters the molecule's physicochemical properties and, consequently, its toxicological profile. Unlike its parent compound, nitrobenzene, which is classified as toxic, a suspected carcinogen, and a reproductive toxin, the available GHS classifications for 1-Isobutyl-4-nitrobenzene indicate it is primarily an irritant. However, this guide advocates for a heightened level of caution due to the incomplete toxicological picture.
Hazard Profile and Risk Assessment
The known hazard classifications for 1-Isobutyl-4-nitrobenzene are summarized in the table below. It is crucial to understand that this information is based on supplier-provided data and may not be exhaustive.
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |
| Hazardous to the aquatic environment — Chronic hazard | H413: May cause long lasting harmful effects to aquatic life | - | - |
Data sourced from chemical suppliers. A comprehensive, peer-reviewed toxicological profile is not publicly available.
The primary risks associated with handling 1-Isobutyl-4-nitrobenzene are direct contact with the skin and eyes, inhalation of vapors or aerosols, and release into the environment. The causality is clear: the chemical properties of the compound are such that it can elicit an inflammatory response upon contact with epithelial tissues and persist in aquatic environments.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the known irritant properties and the unknown long-term toxicological profile, a comprehensive PPE strategy is mandatory. The following recommendations are based on a conservative risk assessment.
Hand Protection
Rationale: To prevent skin irritation, direct contact must be avoided. The selection of appropriate glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Primary Recommendation: Nitrile rubber gloves are a suitable choice for protection against splashes and incidental contact.
-
For Prolonged Contact or Immersion: Heavier-duty butyl rubber or Viton™ gloves should be considered. Always consult the glove manufacturer's compatibility charts for specific recommendations for aromatic nitro compounds.
-
Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Don a fresh pair of gloves before handling the compound.
-
If contact occurs, immediately remove the contaminated glove following the proper doffing procedure to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection
Rationale: The classification as a serious eye irritant (H319) necessitates robust protection to prevent painful and potentially damaging contact with the eyes.
-
Minimum Requirement: Safety glasses with side shields are mandatory for all work with 1-Isobutyl-4-nitrobenzene.
-
Recommended for Splash Hazard: Chemical splash goggles provide a more complete seal around the eyes and are recommended when handling larger quantities or when there is a significant risk of splashing.
-
Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is required when there is a risk of substantial splashes or when handling the material outside of a fume hood.
Skin and Body Protection
Rationale: To prevent skin contact and contamination of personal clothing, a protective barrier is essential.
-
Standard Laboratory Attire: A buttoned lab coat, long pants, and closed-toe shoes are the minimum requirements.
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Contaminated Clothing: Should clothing become contaminated, it must be removed immediately and laundered separately before reuse. Do not take contaminated clothing home.
Respiratory Protection
Rationale: The potential for respiratory irritation (H335) requires that all handling of 1-Isobutyl-4-nitrobenzene be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Primary Engineering Control: A chemical fume hood is the most effective means of preventing inhalation exposure.
-
Situations Requiring a Respirator: In the event of a spill or a failure of engineering controls, or for specific procedures where a fume hood is not feasible, respiratory protection will be necessary.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use.
-
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 1-Isobutyl-4-nitrobenzene is critical for minimizing risk.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Standard laboratory workflow for handling 1-Isobutyl-4-nitrobenzene.
Spill Management
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant vapor inhalation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean and Decontaminate: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All materials used for cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.
Disposal Plan: Environmental Stewardship
As a substance that may cause long-lasting harm to aquatic life, proper disposal is a critical responsibility.
-
Waste Segregation: All waste contaminated with 1-Isobutyl-4-nitrobenzene, including unused product, reaction byproducts, contaminated solvents, and disposable labware, must be collected in a dedicated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Isobutyl-4-nitrobenzene," and the associated hazards (Irritant, Environmentally Hazardous).
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Commitment to Safety
The responsible use of any chemical in a research setting demands a proactive and informed approach to safety. While the complete toxicological profile of 1-Isobutyl-4-nitrobenzene remains to be fully elucidated, the available data provides a clear directive for the use of appropriate personal protective equipment and adherence to rigorous handling protocols. By treating this compound with the respect it deserves and implementing the multi-layered safety strategy outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
